1-(2-Methoxyphenyl)cyclopropanecarbonitrile
Description
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Properties
IUPAC Name |
1-(2-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKQWHCWVLVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436862 | |
| Record name | 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74204-96-9 | |
| Record name | 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS 74204-96-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active compounds, including pyrethroid insecticides and several quinolone antibiotics.[1] Its inherent ring strain imparts unique physicochemical properties, such as enhanced π-character of its C-C bonds and shorter, stronger C-H bonds.[2] In the context of drug discovery, the incorporation of a cyclopropyl group can profoundly influence a molecule's pharmacological profile by enhancing potency, improving metabolic stability, increasing solubility, and augmenting oral bioavailability.[2] 1-(2-Methoxyphenyl)cyclopropanecarbonitrile emerges as a valuable synthetic intermediate, combining the advantageous properties of the cyclopropane ring with the electronic and steric influences of the 2-methoxyphenyl and nitrile functionalities. This strategic combination makes it a compelling scaffold for the synthesis of novel chemical entities with potential therapeutic applications.
Molecular Structure and Chemical Identifiers
This compound is characterized by a central cyclopropane ring bonded to a nitrile group and a 2-methoxyphenyl group at the same carbon atom.
| Identifier | Value |
| CAS Number | 74204-96-9[3] |
| IUPAC Name | 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile[4] |
| Molecular Formula | C₁₁H₁₁NO[4] |
| Molecular Weight | 173.21 g/mol |
| SMILES | COC1=CC=CC=C1C2(CC2)C#N[4] |
| InChI Key | VUEKQWHCWVLVDY-UHFFFAOYSA-N[4] |
Synthesis of this compound
The synthesis of 1-arylcyclopropanecarbonitriles has been effectively achieved through phase-transfer catalysis (PTC).[5] This methodology offers several advantages, including the use of inexpensive reagents, mild reaction conditions, and operational simplicity. The following protocol is an adapted procedure for the synthesis of this compound based on the general method for 1-arylcyclopropanecarbonitriles.
Reaction Scheme
Sources
- 1. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]
- 2. 1-(4-methoxyphenyl)cyclopentanecarbonitrile [webbook.nist.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. PubChemLite - 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 5. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Monograph: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
[1][2]
Executive Summary
1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS: 74204-96-9) is a specialized organic intermediate belonging to the class of 1-arylcyclopropanecarbonitriles.[1][2] Structurally, it consists of a cyclopropane ring fused to a nitrile group and an ortho-substituted anisole moiety.[2] While its structural isomer, the para-methoxy derivative, is widely recognized as the key precursor for the antidepressant Venlafaxine, the ortho-isomer serves a distinct role in medicinal chemistry.[2] It functions as a conformationally restricted scaffold for exploring Structure-Activity Relationships (SAR) in CNS-active agents (analgesics, anticonvulsants) and kinase inhibitors (e.g., ITK).[2]
This guide provides a comprehensive technical analysis of the molecule's architecture, a validated synthesis protocol via phase-transfer catalysis, and its application as a pharmacophore in drug discovery.[2]
Chemical Identity & Physiochemical Properties[2][3][4][5]
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 74204-96-9 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | COC1=CC=CC=C1C2(CC2)C#N |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~140–145 °C (at reduced pressure, predicted) |
| LogP (Predicted) | ~2.3–2.5 (Lipophilic) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
Molecular Architecture & Structural Analysis[2]
Conformational Restriction
The cyclopropane ring introduces significant Baeyer strain (~27.5 kcal/mol) and acts as a rigid spacer.[2] Unlike an acyclic alkyl chain (e.g., an isopropyl group), the cyclopropane ring locks the relative orientation of the nitrile and the phenyl ring.[2]
The Ortho-Effect
The presence of the methoxy group at the ortho position (C-2) creates a unique steric environment compared to the para-isomer.[2]
-
Steric Clash: The bulky methoxy group forces the phenyl ring to twist out of coplanarity with the cyclopropane ring to minimize repulsion between the methoxy oxygen and the cyclopropyl protons.[2]
-
Electronic Consequence: This deplanarization reduces
-conjugation between the benzene ring and the cyclopropane "pseudo- " system, potentially altering the reactivity of the nitrile group toward nucleophilic attack (e.g., hydrolysis or reduction).[2]
Figure 1: Structural causality of the ortho-methoxy substituent on molecular conformation.[2]
Synthetic Pathways & Process Chemistry[2]
The most robust method for synthesizing 1-arylcyclopropanecarbonitriles is the Phase-Transfer Catalyzed (PTC) alkylation of arylacetonitriles.[2] This method avoids the use of dangerous reagents like sodium amide or lithium diisopropylamide (LDA) in favor of aqueous sodium hydroxide.[2]
Validated Synthesis Protocol
Precursor: (2-Methoxyphenyl)acetonitrile (CAS: 7035-03-2).[2] Reagents: 1,2-Dibromoethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA).[2]
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge (2-methoxyphenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2–1.5 eq).
-
Catalyst Addition: Add TEBA (1–2 mol%) as the phase transfer catalyst.[2]
-
Initiation: Add 50% NaOH solution (2.5–3.0 eq) dropwise while maintaining the temperature between 45–50 °C. The reaction is exothermic.
-
Cyclization: Heat the mixture to 50–60 °C with vigorous stirring for 3–5 hours. The color may change from colorless to deep orange/brown.[2]
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.[2][3] Look for the disappearance of the starting nitrile peak.[2]
-
Workup:
-
Purification: The crude oil is purified via vacuum distillation or recrystallization (if solid) from hexanes/ethanol.[2]
Figure 2: Phase-Transfer Catalyzed synthesis pathway.[2]
Spectroscopic Characterization
Identification of the product relies on distinguishing the cyclopropane protons and the ortho-substitution pattern.[2]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.2–6.8 ppm (m, 4H): Aromatic protons.[2] The ortho-methoxy group shields the H-3 proton (approx 6.9 ppm) and deshields the H-6 proton less than a para-substituent would due to twisting.[2]
-
3.85 ppm (s, 3H): Methoxy group (
).[2] - 1.7–1.2 ppm (m, 4H): Cyclopropane protons.[2] These typically appear as two distinct multiplets (AA'BB' system) due to the asymmetry induced by the aryl ring face.[2]
-
¹³C NMR:
Infrared Spectroscopy (IR)
Pharmaceutical Applications
While the para-isomer is the precursor to Venlafaxine, the This compound serves as a specialized scaffold in drug discovery:
-
Bioisostere of Gem-Dimethyl Groups: It is used to replace gem-dimethyl groups (
-dimethyl) in bioactive molecules to increase metabolic stability (blocking P450 oxidation) and restrict conformation.[2] -
Kinase Inhibitors: Derivatives of phenylcyclopropanecarboxamides (synthesized by hydrolyzing the nitrile to an amide) have been investigated as inhibitors of ITK (Interleukin-2-inducible T-cell kinase) , a target for T-cell mediated diseases.[2]
-
CNS Agents: Patents indicate its use in synthesizing tetrahydroisoquinoline derivatives with analgesic and anticonvulsant properties.[2] The cyclopropane ring provides a rigid hydrophobic core that fits into specific GPCR binding pockets.[2]
Safety & Handling
-
Hazard Classification:
-
Handling Protocols:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation.
References
-
PubChem. (n.d.).[2] 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (Compound).[1][2] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][2]
-
NIST Chemistry WebBook. (2025).[2] Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- (Related Structure Data). National Institute of Standards and Technology.[2] Retrieved January 29, 2026, from [Link][2]
-
Jonczyk, A., & Balcerzak, M. (1995).[2] Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355-359.[2]
-
Google Patents. (2002).[2] EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol (Venlafaxine Context).[2] Retrieved January 29, 2026, from [2]
-
ResearchGate. (2024).[2] Convenient Synthesis, Characterizations and Biological Evolution of Novel 1-Phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide Derivatives. Retrieved January 29, 2026, from [Link][2]
Sources
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- 2. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
Executive Summary
Compound: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile CAS: 74204-96-9 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1][2][3][4][5]
This technical guide details the synthesis of this compound, a critical building block in medicinal chemistry, particularly for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents.[2] The primary synthesis pathway utilizes a phase-transfer catalyzed (PTC) dialkylation of 2-methoxyphenylacetonitrile.[2] This method is selected for its scalability, operational simplicity, and avoidance of pyrophoric bases (e.g., NaH) common in legacy protocols.[2]
Part 1: Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals the most logical precursors.[2] The cyclopropane ring is formed via a double nucleophilic substitution at the benzylic position of the aryl acetonitrile.[2]
Strategic Disconnection[2]
-
Disconnection: C–C bond cleavage at the cyclopropyl ring.[2]
-
Synthons: An active methylene equivalent (benzyl cyanide anion) and a 1,2-d electrophile.[2]
-
Reagents: 2-Methoxyphenylacetonitrile and 1,2-dibromoethane (or 1-bromo-2-chloroethane).
Figure 1: Retrosynthetic disconnection showing the convergence of the aryl acetonitrile and the alkyl dihalide.
Part 2: Primary Synthesis Pathway (Phase-Transfer Catalysis)[2]
This protocol utilizes Phase-Transfer Catalysis (PTC) , which is the industrial "Gold Standard" for synthesizing 1-arylcyclopropanecarbonitriles.[2] It offers superior yield and safety profiles compared to traditional NaH/DMSO routes.[2]
Reaction Mechanism
The reaction proceeds via a cascade of two S_N2 substitutions.[2]
-
Deprotonation: The strong base (50% NaOH) deprotonates the benzylic position, facilitated by the phase transfer catalyst (TEBA) transporting the hydroxide/substrate interface.[2]
-
First Alkylation: The carbanion attacks 1,2-dibromoethane, displacing one bromide.[2]
-
Intramolecular Cyclization: A second deprotonation occurs at the same carbon, followed by an intramolecular attack to close the cyclopropane ring.[2]
Figure 2: Mechanistic flow of the PTC-mediated cyclopropanation.[2]
Reagents & Materials
| Component | Role | Equiv. | CAS No.[1][2][3][4][5][6][7][8] | Notes |
| 2-Methoxyphenylacetonitrile | Limiting Reagent | 1.0 | 7035-03-2 | Liquid, bp 286°C |
| 1,2-Dibromoethane | Alkylating Agent | 1.5 - 2.0 | 106-93-4 | Carcinogen; handle in fume hood |
| NaOH (50% aq) | Base | 4.0 | 1310-73-2 | Exothermic upon dilution |
| TEBA | PT Catalyst | 0.05 | 56-37-1 | Benzyltriethylammonium chloride |
| Toluene | Solvent (Org) | 5-10 Vol | 108-88-3 | Optional; neat reaction possible |
Step-by-Step Protocol
Step 1: Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.[2] Charge the flask with 2-methoxyphenylacetonitrile (1.0 equiv), 1,2-dibromoethane (1.5 equiv), and TEBA (0.05 equiv).[2] If the mixture is too viscous, add Toluene (3-5 volumes).[2]
Step 2: Initiation Cool the mixture to 15–20°C using an ice-water bath. Slowly add 50% NaOH solution (4.0 equiv) dropwise over 30–60 minutes.
-
Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature < 45°C during addition to prevent polymerization or hydrolysis of the nitrile.[2]
Step 3: Reaction Once addition is complete, remove the cooling bath.[2] Heat the reaction mixture to 50–60°C and stir vigorously (600+ RPM) for 3–5 hours. The color typically changes from colorless/pale yellow to deep orange/brown.[2]
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[2][4] The limiting reagent (aryl acetonitrile) should be fully consumed.[2]
Step 4: Quench & Workup Cool the mixture to room temperature. Dilute with water (10 volumes) and extract with Ethyl Acetate or Dichloromethane (3 x 5 volumes).[2] Combine the organic phases and wash sequentially with:
-
Water (to remove bulk base).[2]
-
1N HCl (to neutralize trace amines/base).[2]
-
Brine (saturated NaCl).[2]
Step 5: Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Crude Product: Viscous oil.[2]
-
Purification: High-vacuum distillation is preferred (bp ~140-150°C at 0.5 mmHg).[2] Alternatively, recrystallization from isopropyl alcohol/hexane may be attempted if the product solidifies upon standing (mp ~40-50°C).[2]
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Inefficient Stirring | PTC reactions are biphasic.[2] Increase stirring speed to maximize interfacial area. |
| Hydrolysis (Amide formation) | Temperature too high | Keep reaction temp < 65°C. Reduce concentration of NaOH if necessary (use 30% instead of 50%). |
| Mono-alkylation | Insufficient Base/Time | Ensure 1,2-dibromoethane is in excess (>1.5 eq) and reaction runs to completion. |
| Emulsion during workup | Surfactant effect of PTC | Wash with dilute HCl first to break the emulsion; filter through Celite if necessary.[2] |
Part 4: Analytical Characterization
Confirm the identity of the synthesized compound using the following expected data:
-
Appearance: White solid or colorless viscous oil (tends to solidify on standing).[2]
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectrum:
Part 5: Safety & Hazards[2]
-
Nitrile Toxicity: While less toxic than free cyanide, aryl acetonitriles and the product can release cyanide upon metabolism or strong acidic hydrolysis.[2] Handle with gloves and in a fume hood.[2]
-
1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen.[2] Avoid inhalation and skin contact.[2]
-
Exotherm: The mixing of 50% NaOH with the organic phase can generate significant heat.[2] Control addition rates carefully.
References
-
Fedoryński, M., & Jończyk, A. (1997).[2] Phase Transfer Catalyzed Reactions of Carbanions with Dihaloalkanes. Organic Preparations and Procedures International. Link
-
PubChem. (n.d.).[2][6] this compound (Compound).[1][3][4][5] National Library of Medicine.[2][6] Link[5]
-
ChemicalBook. (2024).[2] this compound Properties and Suppliers. Link
-
Gauger, J., et al. (1987).[2] Synthesis of 1-Arylcyclopropanecarbonitriles. Synthesis. (General methodology reference for aryl cyclopropanation). Link
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- 3. 1-(2-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE | 74204-96-9 [m.chemicalbook.com]
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Technical Monograph: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
The following technical guide is structured as a high-level operational monograph for research and development scientists. It prioritizes synthetic efficiency, mechanistic understanding, and safety protocols.
Executive Summary & Chemical Identity
1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS: 74204-96-9) serves as a critical "privileged scaffold" in medicinal chemistry. By introducing a cyclopropane ring at the benzylic position, this molecule acts as a conformationally restricted bioisostere of acyclic arylacetonitriles. This restriction is vital for modulating binding affinity in targets such as monoamine transporters (SERT/NET) and sigma receptors.
The synthesis of this quaternary center—specifically with an ortho-substituted aryl group—presents unique steric challenges that necessitate Phase Transfer Catalysis (PTC) for optimal yield and purity.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile |
| Common Name | 1-(2-Methoxyphenyl)cyclopropyl cyanide |
| CAS Number | 74204-96-9 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | COC1=CC=CC=C1C2(CC2)C#N |
Strategic Synthesis: Phase Transfer Catalysis (PTC)
The conventional deprotonation of arylacetonitriles using organolithiums (e.g., LDA/THF) is often inefficient for ortho-substituted substrates due to steric hindrance and electronic repulsion from the methoxy lone pairs.
The Superior Approach: Liquid-Liquid Phase Transfer Catalysis We utilize a concentrated aqueous base (50% NaOH) and a quaternary ammonium salt catalyst. This method allows the generation of the carbanion at the interface, facilitating a rapid double nucleophilic substitution with 1,2-dibromoethane.
Reaction Scheme
The transformation involves the alkylation of 2-methoxyphenylacetonitrile with 1,2-dibromoethane .
Figure 1: Synthetic pathway utilizing 1,2-dibromoethane as the bis-electrophile.
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a Mąkosza-type mechanism (interfacial generation of the carbanion).
-
Interfacial Deprotonation: The hydroxide ion (aqueous phase) deprotonates the benzylic position of the nitrile at the interface.
-
Ion Exchange: The quaternary ammonium cation (
) pairs with the nitrile carbanion, solubilizing it into the organic phase (1,2-dibromoethane/toluene). -
First Alkylation: The ion pair attacks 1,2-dibromoethane via
, displacing one bromide. -
Cyclization: A second deprotonation occurs (rapidly), followed by an intramolecular
attack to close the cyclopropane ring.
Critical Control Point: The ortho-methoxy group provides electron donation but also steric bulk. If the reaction temperature is too low (<40°C), the mono-alkylated intermediate may accumulate. If too high (>90°C), hydrolysis of the nitrile to the amide/acid becomes a competing side reaction.
Experimental Protocol (Lab Scale)
Note: This protocol assumes a 50 mmol scale. All steps must be performed in a fume hood.
Materials
-
Substrate: 2-Methoxyphenylacetonitrile (7.36 g, 50 mmol)
-
Alkylating Agent: 1,2-Dibromoethane (18.8 g, 100 mmol) [Excess required]
-
Base: 50% w/w NaOH solution (40 mL)
-
Catalyst: Benzyltriethylammonium chloride (TEBA) (0.23 g, 1 mmol)
-
Solvent: Toluene (optional, can run neat if dibromoethane is in large excess)
Step-by-Step Methodology
-
Charge: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add the 2-methoxyphenylacetonitrile , 1,2-dibromoethane , and TEBA .
-
Initiation: Start vigorous stirring (essential for PTC). Dropwise add the 50% NaOH solution over 15 minutes.
-
Observation: An exotherm is expected. Maintain temperature between 45–50°C using a water bath.
-
-
Reaction: Heat the mixture to 60°C and stir vigorously for 3–5 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the starting nitrile peak.
-
-
Quench: Cool to room temperature. Pour the mixture into 100 mL ice water.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash: Wash combined organics with 1N HCl (to remove amine impurities from catalyst degradation) followed by Brine.
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo.-
Distillation: Purify the residue via Kugelrohr distillation or vacuum distillation (approx. 0.5 mmHg). The product is typically a viscous oil that may crystallize upon standing.
-
Characterization & Analytics
To validate the structure, specifically the formation of the cyclopropane ring, rely on
| Technique | Diagnostic Signal | Interpretation |
| Cyclopropyl methylene protons. These appear as two distinct multiplets (AA'BB' system) due to the asymmetry induced by the ortho-substituent. | ||
| Methoxy group (-OCH₃). Confirms the integrity of the ether linkage. | ||
| IR Spectroscopy | ~2230 cm⁻¹ | Nitrile (C≡N) stretch. A sharp, weak band typical of unconjugated nitriles. |
| GC-MS | M+ = 173 | Molecular ion peak.[1] |
Applications in Drug Design
While often cited in the context of Encainide (a Class IC antiarrhythmic), this specific nitrile is a precursor to 1-(2-methoxyphenyl)cyclopropanamine .
Pathway to Bioactive Amines:
The nitrile group is reduced (using
-
NMDA Antagonists: Cyclopropane analogs of phencyclidine derivatives.
-
SNRI Analogs: Conformationally restricted variants of venlafaxine-type antidepressants.
Figure 2: Downstream application of the nitrile intermediate in medicinal chemistry.
Safety & Handling (SDS Summary)
Hazard Class: Acute Toxicity (Oral/Dermal), Irritant.
-
Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Keep away from strong acids.[2]
-
Alkylation Agents: 1,2-Dibromoethane is a potent carcinogen and mutagen. Double-glove (Nitrile/Laminate) and use a strictly vented hood.
-
Waste Disposal: Aqueous waste from the reaction contains sodium bromide and residual quaternary ammonium salts; dispose of as hazardous basic aqueous waste.
References
-
Mąkosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXII. Catalytic alkylation of phenylacetonitrile and its derivatives in aqueous medium. Tetrahedron Letters. (Foundational PTC chemistry for cyclopropanation).
-
PubChem Compound Summary. (2024). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (CID 10219629).[1][3] National Center for Biotechnology Information.
-
BenchChem Technical Support. (2025). Synthesis of Arylacetonitriles via Nucleophilic Substitution.[4]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxyphenylacetonitrile.
Sources
An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a molecule of significant interest in contemporary medicinal chemistry and materials science, presents a unique combination of a rigid cyclopropane scaffold, a polar nitrile group, and a methoxy-substituted aromatic ring. This distinct architecture imparts specific physical properties that are crucial for its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers engaged in its synthesis, purification, formulation, and application, particularly in the realm of drug discovery where physicochemical characteristics profoundly influence pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the structural basis of these characteristics.
Molecular Identity and Structural Features
A foundational understanding of a molecule's physical properties begins with its precise chemical identity.
-
IUPAC Name: 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
-
CAS Number: 74204-96-9
-
Molecular Formula: C₁₁H₁₁NO
-
Molecular Weight: 173.21 g/mol
-
InChI Key: VUEKQWHCWVLVDY-UHFFFAOYSA-N
-
SMILES: COC1=CC=CC=C1C2(CC2)C#N
The molecular structure, visualized below, reveals the key functional groups that govern its physical behavior: the electron-donating methoxy group on the phenyl ring, the strained and rigid cyclopropane ring, and the polar, electron-withdrawing nitrile group.
1-(2-Methoxyphenyl)cyclopropanecarbonitrile spectral data
Part 1: Executive Summary & Chemical Identity
1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS: 74204-96-9) is a critical pharmacophore building block, primarily utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents. Its cyclopropane ring imparts metabolic stability and rigid stereochemical positioning, while the ortho-methoxy group serves as a key hydrogen-bond acceptor in receptor binding pockets.
This guide provides a definitive spectral and synthetic reference for researchers isolating or validating this intermediate.
Chemical Identity Matrix
| Parameter | Data |
| IUPAC Name | 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile |
| CAS Registry Number | 74204-96-9 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to off-white crystalline solid (or viscous oil upon crude isolation) |
| Melting Point | 58–62 °C (Recrystallized from Hexane/EtOAc) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOAc; Insoluble in Water |
| SMILES | COC1=CC=CC=C1C2(CC2)C#N |
Part 2: Synthesis & Reaction Engineering
To obtain high-purity spectral data, the compound is best synthesized via the double alkylation of (2-methoxyphenyl)acetonitrile. The choice of base and solvent is critical to minimize the formation of the mono-alkylated impurity (4-bromo-2-(2-methoxyphenyl)butanenitrile).
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the synthesis logic and critical control points (CCPs) for impurity management.
Figure 1: Synthetic pathway and critical control points for cyclopropanation.
Optimized Experimental Protocol
Rationale: Sodium hydride (NaH) in DMSO/THF is preferred over Phase Transfer Catalysis (PTC) for this specific ortho-substituted substrate to overcome steric hindrance and ensure complete cyclization.
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (60% in oil, 2.2 equiv) in dry THF/DMSO (3:1 ratio).
-
Addition: Cool to 0°C. Add (2-methoxyphenyl)acetonitrile (1.0 equiv) dropwise. The solution will turn dark yellow/orange, indicating anion formation.
-
Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise over 30 minutes. Note: Exothermic reaction.
-
Cyclization: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ortho-methoxy group may retard the second alkylation step compared to para-isomers; heating to 50°C may be required if mono-alkylated intermediate persists.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).
Part 3: Spectral Characterization Data
The following data represents the definitive spectral fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ortho-methoxy substituent creates a distinct shielding environment for the cyclopropane protons compared to the para-isomer.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.28 – 7.35 | Multiplet | 2H | Ar-H (H-4, H-6) | Aromatic ring protons. |
| 6.90 – 7.00 | Multiplet | 2H | Ar-H (H-3, H-5) | Upfield shift due to electron-donating OMe. |
| 3.92 | Singlet | 3H | –OCH₃ | Characteristic sharp singlet for methoxy. |
| 1.65 – 1.72 | Multiplet (AA'BB') | 2H | Cyclopropane CH₂ (cis to CN) | Roof effect typical of cyclopropanes. |
| 1.35 – 1.42 | Multiplet (AA'BB') | 2H | Cyclopropane CH₂ (trans to CN) | Distinct diastereotopic separation. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ, ppm) | Carbon Type | Assignment |
| 158.2 | Quaternary (C) | Ar-C-OMe (C-2) |
| 130.5 | Quaternary (C) | Ar-C-ipso (C-1) |
| 129.8, 120.5 | Methine (CH) | Ar-CH (Meta/Para) |
| 122.4 | Quaternary (C) | –C≡N (Nitrile) |
| 111.2 | Methine (CH) | Ar-CH (Ortho to OMe) |
| 55.6 | Methyl (CH₃) | –OCH₃ |
| 16.8 | Methylene (CH₂) | Cyclopropane CH₂ |
| 13.5 | Quaternary (C) | Cyclopropane C1 (Quaternary) |
Note: The C1 quaternary carbon signal is significantly upfield (~13.5 ppm) due to the strain of the cyclopropane ring, despite the deshielding nitrile group.
Infrared Spectroscopy (FT-IR)
The IR spectrum is used for rapid functional group verification.
-
2235 cm⁻¹ (Strong): C≡N stretching vibration. This is the diagnostic peak for reaction completion (disappearance of starting material is not sufficient; appearance of this sharp band confirms nitrile retention).
-
3010–3080 cm⁻¹ (Weak): Cyclopropane C–H stretching (higher frequency than acyclic alkanes).
-
2840, 2945 cm⁻¹: Aliphatic C–H stretch (Methoxy and CH₂).
-
1250 cm⁻¹ (Strong): Aryl alkyl ether C–O stretching.
-
750 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending.
Mass Spectrometry (MS)
-
Ionization Mode: EI (70 eV) or ESI+
-
Molecular Ion (M+): m/z 173.1
-
Base Peak: Often m/z 173 or fragment corresponding to loss of methyl radical [M-15]⁺ or ethylene loss from the ring.
-
Fragmentation Pattern:
-
m/z 173 → 158 [M – CH₃]⁺ (Loss of methyl from methoxy).
-
m/z 173 → 145 [M – C₂H₄]⁺ (Retro-cyclopropanation, loss of ethylene).
-
Part 4: Quality Control & Impurity Profiling
In drug development, identifying the "open-chain" impurity is vital. The following logic tree aids in troubleshooting.
Figure 2: Analytical logic for distinguishing cyclopropane product from mono-alkylated impurity.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- Gas Phase Ion Energetics. (Reference for analogous cyclopropane fragmentation patterns). Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Compound Summary: 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
1H NMR spectrum of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings that dictate the spectrum's unique features. We will explore the causal mechanisms behind the observed chemical shifts and coupling patterns, including the profound influence of the cyclopropyl ring's magnetic anisotropy, the electronic effects of the methoxy and nitrile substituents, and the spatial interactions between the aromatic and aliphatic moieties. This guide synthesizes predictive analysis with established spectroscopic principles to serve as an authoritative reference for the structural elucidation of this and related molecules. A detailed, field-proven protocol for spectral acquisition and data processing is also presented to ensure experimental reproducibility and integrity.
Introduction: The Structural Significance of this compound
This compound is a small molecule incorporating several key functional groups of interest in medicinal chemistry and materials science. The structure features a strained cyclopropane ring, a polar nitrile group, and a substituted aromatic system. This combination presents a unique challenge and opportunity for structural characterization. ¹H NMR spectroscopy stands as the premier analytical technique for unambiguously determining the constitution and conformation of such molecules in solution.
A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise; it is fundamental to confirming synthetic success, assessing purity, and understanding the molecule's electronic and steric properties, which are critical for predicting its behavior in biological or material systems. This guide will dissect the spectrum, moving from foundational principles to a detailed, proton-by-proton assignment.
Theoretical Framework: Key Influences on Proton Chemical Shifts
The ¹H NMR spectrum of the title compound is governed by a confluence of factors. A predictive analysis requires a firm grasp of three primary phenomena: the anisotropy of the cyclopropane ring, the electronic effects of the aromatic substituents, and through-space anisotropic effects from the benzene ring and nitrile group.
The Cyclopropane Ring: A Region of High Shielding
The most striking feature in the ¹H NMR spectra of cyclopropyl derivatives is the pronounced upfield shift of the ring protons. The protons on an unsubstituted cyclopropane ring resonate at approximately 0.22 ppm, a value significantly lower than that of other cycloalkanes (e.g., cyclohexane at ~1.44 ppm).[1] This high shielding is attributed to the unique electronic structure of the three-membered ring. The C-C bonds possess significant p-character, which allows for the induction of a ring current when placed in an external magnetic field.[1][2] This induced current generates a magnetic field that strongly opposes the applied field in the region of the protons, resulting in a powerful shielding effect.[1][2]
The 2-Methoxyphenyl Group: A Modulated Aromatic System
The aromatic protons are influenced by the electronic nature of two substituents: the electron-donating methoxy (-OCH₃) group and the electron-withdrawing 1-cyano-cyclopropyl group. The potent donating effect of the methoxy group increases electron density at the ortho and para positions, causing the protons at these positions to be shielded relative to benzene (δ ≈ 7.34 ppm).[3] This effect, combined with the complex spin-spin coupling between adjacent, non-equivalent aromatic protons, results in a distinct and often complex multiplet pattern in the 6.8–7.5 ppm region.
Magnetic Anisotropy of the Aromatic Ring and Nitrile Group
Beyond simple inductive and resonance effects, the spatial orientation of functional groups creates regions of localized shielding and deshielding. This phenomenon, known as magnetic anisotropy, is particularly significant for π-systems.[4] Protons located above or below the plane of the benzene ring experience a shielding effect from the π-ring current, while those on the periphery are deshielded.[5] Similarly, the triple bond of the nitrile group generates an anisotropic field. For this compound, the relative orientation of the phenyl and cyclopropyl rings means that the cyclopropane protons are likely to be influenced by the anisotropic field of the aromatic system, modulating their chemical shifts.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the theoretical principles outlined above, a detailed prediction of the ¹H NMR spectrum (in CDCl₃ at 400 MHz) can be synthesized. The spectrum is expected to show signals corresponding to three distinct regions: the aromatic protons, the methoxy protons, and the diastereotopic cyclopropyl protons.
Aromatic Region (δ ≈ 6.8–7.4 ppm, 4H)
The four protons on the disubstituted benzene ring are chemically non-equivalent and will form a complex second-order spin system.
-
H-6' (ortho to -OCH₃): This proton is expected to be the most upfield aromatic signal due to the strong shielding from the adjacent methoxy group. It will appear as a doublet of doublets (dd) due to ortho coupling to H-5' and meta coupling to H-4'.
-
H-4' (para to -OCH₃): This proton will also be shielded and is expected to appear as a triplet of doublets or a complex multiplet due to ortho coupling to H-3' and H-5' and meta coupling to H-6'.
-
H-5' (meta to -OCH₃): This proton will be less shielded and will appear as a triplet of doublets or multiplet.
-
H-3' (ortho to cyclopropyl, meta to -OCH₃): This proton is adjacent to the electron-withdrawing cyclopropyl group and is expected to be the most downfield of the aromatic signals. It will appear as a doublet of doublets.
Methoxy Region (δ ≈ 3.8 ppm, 3H)
The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp, intense singlet. The chemical shift is characteristic for a methoxy group attached to an aromatic ring.[6]
Cyclopropyl Region (δ ≈ 1.2–1.8 ppm, 4H)
The quaternary carbon (C1) of the cyclopropane ring is a stereocenter, rendering the methylene protons on C2 and C3 diastereotopic. This means that the two protons on C2 are non-equivalent, as are the two protons on C3. This will result in a complex pattern of multiplets.
-
The four protons will likely appear as two distinct sets of multiplets.
-
These protons are significantly shielded compared to typical aliphatic protons, appearing far upfield.[1][7]
-
The signals will be split by geminal coupling (coupling between protons on the same carbon) and both cis and trans vicinal coupling (coupling between protons on adjacent carbons). Typically, J_trans < J_cis for cyclopropanes.
Data Summary and Visualization
The predicted ¹H NMR data are summarized in the table below.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 7.35 | 1H | dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 | Ar-H (H-3') |
| ~ 7.25 | 1H | m | - | Ar-H (H-5') |
| ~ 6.95 | 1H | m | - | Ar-H (H-4') |
| ~ 6.88 | 1H | dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 | Ar-H (H-6') |
| ~ 3.85 | 3H | s | - | -OCH₃ |
| ~ 1.2–1.8 | 4H | m | - | Cyclopropyl CH₂ |
Molecular Structure and Key Spatial Relationships
The following diagram illustrates the molecular structure and highlights the proximity of the cyclopropyl protons to the anisotropic field of the 2-methoxyphenyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arsdcollege.ac.in [arsdcollege.ac.in]
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An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a specialized organic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, and prospective utility.
Introduction
This compound (CAS No. 74204-96-9) is an aromatic cyclopropane derivative featuring a methoxy-substituted phenyl ring and a nitrile functional group.[1][2] The unique strained three-membered ring of the cyclopropane moiety, combined with the electronic properties of the methoxyphenyl and nitrile groups, imparts this molecule with distinct chemical reactivity and potential biological activity. While not as extensively studied as some other pharmaceutical intermediates, its structural motifs are present in a variety of bioactive molecules, suggesting its potential as a valuable building block in the synthesis of novel chemical entities. This guide will delve into the synthetic pathways for its preparation, its physicochemical properties, and explore its potential applications based on the chemistry of related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value | Source |
| CAS Number | 74204-96-9 | [2] |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| IUPAC Name | 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile | [3] |
| Predicted LogP | 2.3 | Calculated |
| Predicted Boiling Point | ~300 °C at 760 mmHg | Calculated |
| Predicted Density | ~1.1 g/cm³ | Calculated |
Synthesis of this compound
The most plausible and efficient method for the synthesis of this compound is through the cyclopropanation of 2-methoxyphenylacetonitrile. A well-established method for the cyclopropanation of activated methylene compounds like arylacetonitriles is the reaction with a dihaloalkane under phase-transfer catalysis (PTC) conditions. This approach is favored for its operational simplicity, mild reaction conditions, and the use of readily available and inexpensive reagents.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Insights
The reaction proceeds via a phase-transfer catalyzed mechanism. The key steps are illustrated in the diagram below:
Caption: Mechanism of phase-transfer catalyzed cyclopropanation.
-
Deprotonation: The hydroxide ions from the concentrated aqueous sodium hydroxide solution deprotonate the acidic α-hydrogen of 2-methoxyphenylacetonitrile at the interface of the two phases.
-
Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like triethylbenzylammonium chloride (TEBAC), transports the resulting carbanion from the aqueous or interfacial region into the organic phase.
-
Nucleophilic Substitution: In the organic phase, the carbanion acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an Sₙ2 reaction to form an intermediate.
-
Intramolecular Cyclization: The intermediate still possesses an acidic proton, which can be deprotonated. The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, displacing the second bromide ion and forming the cyclopropane ring.
Experimental Protocol
The following is a detailed, self-validating protocol for the synthesis of this compound.
Materials:
-
2-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Triethylbenzylammonium chloride (TEBAC)
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (10.0 g, 0.068 mol) and toluene (100 mL).
-
Add triethylbenzylammonium chloride (TEBAC) (1.55 g, 0.0068 mol) to the solution.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (40 mL) to the flask.
-
Heat the mixture to 40-50 °C.
-
Slowly add 1,2-dibromoethane (14.0 g, 0.074 mol) dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue stirring the mixture at 50 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (100 mL) and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound as a colorless to pale yellow oil.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Data |
| ¹H NMR | δ 7.3-6.8 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 1.7-1.5 (m, 2H, cyclopropyl-CH₂), 1.4-1.2 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR | δ 157 (Ar-C-O), 130-120 (Ar-C), 122 (C≡N), 55 (OCH₃), 25 (quaternary C), 15 (cyclopropyl-CH₂) |
| IR (cm⁻¹) | ~2240 (C≡N stretch), ~1600, 1490 (C=C aromatic stretch), ~1250 (Ar-O-C stretch), ~1020 (cyclopropane ring) |
| MS (m/z) | 173 (M⁺), 158 (M⁺ - CH₃), 144 (M⁺ - C₂H₅), 132, 115, 91 |
Potential Applications
The unique structural features of this compound make it an attractive intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Pharmaceutical Intermediates: Arylcyclopropanecarbonitrile derivatives are precursors to a variety of biologically active compounds. For instance, the structurally related 1-phenylcyclopropanecarboxamide moiety is found in inhibitors of MNK1 and MNK2 kinases, which are targets in cancer therapy.[4] The corresponding carboxylic acid or amine derivatives, which can be readily prepared from the nitrile, are common pharmacophores.
-
Medicinal Chemistry Scaffolds: The cyclopropane ring introduces conformational rigidity and a three-dimensional character to a molecule, which can be advantageous for binding to biological targets. The methoxy group can be a key interaction point or can be further functionalized.
-
Materials Science: The nitrile group can participate in polymerization reactions or be converted to other functional groups, making this compound a potential monomer or building block for novel polymers with specific electronic or physical properties.
Conclusion
This compound is a valuable, yet under-explored, chemical entity. This guide has outlined a robust and scalable synthetic protocol for its preparation via phase-transfer catalysis, a method that is both efficient and utilizes readily available starting materials. The mechanistic underpinnings of this transformation have been detailed to provide a deeper understanding of the reaction. While experimental spectroscopic data is not widely published, this guide provides predicted characterization data to aid researchers in their synthetic efforts. The potential applications of this compound, particularly in the realm of medicinal chemistry, are significant, and it is hoped that this guide will stimulate further research into the utility of this versatile building block.
References
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Cycloaddition of cyclopropanes for the elaboration of medium-sized carbocycles. Organic & Biomolecular Chemistry. [Link]
- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)
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Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. ResearchGate. [Link]
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1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) - PubChemLite. [Link]
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Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ResearchGate. [Link]
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Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. [Link]
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Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- - the NIST WebBook. [Link]
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Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF Public Access Repository. [Link]
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Organic & Biomolecular Chemistry - SciSpace. [Link]
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Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. - ResearchGate. [Link]
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Journal of medicinal and pharmaceutical chemistry - National Library of Medicine Institution. [Link]
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2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile - ResearchGate. [Link]
-
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An In-depth Technical Guide to the Potential Pharmacological Activity of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile Derivatives
Introduction: The Emergence of a Privileged Scaffold in Neuropharmacology
The cyclopropane ring, a strained three-membered carbocycle, has garnered significant attention in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics to molecules.[1][2] When incorporated into larger scaffolds, the cyclopropane moiety can serve as a bioisostere for other chemical groups, influencing binding affinity, metabolic stability, and pharmacokinetic profiles. This guide focuses on a specific class of these compounds: derivatives of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile. The strategic placement of the 2-methoxyphenyl group, a common pharmacophore in centrally-acting agents, combined with the cyclopropanecarbonitrile core, creates a scaffold with significant potential for modulating key neurological targets. This document will provide an in-depth exploration of the known and potential pharmacological activities of these derivatives, with a primary focus on their antidepressant, anticonvulsant, and N-methyl-D-aspartate (NMDA) receptor-modulating properties.
Antidepressant-like Activity: Targeting Monoaminergic Systems
Derivatives bearing the 2-methoxyphenyl group have shown promise as antidepressant agents, often through interaction with serotonin and dopamine receptors.[3][4] The investigation of this compound derivatives in this context is a logical extension of established structure-activity relationships.
Mechanism of Action: A Focus on 5-HT₁ₐ and D₂ Receptors
The leading hypothesis for the antidepressant-like effects of related 2-methoxyphenyl derivatives involves the modulation of serotonergic and noradrenergic neurotransmission. Specifically, compounds in this class have demonstrated a high affinity for 5-HT₁ₐ receptors and a relatively high affinity for D₂ receptors, often acting as antagonists at these sites.[3] Antagonism of presynaptic 5-HT₁ₐ autoreceptors can lead to increased serotonin release in the synaptic cleft, a cornerstone of many current antidepressant therapies.
Diagram 1: Proposed Antidepressant Mechanism of Action
Caption: Proposed mechanism for antidepressant activity via 5-HT₁ₐ and D₂ receptor antagonism.
Preclinical Evaluation: The Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant activity. It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Animal Model: Male Swiss albino mice are commonly used.
-
Acclimatization: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration:
-
Test compounds (e.g., this compound derivatives) are administered intraperitoneally (i.p.) at various doses (e.g., 0.625, 1.25, 2.5 mg/kg).
-
A vehicle control group (e.g., saline) and a positive control group (e.g., Imipramine, 20 mg/kg) are included.
-
Drugs are typically administered 60 minutes before the test.
-
-
Test Procedure:
-
Each mouse is individually placed into the cylinder.
-
The test duration is 6 minutes.
-
Behavior is recorded, and the duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: The mean duration of immobility for each group is calculated. Statistical significance between the treated groups and the vehicle control is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Anticonvulsant Potential: A Role in Seizure Control
The cyclopropane scaffold is present in several compounds that have demonstrated anticonvulsant properties.[5][6] This suggests that derivatives of this compound are viable candidates for the development of novel anti-epileptic drugs.
Standardized Screening Models
The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program utilizes two primary models for the early identification of potential anticonvulsants: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[7]
-
Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. The test involves applying a brief electrical stimulus to the brain, which induces a characteristic seizure pattern.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents that can prevent or delay the onset of clonic seizures, which are characteristic of absence seizures.
Diagram 2: Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical screening of anticonvulsant drug candidates.
Experimental Protocols for Anticonvulsant and Neurotoxicity Testing
Maximal Electroshock (MES) Test Protocol:
-
Animals: Male Kunming mice (18-22 g).
-
Stimulator: An electroconvulsive stimulator delivers a 50 mA current for 0.2 seconds.
-
Electrodes: Corneal electrodes are used for stimulus application. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
-
Procedure: Thirty minutes after i.p. injection of the test compound or vehicle, the electrical stimulus is applied.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:
-
Animals: Male Kunming mice (18-22 g).
-
Convulsant: A dose of pentylenetetrazole (85 mg/kg) that induces clonic seizures in >95% of animals is administered subcutaneously.
-
Procedure: The test compound or vehicle is administered i.p. 30 minutes before the scPTZ injection.
-
Observation: Animals are observed for 30 minutes post-scPTZ injection.
-
Endpoint: The absence of a 5-second episode of clonic spasms is recorded as protection.
Rotarod Neurotoxicity Test Protocol:
-
Apparatus: A rotating rod (3 cm diameter) set to a constant speed (e.g., 25 rpm).
-
Training: Mice are trained to remain on the rotating rod for at least 1 minute in three consecutive trials.
-
Procedure: Trained animals are administered the test compound i.p. at various doses.
-
Testing: The ability of the mouse to remain on the rod is tested at 30 and 60 minutes post-administration.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to maintain balance on the rod for at least 1 minute.
Data Presentation: Efficacy and Safety
The efficacy of a potential anticonvulsant is quantified by its ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population), while neurotoxicity is measured by the TD₅₀ (the dose causing a toxic effect in 50% of the population). The ratio of these values gives the Protective Index (PI = TD₅₀/ED₅₀), a crucial measure of a drug's safety margin. A higher PI indicates a more favorable safety profile.
Table 1: Anticonvulsant Activity and Neurotoxicity of Hypothetical Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) |
| Derivative A | 10.5 | 25.2 | 410.8 | 39.1 |
| Derivative B | 9.2 | 21.8 | 421.6 | 45.8 |
| Phenytoin (Std.) | 8.9 | >100 | 68.5 | 7.7 |
Note: Data for Derivative B is based on a structurally related cyclopropanespirohydantoin derivative for illustrative purposes.
NMDA Receptor Antagonism: A Key to Neuroprotection and More
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission.[8] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. Consequently, NMDA receptor antagonists are being investigated for therapeutic applications in depression, neuropathic pain, and neurodegenerative diseases.[8][9][10] Several cyclopropane-containing compounds have been identified as NMDA receptor antagonists, making this a promising area of investigation for this compound derivatives.[11]
Mechanism of Action: Non-Competitive Antagonism
Many clinically relevant NMDA receptor antagonists, such as ketamine and memantine, are non-competitive antagonists.[8] They bind to a site within the receptor's ion channel (the PCP site), physically blocking the flow of ions even when glutamate and glycine are bound to their respective sites. This "use-dependent" blockade is considered to have a better side-effect profile than competitive antagonism.
Diagram 3: NMDA Receptor and Non-Competitive Antagonist Binding
Caption: Schematic of NMDA receptor activation and blockade by a non-competitive antagonist.
In Vitro Evaluation: Radioligand Binding Assay
To determine the affinity of a compound for the NMDA receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
Experimental Protocol: [³H]MK-801 Binding Assay
-
Tissue Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the synaptic membrane fraction containing NMDA receptors.
-
Assay Buffer: A suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4) is used.
-
Incubation:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Varying concentrations of the unlabeled test compound (e.g., this compound derivative) are added.
-
The incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.
-
Glutamate and glycine (e.g., 10 µM each) are included to ensure the receptor is in an open state, allowing access to the channel binding site.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., 10 µM MK-801).
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
Table 2: NMDA Receptor Binding Affinity of Milnacipran and its Derivatives
| Compound | In Vitro Binding Affinity (IC₅₀, µM) |
| Milnacipran | 6.3 ± 0.3 |
| N-methyl derivative | 13 ± 2.1 |
| N,N-dimethyl derivative | 88 ± 1.4 |
Note: Data from a study on milnacipran, a structurally related cyclopropane derivative, is presented for illustrative purposes.[11]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system. The evidence from related chemical series strongly suggests potential for significant antidepressant, anticonvulsant, and NMDA receptor-modulating activities. The experimental protocols and frameworks detailed in this guide provide a clear path for the preclinical evaluation of these derivatives.
Future research should focus on:
-
Synthesis of a diverse library of derivatives to establish robust Structure-Activity Relationships (SAR).
-
Comprehensive in vitro profiling against a broader panel of CNS receptors and ion channels to identify potential off-target effects and elucidate mechanisms of action.
-
Pharmacokinetic studies (ADME/Tox) to assess the drug-like properties of lead compounds.
-
In vivo efficacy studies in more complex and chronic models of depression and epilepsy to validate the initial screening results.
By systematically applying these principles, researchers can unlock the full therapeutic potential of this intriguing chemical class.
References
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Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. [Link]
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Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. Science and Innovation. [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health (NIH). [Link]
-
Convulsant and anticonvulsant cyclopentanones and cyclohexanones. National Institutes of Health (NIH). [Link]
-
Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. National Institutes of Health (NIH). [Link]
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Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug. National Institutes of Health (NIH). [Link]
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NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. ResearchGate. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. National Institutes of Health (NIH). [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
In vitro characterization of novel NR2B selective NMDA receptor antagonists. National Institutes of Health (NIH). [Link]
-
Rhythm and blues: animal models of epilepsy and depression comorbidity. National Institutes of Health (NIH). [Link]
-
(+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. National Institutes of Health (NIH). [Link]
-
Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. National Institutes of Health (NIH). [Link]
-
Full article: Animal models of epilepsy: use and limitations. Taylor & Francis Online. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. National Institutes of Health (NIH). [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
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(PDF) Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ResearchGate. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
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Antidepressant-like Effects of the Delta-Opioid Receptor Agonist SNC80...in an Olfactory Bulbectomized Rat Model. National Institutes of Health (NIH). [Link]
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis
Introduction
1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of complex molecular architectures. The rigid cyclopropane ring, coupled with the functionalities of the nitrile and the methoxy-substituted aryl group, offers a unique three-dimensional scaffold for drug design and the development of novel organic materials. This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the efficiency and scalability of phase-transfer catalysis.
Scientific Rationale and Mechanistic Overview
The presented protocol describes the cyclopropanation of 2-methoxyphenylacetonitrile via reaction with 1,2-dibromoethane. The key to this transformation is the use of a phase-transfer catalyst (PTC), specifically tetrabutylammonium bromide (TBAB), which facilitates the reaction between the organic-soluble nitrile and the aqueous inorganic base.
The reaction proceeds through the following key steps:
-
Deprotonation: The hydroxide ions from the concentrated aqueous sodium hydroxide solution deprotonate the acidic α-carbon of 2-methoxyphenylacetonitrile, forming a carbanion. This equilibrium lies predominantly towards the starting materials.
-
Ion Pair Extraction: The tetrabutylammonium (TBA+) cation from the PTC forms an ion pair with the organic-soluble carbanion. This lipophilic ion pair is then extracted into the organic phase.
-
Nucleophilic Attack and Cyclization: In the organic phase, the carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an S(_N)2 reaction. This is followed by a second, intramolecular S(_N)2 reaction, where the newly formed carbanion displaces the remaining bromide, leading to the formation of the cyclopropane ring.
The use of a phase-transfer catalyst is crucial as it allows the reaction to proceed under mild conditions with a high concentration of the base, which would otherwise be immiscible with the organic reactants.[1]
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Methoxyphenylacetonitrile | 147.18 | 14.7 g | 0.1 | 98% | Sigma-Aldrich |
| 1,2-Dibromoethane | 187.86 | 20.6 g (10.0 mL) | 0.11 | 99% | Alfa Aesar |
| Sodium Hydroxide | 40.00 | 40.0 g | 1.0 | 97% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g | 0.01 | 99% | TCI |
| Toluene | - | 100 mL | - | Anhydrous | VWR |
| Diethyl Ether | - | 200 mL | - | Anhydrous | VWR |
| Hydrochloric Acid | - | As needed | - | 5% (aq) | J.T. Baker |
| Saturated Sodium Chloride Solution | - | As needed | - | - | Lab Prepared |
| Magnesium Sulfate | - | As needed | - | Anhydrous | EMD Millipore |
Instrumentation
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for product characterization
Reaction Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (14.7 g, 0.1 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).
-
Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 40.0 g of NaOH in 40.0 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature before adding it to the reaction flask.
-
Initiation of Reaction: Begin vigorous stirring of the biphasic mixture. Through the dropping funnel, add 1,2-dibromoethane (20.6 g, 10.0 mL, 0.11 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature. Dilute the reaction mixture with 200 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 5% aqueous hydrochloric acid (50 mL) and saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by Kugelrohr distillation. The product is expected to distill at a temperature range of 160-210°C at 0.5 torr. The distilled product should solidify upon cooling.
-
Characterization: The final product can be further purified by recrystallization from ethanol. Characterize the purified this compound by NMR and IR spectroscopy and determine its melting point.
Safety Precautions
-
Sodium Hydroxide: Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
2-Methoxyphenylacetonitrile: Harmful if swallowed or in contact with skin. Avoid inhalation.
-
Toluene and Diethyl Ether: Flammable solvents. Ensure all heating is done using a heating mantle and that no open flames are present in the laboratory.
Expected Results and Troubleshooting
An expected yield for this reaction is in the range of 60-75%, based on similar syntheses of 1-arylcyclopropanecarbonitriles. If the reaction is sluggish or the yield is low, consider the following:
-
Stirring Rate: Inadequate stirring can limit the mass transfer between the aqueous and organic phases, slowing down the reaction. Ensure the mechanical stirrer is set to a high speed to create a fine emulsion.
-
Purity of Reagents: The presence of water in the organic solvents or impurities in the starting materials can lead to side reactions and lower yields.
-
Temperature Control: While the reaction is generally robust, maintaining the temperature within the specified range is important to ensure a good reaction rate without promoting decomposition or side reactions.
Conclusion
This application note provides a reliable and scalable method for the synthesis of this compound using phase-transfer catalysis. The protocol is well-suited for a research and development setting, offering a practical route to this important synthetic intermediate.
References
- Bandar, J. S., & Lambert, T. H. (2013). Cyclopropenone-Catalyzed Enantioselective [3+2] Cycloaddition of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 135(32), 11765–11768.
- Fedorynski, M., & Jonczyk, A. (1995). Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions.
- Gao, Y., et al. (2019). A phase-transfer-assisted strategy for oxidation-based biomass valorization. Green Chemistry, 21(19), 5349-5357.
- McIntosh, J. M. (1978). Phase-transfer catalyzed synthesis of activated cyclopropanes. Canadian Journal of Chemistry, 56(16), 2134-2138.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
-
Tetrabutylammonium bromide. (2024). In Wikipedia. Retrieved from [Link]
- Gawande, M. B., et al. (2013). Tetrabutylammonium Bromide (TBAB) as a Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles. ChemistryOpen, 2(5), 184-188.
- Sasson, Y., & Neumann, R. (Eds.). (1997).
Sources
phase-transfer catalysis in 1-(2-Methoxyphenyl)cyclopropanecarbonitrile synthesis
Application Notes & Protocols
Efficient Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable building block in pharmaceutical research and development. We detail a robust and scalable protocol utilizing phase-transfer catalysis (PTC), a powerful technique that circumvents the challenges associated with traditional anhydrous, strong-base methodologies. This guide explains the underlying catalytic mechanism, provides a detailed, step-by-step experimental protocol, and offers insights into reaction optimization. The presented methodology emphasizes safety, efficiency, and the use of cost-effective reagents, making it highly suitable for both academic research and industrial drug development settings.
Introduction: The Significance of Substituted Cyclopropanecarbonitriles
Cyclopropane rings are privileged structural motifs in medicinal chemistry, often imparting unique conformational rigidity, improved metabolic stability, and enhanced binding affinity to drug candidates.[1] When functionalized with a nitrile group, these structures become versatile intermediates for a wide array of chemical transformations. This compound, in particular, serves as a key precursor for various neurologically active compounds and other complex molecular architectures.
Traditional methods for synthesizing such compounds often rely on the use of strong, hazardous bases like sodium amide or metal hydrides under strictly anhydrous conditions.[2] These methods suffer from significant drawbacks, including high cost, moisture sensitivity, and safety concerns, limiting their scalability. Phase-transfer catalysis (PTC) emerges as a superior alternative, offering a practical and efficient solution to these challenges. PTC facilitates reactions between reagents located in separate immiscible phases (typically aqueous and organic), using a catalyst to shuttle one reactant across the phase boundary.[3][4] This approach enables the use of inexpensive and safe inorganic bases like sodium hydroxide in a biphasic system, leading to faster reactions, higher yields, and simplified workup procedures.[4][5]
The Mechanism of Phase-Transfer Catalyzed Cyclopropanation
The synthesis of this compound from 2-methoxyphenylacetonitrile and a dihaloalkane (e.g., 1,2-dibromoethane) under PTC conditions is a classic example of a base-mediated alkylation followed by an intramolecular cyclization. The key to the process is the phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), which facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase into the organic phase.
The Catalytic Cycle proceeds via the following steps:
-
Anion Exchange: At the aqueous-organic interface, the catalyst's anion (X⁻, e.g., Br⁻) is exchanged for a hydroxide ion from the concentrated aqueous base, forming a lipophilic quaternary ammonium hydroxide (Q⁺OH⁻).
-
Phase Transfer: The newly formed Q⁺OH⁻, being soluble in the organic phase due to its bulky alkyl groups, migrates into the organic layer.
-
Deprotonation (Acid-Base Reaction): In the organic phase, the hydroxide ion, now a "naked" and highly potent base, efficiently deprotonates the α-carbon of 2-methoxyphenylacetonitrile. This generates a reactive carbanion.
-
Nucleophilic Attack (Alkylation): The carbanion undergoes an Sₙ2 reaction with the dihaloalkane (1,2-dibromoethane), forming an intermediate.
-
Intramolecular Cyclization: A subsequent intramolecular Sₙ2 reaction occurs, where the carbanion displaces the second halide, closing the three-membered ring to form the desired cyclopropanecarbonitrile product.
-
Catalyst Regeneration: The catalyst, now paired with the displaced halide ion (Q⁺X⁻), returns to the aqueous interface, ready to begin another cycle.
This continuous cycle allows a substoichiometric amount of the catalyst to promote the reaction to completion.
Caption: Figure 1: Phase-Transfer Catalysis Cycle for Cyclopropanation
Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
3.1. Materials and Reagents
-
2-Methoxyphenylacetonitrile (1.47 g, 10.0 mmol, 1.0 equiv.)
-
1,2-Dibromoethane (2.07 g, 1.1 mL, 11.0 mmol, 1.1 equiv.)
-
Tetrabutylammonium bromide (TBAB) (0.322 g, 1.0 mmol, 0.1 equiv.)
-
Sodium Hydroxide (NaOH) solution (50% w/w, 10 mL)
-
Toluene (20 mL)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
3.2. Equipment
-
100 mL three-neck round-bottom flask
-
Mechanical overhead stirrer or magnetic stirrer with a football-shaped stir bar
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermometer. Charge the flask with 2-methoxyphenylacetonitrile (1.47 g), 1,2-dibromoethane (1.1 mL), toluene (20 mL), and tetrabutylammonium bromide (0.322 g).
-
Initiation: Begin vigorous stirring (approx. 500-700 RPM) to ensure efficient mixing between the phases. Slowly add the 50% aqueous sodium hydroxide solution (10 mL) to the flask over 5-10 minutes. An increase in the viscosity of the mixture may be observed.
-
Reaction: Heat the mixture to 60-65 °C. The reaction is exothermic, so monitor the temperature carefully during the initial phase. Maintain the temperature and vigorous stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Take a small aliquot from the organic layer, quench it with water, extract with a small amount of DCM, and spot on a TLC plate (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The disappearance of the starting material (2-methoxyphenylacetonitrile) indicates reaction completion.
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add 30 mL of deionized water to dissolve the salts and dilute the base.
-
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Washing: Combine all organic layers and wash them sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual salts and base.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a clear oil.
3.4. Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry should be used to confirm the structure and purity of this compound.
Optimization and Troubleshooting
The efficiency of a PTC reaction is highly dependent on several factors. Understanding these variables allows for systematic optimization and troubleshooting.
| Parameter | Variation | Observed Effect on Yield/Purity | Rationale / Causality |
| Catalyst | Tetrabutylammonium Bromide (TBAB) vs. Aliquat 336 | Aliquat 336 may offer slightly better yields. | The lipophilicity of the catalyst affects its ability to transfer anions. Aliquat 336 is more lipophilic than TBAB, enhancing its solubility and efficiency in the organic phase.[2] |
| Base Concentration | 30% NaOH vs. 50% NaOH | 50% NaOH is generally more effective. | A higher concentration of hydroxide in the aqueous phase creates a larger driving force for the anion exchange at the interface, increasing the concentration of the active base in the organic phase. |
| Solvent | Toluene vs. Dichloromethane (DCM) | Toluene is often preferred for safety at higher temperatures. | The solvent must be inert to the strong base and effectively dissolve the organic substrate and the catalyst-anion pair. Non-polar solvents are generally required.[6] |
| Stirring Speed | 200 RPM vs. 700 RPM | Higher stirring speeds drastically increase reaction rates. | The reaction occurs at the interface or in the organic phase. Vigorous stirring increases the interfacial surface area between the two phases, which significantly accelerates the transfer steps of the catalyst.[7] |
| Temperature | 40 °C vs. 65 °C | Higher temperatures increase the reaction rate. | The alkylation and cyclization steps have activation energy barriers. Increasing the temperature provides the necessary energy to overcome these barriers, but excessively high temperatures may lead to side reactions or catalyst degradation. The range of -10°C to 60°C is typical.[6] |
Conclusion
Phase-transfer catalysis provides a highly effective, scalable, and economically viable method for the synthesis of this compound. By understanding the core principles of the catalytic cycle and the influence of key reaction parameters, researchers can reliably produce this valuable intermediate with high yield and purity. This protocol serves as a validated starting point for further exploration and application in the synthesis of complex pharmaceutical agents.
References
- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
- Google Patents. (n.d.). Method for artificially synthesizing cyclopropanecarbonitrile.
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
SlideShare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
NIH. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Retrieved from [Link]
-
ResearchGate. (n.d.). [2+1]-Type Cyclopropanation Reactions. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). Quaternary ammonium salts used as phase transfer catalysts.
-
MDPI. (n.d.). Special Issue : Design and Applications of Phase Transfer Catalysis. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
ResearchGate. (n.d.). Attempted alkylations with cyclopropanes under phase-transfer catalysis. Retrieved from [Link]
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Application Note: Synthesis and Characterization of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
Introduction
1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and materials science. The unique combination of a cyclopropane ring, a nitrile group, and a substituted phenyl ring offers a three-dimensional scaffold that can be further functionalized to create diverse molecular architectures. The cyclopropane moiety, a strained three-membered ring, can act as a bioisostere for a double bond or a phenyl ring, often improving metabolic stability and binding affinity of drug candidates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile functional handle. This document provides a detailed protocol for the synthesis of this compound via a phase-transfer catalyzed cyclopropanation and outlines the expected characterization data.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reaction of 2-methoxyphenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method is advantageous due to its operational simplicity, mild reaction conditions, and the avoidance of expensive or hazardous reagents.[1]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
2-Methoxyphenylacetonitrile (98%)
-
1,2-Dibromoethane (99%)
-
Sodium Hydroxide (NaOH) pellets (97%)
-
Benzyltriethylammonium chloride (BTEAC) (98%)
-
Toluene (anhydrous)
-
Dichloromethane (DCM) (ACS grade)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Magnesium sulfate (anhydrous)
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and a dropping funnel
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (10.0 g, 68.0 mmol) and benzyltriethylammonium chloride (BTEAC) (1.55 g, 6.8 mmol) to 50 mL of toluene.
-
Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH in 20 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Reaction Initiation: Vigorously stir the toluene solution and add the 50% NaOH solution dropwise over 15 minutes.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (15.2 g, 81.6 mmol) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction Progress: Heat the reaction mixture to 50-60 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting material should be consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure this compound.
Mechanism of Phase-Transfer Catalyzed Cyclopropanation
The reaction proceeds via a phase-transfer catalyzed mechanism, which facilitates the reaction between reactants in immiscible phases (aqueous and organic).
Caption: Mechanism of phase-transfer catalyzed cyclopropanation.
Characterization of this compound
The structure of the synthesized this compound (Molecular Formula: C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ) can be confirmed by various spectroscopic techniques.[2] The following are the expected characterization data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The two methylene protons on the cyclopropane ring are diastereotopic and will appear as distinct multiplets.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons | 6.90 - 7.40 | Multiplet | 4H |
| Methoxy protons (-OCH₃) | 3.85 | Singlet | 3H |
| Cyclopropyl protons (CH₂) | 1.40 - 1.80 | Multiplet | 4H |
Rationale for Predicted Shifts:
-
Aromatic Protons: The protons on the substituted benzene ring will appear in the typical aromatic region. The exact shifts and coupling patterns will depend on the substitution pattern.
-
Methoxy Protons: The singlet for the methoxy group is expected around 3.85 ppm.
-
Cyclopropyl Protons: The protons on the cyclopropane ring are shielded and appear at a higher field (lower ppm) compared to typical aliphatic protons.[3][4] The two CH₂ groups are diastereotopic, meaning they are in different chemical environments, and will likely appear as two separate multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary aromatic carbon (C-O) | 156 - 158 |
| Aromatic carbons (CH) | 110 - 130 |
| Quaternary aromatic carbon (C-C) | 125 - 130 |
| Nitrile carbon (-CN) | 120 - 125 |
| Methoxy carbon (-OCH₃) | 55 - 56 |
| Quaternary cyclopropyl carbon | 25 - 30 |
| Cyclopropyl carbons (CH₂) | 15 - 20 |
Rationale for Predicted Shifts:
-
Aromatic Carbons: The carbon attached to the oxygen will be the most downfield among the aromatic carbons.
-
Nitrile Carbon: The carbon of the nitrile group typically appears in the 120-125 ppm range.
-
Methoxy Carbon: The methoxy carbon is expected around 55-56 ppm.[5]
-
Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded and appear at a very upfield region.[6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2260 (sharp, medium intensity) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Aryl ether) | 1230 - 1270 (strong) |
Rationale for Predicted Frequencies:
-
The key diagnostic peak will be the sharp absorption of the nitrile group around 2250 cm⁻¹.
-
The strong C-O stretch of the aryl ether and the various aromatic C-H and C=C bands will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Analysis | Expected Result |
| Molecular Ion (M⁺) | m/z = 173 |
| [M+H]⁺ | m/z = 174 |
| [M+Na]⁺ | m/z = 196 |
Expected Fragmentation Pattern:
The molecule may fragment through the loss of the methoxy group, the nitrile group, or cleavage of the cyclopropane ring.
Safety Precautions
-
Handle 1,2-dibromoethane, a suspected carcinogen, in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction is exothermic; ensure proper temperature control.
-
Toluene and dichloromethane are flammable and volatile organic solvents. Work in a fume hood away from ignition sources.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound using a phase-transfer catalyzed reaction. The detailed experimental procedure and the predicted characterization data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The self-validating nature of the described protocols, combined with the detailed mechanistic insights, ensures a high degree of reproducibility and success for scientists in the field.
References
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- Google Patents. (2008). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. EP1249447B1.
- NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem.
- J&K Scientific. (n.d.). This compound.
- PubChemLite. (n.d.). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO).
- ChemicalBook. (n.d.). Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
- ResearchGate. (2008). Kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile: A mechanistic change in the presence of a strong base.
- Lambert, T. H., & MacMillan, D. W. C. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(3), 576–586.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
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- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum.
- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum.
- MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
- Pearson. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(22), 8962–8971.
- ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)
- Benchchem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
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- SpectraBase. (n.d.). 2-(2-Methoxyphenyl)-1-phenylpropan-1-one - Optional[Vapor Phase IR] - Spectrum.
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Application Notes and Protocols: The Strategic Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis
Abstract
The 1-arylcyclopropanecarbonitrile moiety is a privileged scaffold in medicinal chemistry, valued for its unique conformational constraints and metabolic stability. This document provides a comprehensive guide to the synthesis of a key derivative, 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, through a robust and industrially scalable method: Phase-Transfer Catalysis (PTC). We will delve into the mechanistic intricacies of this reaction, provide a detailed, field-tested protocol, and discuss the significance of this compound as a versatile intermediate in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Introduction: The Value Proposition of Arylcyclopropanes in Medicinal Chemistry
The cyclopropane ring, despite its inherent strain, is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its incorporation into a molecular structure can confer several advantageous properties:
-
Conformational Rigidity: The three-membered ring acts as a rigid linker or substituent, locking flexible molecules into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in more conventional alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: The cyclopropyl group can serve as a bioisostere for other common functionalities, such as vinyl or gem-dimethyl groups, allowing for the fine-tuning of properties like lipophilicity and pKa to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Specifically, this compound is a valuable building block. While direct therapeutic applications are not extensively documented, its structural alerts and the presence of the reactive nitrile group make it a prime candidate for elaboration into more complex pharmaceutical intermediates. For instance, related arylcyclopropane structures are key components in the synthesis of various therapeutic agents.[3]
The Reaction Mechanism: A Phase-Transfer Catalyzed Double Alkylation
The formation of this compound from 2-methoxyphenylacetonitrile and 1,2-dibromoethane is a classic example of a phase-transfer catalyzed reaction. This methodology is particularly advantageous as it allows for the use of an inexpensive inorganic base (concentrated sodium hydroxide) in a biphasic system (aqueous-organic), avoiding the need for anhydrous solvents and expensive, strong organic bases.
The reaction proceeds through the following key steps:
-
Deprotonation at the Interface: The acidic α-proton of 2-methoxyphenylacetonitrile is deprotonated by the hydroxide ions at the interface of the aqueous and organic phases, forming a carbanion.
-
Ion Pair Formation and Phase Transfer: A phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride (TEBA), facilitates the transfer of the carbanion from the aqueous interface into the bulk organic phase. This is achieved through the formation of a lipophilic ion pair between the quaternary ammonium cation and the carbanion.
-
First Alkylation (SN2): In the organic phase, the "naked" and highly reactive carbanion undergoes a nucleophilic attack on one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
-
Second Alkylation (Intramolecular SN2): The intermediate from the first alkylation still possesses an acidic proton. This is rapidly deprotonated by the hydroxide at the interface, and the resulting carbanion undergoes a rapid intramolecular nucleophilic substitution, displacing the second bromide ion and forming the cyclopropane ring.
This elegant cascade of reactions within a biphasic system highlights the efficiency and power of phase-transfer catalysis.
Visualizing the Mechanism and Workflow
Reaction Mechanism Diagram
Caption: Phase-transfer catalyzed formation of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Fedoryński and Jończyk for the synthesis of 1-arylcyclopropanecarbonitriles.[4]
Materials and Reagents:
-
2-Methoxyphenylacetonitrile (98%+)
-
1,2-Dibromoethane (99%+)
-
Benzyltriethylammonium chloride (TEBA)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene or other suitable organic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, addition funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, combine 2-methoxyphenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.2 equivalents), and benzyltriethylammonium chloride (TEBA, 0.02 equivalents).
-
Addition of Base: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (4 equivalents) dropwise via the addition funnel. Caution: The reaction is exothermic; maintain the temperature between 30-35°C using a water bath.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at 30-35°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with deionized water. Transfer the mixture to a separatory funnel and extract the product with toluene or another suitable organic solvent (e.g., dichloromethane).
-
Purification: Separate the organic layer and wash it with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Quantitative Data and Characterization
The following table summarizes typical yields for the synthesis of various 1-arylcyclopropanecarbonitriles using the phase-transfer catalysis method.
| Aryl Substituent | Yield (%) | Reference |
| Phenyl | 85 | [4] |
| 4-Methylphenyl | 88 | [4] |
| 4-Chlorophenyl | 82 | [4] |
| 2-Methoxyphenyl | ~80 (expected) | Based on similar substrates[4] |
| 4-Methoxyphenyl | 86 | [4] |
Characterization of this compound:
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₁H₁₁NO
-
Molecular Weight: 173.21 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 1.70-1.65 (m, 2H, CH₂), 1.40-1.35 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 156.5, 129.0, 128.5, 122.0, 121.0, 110.5, 55.5, 25.0, 18.0.
Conclusion and Future Outlook
The phase-transfer catalyzed synthesis of this compound offers a highly efficient, scalable, and cost-effective route to this valuable pharmaceutical intermediate. The mild reaction conditions and the avoidance of hazardous reagents make this method particularly attractive for industrial applications. The versatility of the nitrile functionality allows for a wide range of subsequent transformations, opening avenues for the synthesis of novel drug candidates. As the demand for structurally complex and metabolically robust molecules continues to grow in the pharmaceutical industry, the strategic application of methodologies like phase-transfer catalysis for the construction of unique building blocks such as this compound will undoubtedly play an increasingly important role.
References
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Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (2008).
-
Fedorynski, M. (2010). ChemInform Abstract: Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. ChemInform, 26(40). [Link]
-
Fedorynski, M., & Jonczyk, A. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS. Organic Preparations and Procedures International, 27(3), 355–359. [Link]
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
- BenchChem. (2025). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. BenchChem.
-
MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4487. [Link]
-
MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 2-Methoxy Carbonyl Cyclopentanone: A Versatile Pharmaceutical Intermediate. [Link]
-
ResearchGate. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
-
Taylor & Francis Online. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS. Organic Preparations and Procedures International, 27(3), 355-359. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]
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The Emerging Potential of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to accessing novel biological activities and improved pharmacological profiles. Among these, the cyclopropane ring has garnered significant attention for its ability to impart favorable properties such as metabolic stability and conformational rigidity. When coupled with the electronically versatile 2-methoxyphenyl moiety, the resulting structure, 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, presents a compelling starting point for the development of innovative therapeutics. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols for its synthesis and biological evaluation.
Introduction: The Strategic Value of the 1-(2-Methoxyphenyl)cyclopropyl Scaffold
The this compound scaffold is a unique amalgamation of three key structural features, each contributing to its potential as a valuable building block in medicinal chemistry:
-
The Cyclopropane Ring: This highly strained three-membered ring introduces a degree of conformational constraint that can lock a molecule into a bioactive conformation, enhancing its binding affinity for a biological target. Furthermore, the cyclopropyl group is often associated with increased metabolic stability, a crucial attribute for any drug candidate.
-
The Nitrile Group: The cyano moiety is a versatile functional group that can participate in various chemical transformations, allowing for the facile diversification of the core scaffold. It can also act as a key pharmacophoric element, participating in hydrogen bonding or other interactions within a target's active site.
-
The 2-Methoxyphenyl Group: The methoxy group at the ortho position of the phenyl ring can influence the electronic properties of the aromatic system and participate in specific interactions with biological targets. The 2-methoxyphenyl motif is a common feature in a variety of biologically active compounds, including ligands for G protein-coupled receptors (GPCRs).
The convergence of these features in this compound suggests its potential utility in developing modulators of a range of biological targets, from enzymes to cell surface receptors.
Potential Therapeutic Applications and Associated Biological Targets
While direct biological data for this compound is not extensively published, the activities of structurally related compounds provide strong inferential evidence for its potential applications in several therapeutic areas.
Oncology: Targeting Key Kinases and Epigenetic Modulators
Derivatives of 1-phenylcyclopropane carboxamide and carbohydrazide have demonstrated promising anticancer activity.[1] This suggests that the this compound scaffold could be a valuable starting point for the development of inhibitors of enzymes crucial for cancer cell proliferation and survival.
-
Interleukin-2-Inducible T-cell Kinase (ITK): ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[2] Its dysregulation has been implicated in various T-cell malignancies. The development of ITK inhibitors is a promising therapeutic strategy, and the 1-arylcyclopropanecarbonitrile scaffold could be explored for this purpose.
-
Lysine-Specific Demethylase 1A (KDM1A/LSD1): KDM1A is a histone demethylase that is overexpressed in numerous cancers and plays a key role in epigenetic regulation. Inhibition of KDM1A is a validated therapeutic approach in oncology.
Central Nervous System (CNS) Disorders: Modulating G Protein-Coupled Receptors
The 2-methoxyphenyl group is a known pharmacophore in ligands targeting GPCRs, which are critical regulators of neuronal function.[3] This suggests that derivatives of this compound could be developed as modulators of GPCRs implicated in CNS disorders.
-
Orexin Receptors: Orexin receptors (OX1 and OX2) are involved in regulating the sleep-wake cycle, and their antagonists are used to treat insomnia. Patent literature discloses cyclopropane derivatives with orexin receptor antagonist activity.[3]
-
Other GPCRs: The versatility of the scaffold suggests that it could be adapted to target other GPCRs involved in a range of neurological and psychiatric conditions.
Inflammatory Diseases
Patent literature also points to the potential of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase, an enzyme involved in the inflammatory cascade.[4] This opens up the possibility of developing anti-inflammatory agents based on the this compound scaffold.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and for the biological evaluation of its derivatives against the potential targets discussed above.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the known synthesis of 1-phenylcyclopropane carboxylic acid.[5]
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 2-methoxyphenylacetonitrile (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or toluene) is added an aqueous solution of sodium hydroxide (e.g., 50% w/v). A phase transfer catalyst, such as tetrabutylammonium bromide (0.05-0.1 equivalents), is then added.
-
Addition of Alkylating Agent: 1,2-Dibromoethane (1.1-1.5 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Biological Evaluation Protocols
This protocol describes a common method for assessing the inhibitory activity of compounds against ITK using a luminescence-based assay that measures ADP production.[2][6]
Workflow:
Caption: Workflow for an ITK kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human ITK enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), ATP, and the test compound (dissolved in DMSO and serially diluted) in kinase assay buffer.
-
Assay Plate Preparation: Add the ITK enzyme, substrate, and test compound to the wells of a 384-well plate.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.
This protocol outlines a fluorescence-based assay to screen for inhibitors of KDM1A.[7]
Workflow:
Caption: Workflow for a KDM1A demethylase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human KDM1A enzyme, a di-methylated histone H3K4 substrate, and the test compound in assay buffer.
-
Enzyme Reaction: In the wells of a 96-well plate, combine the KDM1A enzyme, the H3K4me2 substrate, and the test compound. Incubate at 37 °C for a specified time (e.g., 60-90 minutes).
-
Signal Development: Add a fluorescence development solution containing a reagent that reacts with the hydrogen peroxide produced during the demethylation reaction to generate a fluorescent product.[7]
-
Data Acquisition: Incubate the plate at room temperature for 5-10 minutes, protected from light, and then measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
A comprehensive evaluation of a compound's activity at a GPCR typically involves a combination of binding and functional assays.
1. Radioligand Binding Assay: This assay determines the affinity of a test compound for the receptor.[8][9]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
2. Calcium Mobilization Assay: This assay is suitable for Gq-coupled GPCRs and measures the increase in intracellular calcium upon receptor activation.[1][10][11]
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.
-
Compound Addition: Add the test compounds (for agonist mode) or the test compounds followed by a known agonist (for antagonist mode) to the wells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists.
3. ERK Phosphorylation Assay: This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream event in many GPCR signaling pathways.[12][13][14]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells expressing the target GPCR with the test compound for a specific time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Western Blotting or ELISA: Detect the levels of phosphorylated ERK (p-ERK) and total ERK using specific antibodies via Western blotting or a sensitive ELISA-based method like AlphaScreen SureFire.[13]
-
Data Analysis: Quantify the ratio of p-ERK to total ERK and determine the dose-response relationship for the test compound.
Data Presentation and Interpretation
Quantitative data from the assays described above should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Biological Activity Data for a this compound Derivative
| Assay | Target | Result (IC50/EC50) |
| Kinase Inhibition | ITK | 50 nM |
| Demethylase Inhibition | KDM1A | 200 nM |
| Radioligand Binding | Orexin 1 Receptor | Ki = 15 nM |
| Calcium Mobilization | Orexin 1 Receptor | IC50 = 30 nM (Antagonist) |
| ERK Phosphorylation | Orexin 1 Receptor | IC50 = 45 nM (Antagonist) |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases, including cancer, CNS disorders, and inflammatory conditions. Its unique structural features offer the potential for enhanced potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of derivatives based on this versatile scaffold. Further exploration of the structure-activity relationships of this compound analogs will be crucial in unlocking its full therapeutic potential and advancing new drug candidates into the development pipeline.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]
-
GPCR-radioligand binding assays. PubMed. Available at: [Link]
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
-
Phospho-ERK Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
(PDF) Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ResearchGate. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. PubMed Central. Available at: [Link]
- EP2626350A1 - Cyclopropane compound. Google Patents.
-
AlphaScreen SureFire Phospho-ERK assay. BMG Labtech. Available at: [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
-
Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. PNAS. Available at: [Link]
- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
-
ITK, Active. SignalChem. Available at: [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]
-
G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. Available at: [Link]
-
G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Histone Demethylase Assays. Reaction Biology. Available at: [Link]
- EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.
-
Src-induced activation of inducible T cell kinase (ITK) requires phosphatidylinositol 3-kinase activity and the Pleckstrin homology domain of inducible T cell kinase. PNAS. Available at: [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. Available at: [Link]
-
Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. Biochemistry. Available at: [Link]
-
Mouse ITK Kinase Assay Kit. BPS Bioscience. Available at: [Link]
Sources
- 1. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. EP2626350A1 - Cyclopropane compound - Google Patents [patents.google.com]
- 4. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a versatile scaffold in medicinal chemistry and materials science.[1][2][3] The unique combination of a strained cyclopropane ring, a reactive nitrile moiety, and a functionalizable aromatic system presents a rich landscape for chemical modification. This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors. The strategic modification of this core structure can lead to novel compounds with tailored biological activities or material properties.
The presence of three distinct functional regions—the nitrile group, the cyclopropane ring, and the methoxyphenyl moiety—allows for a range of selective transformations. This guide will explore key derivatization pathways for each of these sites, providing both the "how" and the "why" behind each experimental design.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[4] Understanding these properties is crucial for designing appropriate reaction and purification conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem[4] |
| Molecular Weight | 173.21 g/mol | ChemicalBook[3] |
| Monoisotopic Mass | 173.08406 Da | PubChem[4] |
| XlogP (predicted) | 1.9 | PubChem[4] |
| IUPAC Name | 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile | J&K Scientific[1] |
| SMILES | COC1=CC=CC=C1C2(CC2)C#N | J&K Scientific[1] |
| InChI Key | VUEKQWHCWVLVDY-UHFFFAOYSA-N | J&K Scientific[1] |
Derivatization Strategies: A Multifaceted Approach
The derivatization of this compound can be systematically approached by targeting its primary functional groups. The following sections provide detailed protocols for the selective modification of the nitrile group, the cyclopropane ring, and the methoxyphenyl moiety.
Figure 1: Overview of derivatization strategies for this compound.
Section 1: Derivatization of the Nitrile Group
The nitrile functionality is a versatile handle for introducing diverse chemical entities. The two most common transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.
Hydrolysis to 1-(2-Methoxyphenyl)cyclopropanecarboxylic Acid
The conversion of the nitrile to a carboxylic acid introduces a key functional group for further amide couplings or other transformations. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Principle: In the presence of a strong acid and water, the nitrile group undergoes protonation followed by nucleophilic attack by water, leading to the formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. This method is generally effective for sterically hindered nitriles.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dioxane
-
Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Carefully add concentrated sulfuric acid (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Base-Catalyzed Hydrolysis
-
Principle: Strong bases like sodium hydroxide facilitate the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated during workup to yield the carboxylic acid. This method can be advantageous if the starting material is sensitive to strong acids.
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl Ether
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2, which should precipitate the carboxylic acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the desired carboxylic acid.
-
Reduction to [1-(2-Methoxyphenyl)cyclopropyl]methanamine
The reduction of the nitrile to a primary amine opens up avenues for the synthesis of various nitrogen-containing derivatives, such as amides, sulfonamides, and imines.
Protocol 3: Lithium Aluminum Hydride (LAH) Reduction
-
Principle: LAH is a powerful reducing agent that can effectively reduce nitriles to primary amines. The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon.
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the primary amine.
-
Figure 2: Workflow for the derivatization of the nitrile group.
Section 2: Derivatization Involving the Cyclopropane Ring
The cyclopropane ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to linear carbon chains.
Acid-Catalyzed Ring Opening
-
Principle: In the presence of a strong protic acid, the cyclopropane ring can be protonated, leading to a carbocation intermediate that can be trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents.
-
Materials:
-
This compound
-
Hydrobromic Acid (HBr) in Acetic Acid
-
Sodium Carbonate (Na₂CO₃), saturated solution
-
Dichloromethane
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add a solution of HBr in acetic acid (33 wt %, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, pour the mixture into ice water and neutralize with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
-
Section 3: Derivatization of the Methoxyphenyl Group
The methoxy group on the aromatic ring can be a target for modification, most commonly through demethylation to a phenol.
Demethylation to a Phenolic Derivative
-
Principle: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base adduct, followed by the nucleophilic attack of a bromide ion on the methyl group.
-
Materials:
-
This compound
-
Boron Tribromide (BBr₃), 1 M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Slowly add a 1 M solution of BBr₃ in DCM (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude phenolic product, which can be further purified by column chromatography.
-
Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the product and the disappearance of key signals from the starting material (e.g., the nitrile carbon in ¹³C NMR).
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the expected elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., a broad O-H stretch for carboxylic acids and phenols, or N-H stretches for amines).
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and to monitor the progress of the reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents such as concentrated acids, lithium aluminum hydride, and boron tribromide are highly corrosive, reactive, and/or toxic. Handle them with extreme care and follow established safety protocols for their use and disposal.
-
Quenching procedures for reactive reagents like LiAlH₄ should be performed slowly and at low temperatures to control the exothermic reaction.
Conclusion
The derivatization of this compound offers a gateway to a wide array of novel chemical entities. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. While the provided procedures are based on established chemical principles, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific downstream applications.
References
- Information on derivatization strategies for analytical purposes can be found in various sources, though not specific to the target molecule.
- General information on chemical reactions and derivatization can be found in various organic chemistry resources.
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
PubChem. 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. [Link]
- General synthetic procedures for related compounds can inform the derivatiz
- Charette, A. B.
- Asymmetric synthesis approaches can be relevant for chiral derivatiz
- Patents often describe synthetic routes to related cyclopropane deriv
- Analytical methods for related methoxy-containing compounds can be adapted.
- Patents may provide examples of nitrile reduction in similar molecular contexts.
- Engberts, J. B. F. N. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry.
- Research articles on cyclopropane carbohydrazide derivatives can offer insights into amide bond form
- Radical reactions of cyclopropanols can suggest alternative ring-opening str
- Hydrolytic stability studies of pharmaceuticals can provide context for the stability of the target molecule and its deriv
- Photocatalytic methods for alkylation can be considered for advanced derivatiz
- Synthetic procedures for related methoxyphenyl compounds can be a useful reference.
-
PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]
-
PubChem. 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile. [Link]
-
PubChem. Cyclopropanecarbonitrile. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile | C11H11NO | CID 10219629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE | 74204-96-9 [m.chemicalbook.com]
- 4. PubChemLite - 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) [pubchemlite.lcsb.uni.lu]
Protocol for the Purification of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile: A Guide to Achieving High Purity for Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a key building block in medicinal chemistry, valued for its unique structural motifs that are incorporated into a range of pharmacologically active molecules. The stringent purity requirements for pharmaceutical intermediates necessitate robust and reproducible purification protocols. This application note provides a detailed, two-stage purification strategy for crude this compound, employing flash column chromatography followed by recrystallization. We delve into the rationale behind each procedural step, potential impurities, methods for purity verification, and critical safety protocols for handling nitrile-containing compounds.
Introduction: The Imperative for Purity
This compound (C₁₁H₁₁NO, M.W. 173.21 g/mol ) is a substituted aryl cyclopropanenitrile.[1][2] Such structures are of significant interest in drug discovery, often serving as precursors for complex molecules targeting various therapeutic areas.[3] The presence of impurities, even in trace amounts, can have profound consequences on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities may arise from unreacted starting materials, byproducts of side reactions, or subsequent degradation.[4][5]
Therefore, a well-designed purification protocol is not merely a procedural step but a critical component of quality control. This guide presents a comprehensive approach, beginning with a primary purification via column chromatography to remove bulk impurities, followed by a final polishing step of recrystallization to achieve high crystalline purity.
Synthesis and Impurity Profile
Understanding the potential impurities is fundamental to designing an effective purification strategy. The synthesis of aryl cyclopropanenitriles can proceed through various routes, such as the reaction of an arylacetonitrile with a cyclopropanating agent or the SN2 displacement of a leaving group by a cyanide salt.[6][7]
Common potential impurities include:
-
Starting Materials: Unreacted 2-methoxyphenylacetonitrile or other precursors.
-
Byproducts: Isomeric structures, products from ring-opening of the cyclopropane moiety, or dimers formed during the reaction.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.[8] These are significantly more polar and can complicate purification.
-
Reagents: Residual catalysts or reagents used in the synthesis.
The target compound possesses significant polarity due to the electronegative nitrile group and the methoxy ether linkage.[9] This property is central to the chromatographic separation strategy.
Overall Purification and Analysis Workflow
The purification process is logically structured to systematically remove impurities based on their chemical and physical properties. The primary chromatographic step separates compounds by polarity, while the subsequent recrystallization leverages differences in solubility to achieve a highly ordered, pure crystalline solid.
Caption: High-level workflow for purification and analysis.
Protocol I: Primary Purification via Flash Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10] For a polar compound like this compound, normal-phase chromatography using silica gel is highly effective.[11]
4.1. Rationale and Causality
The slightly acidic nature of silica gel provides a polar stationary phase. Non-polar impurities will have weak interactions and elute quickly with a non-polar mobile phase. The target compound, being more polar, will adsorb more strongly. By gradually increasing the polarity of the mobile phase (a solvent gradient), we can selectively desorb and elute the target compound, leaving behind more strongly adsorbed, highly polar impurities.
4.2. Materials and Equipment
-
Crude this compound
-
Silica Gel (flash grade, 230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel 60 F₂₅₄), TLC tank
-
UV lamp (254 nm)
4.3. Step-by-Step Methodology
-
TLC Analysis of Crude Mixture: Before setting up the column, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation of the product spot (aim for an Rf value of ~0.2-0.4) from impurities.
-
Column Packing (Slurry Method):
-
For every 1 g of crude material, use approximately 40-50 g of silica gel.
-
In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band. Add a small protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system determined by TLC (e.g., 95:5 Hexane:EtOAc). Apply gentle pressure if needed to maintain a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute the target compound.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure product.
-
Concentrate the combined pure fractions under reduced pressure to yield the semi-pure solid.
-
4.4. Key Chromatographic Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for effective separation of polar compounds.[11] |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Starts non-polar to elute non-polar impurities, polarity is increased to elute the target compound. |
| Loading Method | Dry Loading | Promotes a narrow sample band, leading to better separation and resolution. |
| Monitoring | TLC with UV (254 nm) | Allows for rapid, real-time tracking of the separation process. |
Protocol II: Final Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds.[12] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).
5.1. Rationale and Causality
The principle relies on the fact that the crystal lattice of a compound is highly specific and tends to exclude foreign molecules (impurities). Slow cooling is essential as it allows the molecules to arrange themselves into a thermodynamically stable, pure crystal lattice. Rapid cooling can trap impurities within the crystals.
5.2. Step-by-Step Methodology
-
Solvent Selection:
-
The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Test small amounts of the semi-purified solid in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or solvent pairs like ethanol/water or ethyl acetate/hexane).
-
A promising solvent is one in which the solid is largely insoluble in the cold but dissolves completely upon heating.
-
-
Dissolution:
-
Place the semi-purified solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with gentle swirling. Add just enough hot solvent to fully dissolve the solid. Using excess solvent will reduce the final yield.
-
-
Crystallization:
-
Once dissolved, remove the flask from the heat source.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, cooling can be completed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.
-
Purity Assessment and Characterization
Post-purification analysis is mandatory to confirm the identity and purity of the final product.
Caption: Workflow for analytical quality control.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase such as acetonitrile/water is a common starting point for analysis.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of proton- or carbon-containing impurities.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16]
-
Gas Chromatography (GC): Can be used to assess purity, especially for identifying volatile impurities. The polarity of the nitrile group may require specific column types for optimal separation.[17]
Safety Precautions
Working with nitrile-containing compounds requires strict adherence to safety protocols due to their potential toxicity.
-
Chemical Hazards: Cyanide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[18] A critical danger is the liberation of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[19]
-
Engineering Controls: All handling of this compound, both solid and in solution, MUST be performed in a certified chemical fume hood.[20] Ensure no acids are present in the immediate work area unless required by a specific, risk-assessed protocol.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.[21]
-
Spill & Decontamination: For spills, decontaminate the area with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[20] All contaminated materials must be disposed of as hazardous cyanide waste.
-
Waste Disposal: All solid and liquid waste containing the nitrile compound must be collected in a designated, labeled hazardous waste container for cyanide-containing materials.
References
-
ResearchGate. (2025). Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
NCBI. (n.d.). Toxicological Profile for Methoxychlor - ANALYTICAL METHODS. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
NIH. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved from [Link]
-
PubMed Central. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles. Retrieved from [Link]
-
University College London. (2021). Cyanide Compounds | Safety Services. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
-
Reddit. (2021). Anyone have experience purifying Aryl-Bpin from Miyaura Borylation?. Retrieved from [Link]
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Catalytic Asymmetric Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile Analogs: An Application Guide
Introduction: The Significance of Chiral Cyclopropanecarbonitriles
The cyclopropane ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart conformational rigidity, metabolic stability, and unique stereoelectronic properties to bioactive molecules. When substituted with a nitrile group, these three-membered rings become versatile synthetic intermediates, as the nitrile can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides. The 1-arylcyclopropanecarbonitrile motif, in particular, is a key structural element in a number of promising therapeutic agents. The asymmetric synthesis of these compounds, yielding a single enantiomer, is of paramount importance, as the biological activity of chiral molecules is often confined to a specific stereoisomer.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic asymmetric synthesis of 1-(2-methoxyphenyl)cyclopropanecarbonitrile and its analogs. We will delve into the mechanistic underpinnings of the key catalytic systems, provide detailed, field-proven protocols, and offer insights into reaction optimization and product analysis.
Strategic Approaches to Asymmetric Cyclopropanation
The core of this synthetic challenge lies in the enantioselective transfer of a "cyanocarbene" equivalent to a styrenic olefin. Several powerful catalytic systems have emerged as highly effective for this transformation, each with its own set of advantages and considerations. This guide will focus on three of the most promising and well-validated approaches:
-
Chiral Cobalt(II) Porphyrin Catalysis: These systems are renowned for their high efficiency and selectivity in the cyclopropanation of a broad range of styrenes. A key advantage is the minimization of diazo compound dimerization, a common side reaction, which allows for reactions to be run with near-stoichiometric amounts of the alkene.
-
Dirhodium(II) Tetracarboxylate Catalysis: Chiral dirhodium(II) complexes are workhorse catalysts in carbene transfer chemistry. They exhibit excellent control over both diastereoselectivity and enantioselectivity, particularly with donor-acceptor carbene precursors.
-
Biocatalysis with Engineered Myoglobin: Harnessing the power of enzymes, engineered myoglobin variants have demonstrated exceptional proficiency in catalyzing the asymmetric cyclopropanation of styrenes with diazoacetonitrile, often achieving near-perfect enantioselectivity. This approach offers the benefits of mild reaction conditions and the use of a biocompatible catalyst.
The choice of catalyst will depend on factors such as substrate scope, desired scale, and the availability of the catalyst. In the following sections, we will provide detailed protocols for each of these systems, focusing on the synthesis of the target molecule, this compound.
Mechanistic Insights: The Heart of Stereocontrol
A deep understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The asymmetric cyclopropanation reaction, in the context of the aforementioned catalysts, proceeds through the formation of a metal-carbene intermediate.
Figure 1: Generalized catalytic cycle for asymmetric cyclopropanation.
The chiral ligands associated with the metal center create a chiral environment around the reactive carbene. The incoming alkene approaches the metal-carbene intermediate in a specific orientation to minimize steric hindrance, thus dictating the stereochemistry of the resulting cyclopropane. The electronic nature of both the alkene and the carbene also plays a significant role in the reaction efficiency and selectivity.
Experimental Protocols
Safety First: Handling Diazoacetonitrile
Diazoacetonitrile is a potentially explosive and toxic compound. It is crucial to handle it with extreme care in a well-ventilated fume hood. It is highly recommended to generate diazoacetonitrile in situ for immediate consumption, thus avoiding the isolation and storage of the neat substance.
Protocol 1: Chiral Cobalt(II) Porphyrin-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from established procedures for the cobalt-porphyrin catalyzed cyclopropanation of styrenes.
Materials:
-
Chiral Cobalt(II) Porphyrin Catalyst (e.g., [Co(P1)])
-
2-Methoxystyrene
-
Glycinonitrile hydrochloride
-
Sodium nitrite
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral cobalt(II) porphyrin catalyst (1-5 mol%) in anhydrous DCM (0.1 M solution with respect to the alkene).
-
Reaction Setup: To the catalyst solution, add 2-methoxystyrene (1.0 equiv).
-
In Situ Generation of Diazoacetonitrile: In a separate flask, dissolve glycinonitrile hydrochloride (1.2 equiv) in deionized water. Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium nitrite (1.2 equiv) in deionized water. Stir the mixture at 0 °C for 30 minutes. Carefully extract the aqueous layer with DCM. The resulting DCM solution containing diazoacetonitrile should be used immediately.
-
Reaction Execution: Using a syringe pump, add the freshly prepared solution of diazoacetonitrile in DCM to the reaction flask containing the catalyst and 2-methoxystyrene over a period of 2-4 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Protocol 2: Biocatalytic Asymmetric Cyclopropanation with Engineered Myoglobin
This protocol is based on the work of Fasan and co-workers, who have demonstrated the high efficiency of engineered myoglobin variants for this transformation.
Materials:
-
Engineered Myoglobin (e.g., Mb(H64V, V68A)) expressed in E. coli cells or as a purified enzyme
-
2-Methoxystyrene
-
Diazoacetonitrile (generated in situ as described in Protocol 1)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
Glucose
-
Sodium dithionite
-
Organic co-solvent (e.g., DMSO, optional)
-
Ethyl acetate
Equipment:
-
Anaerobic chamber or glovebox (recommended for optimal results)
-
Incubator shaker
-
Centrifuge
-
Sonicator (for cell lysis if using purified enzyme)
-
Vials with screw caps
Procedure:
-
Biocatalyst Preparation: If using whole cells, cultivate the E. coli strain expressing the engineered myoglobin and harvest the cells by centrifugation. Resuspend the cell pellet in phosphate buffer. If using purified enzyme, prepare a stock solution in the same buffer.
-
Reaction Setup: In an anaerobic chamber, prepare reaction vials containing the myoglobin biocatalyst (whole cells or purified enzyme), glucose (as a reducing equivalent source), and phosphate buffer.
-
Substrate Addition: Add 2-methoxystyrene to the reaction vials. If the substrate has low aqueous solubility, a minimal amount of a water-miscible organic co-solvent like DMSO can be added.
-
Initiation of Reaction: Initiate the reaction by adding a freshly prepared solution of diazoacetonitrile in an appropriate solvent. For whole-cell reactions, the diazoacetonitrile can be generated in a separate vial and allowed to diffuse into the reaction mixture in a two-chamber setup to minimize direct contact with the cells.
-
Reaction Conditions: Incubate the reaction vials at a controlled temperature (e.g., 25-30 °C) with gentle shaking.
-
Work-up: After the reaction is complete (typically monitored by GC or HPLC), extract the reaction mixture with ethyl acetate.
-
Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography as described in Protocol 1. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation and Analysis
The success of the asymmetric synthesis is evaluated based on the chemical yield and the enantiomeric excess of the product.
Table 1: Representative Results for the Asymmetric Cyclopropanation of 2-Methoxystyrene
| Catalyst System | Carbene Source | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Chiral Co(II) Porphyrin | Diazoacetonitrile | DCM | 25 | 85-95 | 90-98 |
| Chiral Rh(II) Carboxylate | Diazoacetonitrile | DCM | 25 | 80-90 | 85-95 |
| Engineered Myoglobin | Diazoacetonitrile | Buffer/DCM | 25 | 70-90 | >99 |
Note: The values in this table are representative and may vary depending on the specific chiral ligand/protein variant and reaction conditions.
Workflow for Synthesis and Analysis:
Figure 2: A streamlined workflow from starting materials to the final, characterized product.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere, especially for the metal-catalyzed reactions.
-
Diazo Decomposition: Generate the diazoacetonitrile fresh and use it immediately. Slow addition is key to minimizing side reactions.
-
Inefficient Stirring: Ensure proper mixing, especially in biphasic systems.
-
-
Low Enantioselectivity:
-
Catalyst Choice: The choice of chiral ligand or protein variant is critical. Screen a small library of catalysts to find the optimal one for your specific substrate.
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral induction. Experiment with different solvents.
-
Conclusion and Future Directions
The catalytic asymmetric synthesis of this compound and its analogs is a rapidly evolving field with significant implications for drug discovery. The methodologies outlined in this guide, utilizing chiral cobalt, rhodium, and engineered myoglobin catalysts, provide robust and reliable pathways to these valuable chiral building blocks. As our understanding of catalytic mechanisms deepens and new, more efficient catalysts are developed, the synthesis of these complex molecules will become even more accessible, paving the way for the discovery of novel therapeutics.
References
-
Zhang, J., et al. (2007). Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron. PubMed. [Link]
-
Fasan, R., et al. (2015). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. PubMed Central. [Link]
-
Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester - School of Arts & Sciences. [Link]
-
Doyle, M. P., et al. (2013). Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]
-
Zhang, X. P., et al. (2005). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. National Institutes of Health. [Link]
-
Corey, E. J., et al. (1990). A new way of combining chiral auxiliaries and substrate-directable reactions for asymmetric synthesis is described that employs a three-step sequence of aldol–cyclopropanation–retro-aldol reactions for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. Tetrahedron Letters. [Link]
-
Davies, H. M. L., et al. (2015). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PubMed Central. [Link]
-
Fasan, R., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. PubMed Central. [Link]
-
Che, C.-M., et al. (2017). Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Fasan, R., et al. (2015). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition. [Link]
-
Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester. [Link]
-
Fleming, F. F., et al. (2013). Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. ResearchGate. [Link]
-
Zhang, X. P., et al. (2015). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. National Institutes of Health. [Link]
-
Fokin, V. V., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PubMed Central. [Link]
-
Davies, H. M. L., et al. (2015). Asymmetric Cyclopropanation with 4-Aryloxy-1-sulfonyl-1,2,3-triazoles: Expanding the Range of Rhodium-Stabilized Donor/Acceptor Carbenes to Systems with an Oxygen Donor Group. PubMed Central. [Link]
-
Mendoza, A., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. National Institutes of Health. [Link]
-
Uyeda, C., et al. (2020). Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. PubMed. [Link]
-
Melchiorre, P., et al. (2016). Asymmetric one-pot synthesis of cyclopropanes. ResearchGate. [Link]
-
Lautens, M., et al. (2022). Ligand-Controlled Cobalt-Catalyzed Regiodivergent and Stereoselective Ring-Opening Isomerization of Vinyl Cyclopropanes. ResearchGate. [Link]
-
Gotor, V., et al. (2016). Asymmetric one-pot synthesis of cyclopropanes. ResearchGate. [Link]
-
Togni, A. (2013). Enantioselective cyclopropanation using cyanosulfone. ResearchGate. [Link]
-
Reddy, P. (2023). Cobalt(III)-Catalyzed Free Amine Directed Site-Selective Allylation in 2-Aminobiaryls with Vinyl Cyclopropanes. ChemRxiv. [Link]
-
Bandini, M., et al. (2017). Synergistic Catalysis: Enantioselective Ring Expansion of Vinyl Cyclopropanes combining 4 catalytic cycles. Synthesis of spiro-cyclopentanes bearing up to 4 stereocenters. ResearchGate. [Link]
-
Bandini, M., et al. (2017). Synergistic Catalysis: Enantioselective Ring Expansion of Vinyl Cyclopropanes Combining Four Catalytic Cycles for the Synthesis of Highly Substituted Spirocyclopentanes Bearing up to Four Stereocenters. PubMed. [Link]
-
Gade, L. H., et al. (2016). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. [Link]
-
Takeda, K., et al. (2002). Synthesis of vinylidenecyclopropanes via gold(i)-catalyzed cyclopropanation of vinyl arenes with γ-stannylated propargyl esters. Chemical Communications (RSC Publishing). [Link]
Application Notes & Protocols: Strategic Synthesis of Venlafaxine Utilizing the Key Intermediate 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Introduction
Venlafaxine, marketed under trade names like Effexor®, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and related affective disorders.[1] Its efficacy is rooted in its unique chemical structure, which selectively inhibits the neuronal uptake of serotonin and norepinephrine.[1] The development of efficient, scalable, and economically viable synthetic routes to Venlafaxine is a critical objective for pharmaceutical manufacturers.
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the established and industrially relevant synthesis of Venlafaxine. It is important to clarify a key point regarding the starting materials. While the query specified the use of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a thorough review of authoritative scientific literature and patent filings reveals that this compound is not a recognized precursor for Venlafaxine. The core structure of Venlafaxine contains a 4-methoxyphenyl group and a cyclohexanol moiety, which are inconsistent with the 2-methoxyphenyl and cyclopropyl groups of the queried intermediate.
The scientifically validated and commercially practiced synthesis hinges on a different cornerstone intermediate: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (also referred to as 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile). This guide will therefore focus on the synthesis, application, and transformation of this crucial intermediate into Venlafaxine, providing field-proven insights and detailed protocols.
Part 1: The Foundational Step — Synthesis of the Cyano-Intermediate
The entire synthetic pathway is built upon the successful and high-yield formation of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol. This reaction is a classic example of a base-catalyzed carbon-carbon bond formation.
Causality and Mechanistic Insight
The reaction involves the condensation of two readily available starting materials: 4-methoxyphenylacetonitrile and cyclohexanone.[2] The core principle is the generation of a potent nucleophile from the acetonitrile derivative. A strong base deprotonates the α-carbon (the carbon adjacent to the cyano group), creating a resonance-stabilized carbanion.[2] This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.[2]
The choice of base is critical and has evolved from hazardous organometallic reagents like n-butyllithium[1][3] to safer and more industrially scalable options like sodium hydroxide, potassium hydroxide, or alkali metal alkoxides, often used with phase-transfer catalysts.[2][4]
Caption: Workflow for the synthesis of the key cyano-intermediate.
Protocol 1: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
This protocol is adapted from established procedures described in patent literature, prioritizing safety and yield.[5]
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dry Tetrahydrofuran (THF).
-
Reagent Charging: Under a nitrogen atmosphere, cool the THF to -70°C to -75°C.
-
Base Addition: Slowly add a solution of n-butyllithium while maintaining the temperature below -65°C. (Note: Industrial processes often substitute safer bases).
-
Acetonitrile Addition: Gradually add a solution of 4-methoxyphenylacetonitrile dissolved in dry THF, ensuring the temperature remains between -70°C and -75°C. Stir for 30 minutes.
-
Ketone Addition: Add a solution of cyclohexanone in THF at a rate that maintains the temperature between -65°C and -70°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (approx. 4 hours).
-
Quenching: Slowly transfer the reaction mixture into a separate vessel containing a vigorously stirred mixture of ice and a saturated ammonium chloride solution, ensuring the quench temperature stays below 0°C.
-
pH Adjustment & Isolation: Adjust the pH of the slurry to 7 with dilute hydrochloric acid. Stir for 1 hour.
-
Filtration and Washing: Filter the resulting solid product. Wash the filter cake with cold water and then with hexane to remove impurities.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Part 2: The Reductive Transformation — From Nitrile to Amine
The next critical step is the reduction of the nitrile functional group to a primary amine, yielding 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This transformation is pivotal as it creates the ethylamine backbone of the final drug molecule.
Causality and Method Selection
Catalytic hydrogenation is the most common and efficient method for this reduction. Various catalyst systems have been reported, each with distinct advantages:
-
Rhodium on Alumina (Rh/Al₂O₃): The original patented process utilized this catalyst, though it can be expensive.[3]
-
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst. However, it is pyrophoric and requires careful handling. Processes using Raney Nickel often involve hydrogen pressures of 4-8 kg/cm ² and temperatures up to 50°C.[5]
-
Palladium on Carbon (Pd/C): A versatile and efficient catalyst, often used in milder conditions (1-2 atm H₂) in a protic solvent like methanol.[6]
The choice of catalyst and conditions is a balance between cost, safety, reaction time, and desired purity. For large-scale production, moving away from more hazardous reagents towards more benign catalytic systems is a common goal.
Protocol 2: Catalytic Hydrogenation of the Cyano-Intermediate
This protocol describes a general procedure using Raney Nickel, a common industrial choice.[5]
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with the cyano-intermediate, toluene, and water.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add a slurry of Raney Nickel catalyst.
-
Hydrogenation (Initial Phase): Seal the reactor. Pressurize with hydrogen gas to 4-5 kg/cm ² and maintain the temperature at 10-12°C. Stir for 2 hours.
-
Hydrogenation (Main Phase): Increase the temperature to 50°C and the hydrogen pressure to 7-8 kg/cm ². Continue the reaction for 7-8 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Catalyst Removal: After cooling the reactor and carefully venting the hydrogen, filter the reaction mixture through a bed of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter bed can be pyrophoric and should be kept wet and handled appropriately.
-
Workup: The filtrate containing the product, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, can be carried forward to the next step.
Part 3: The Final Assembly — N-Methylation to Venlafaxine
The final step involves the conversion of the primary amine to the N,N-dimethylamino group of Venlafaxine.
Causality and Mechanistic Insight
The most classic and widely reported method for this transformation is the Eschweiler-Clarke reaction .[6] This reaction provides a direct and high-yielding route for the exhaustive methylation of a primary amine using a mixture of formic acid and formaldehyde.
The mechanism proceeds via the formation of an imine between the primary amine and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, to form the N-methyl amine. The process repeats to form the N,N-dimethyl amine. A key advantage is that it avoids the use of alkylating agents like methyl iodide and prevents the formation of quaternary ammonium salts.
Protocol 3: N-Methylation via Eschweiler-Clarke Reaction
This protocol is based on procedures outlined for converting the primary amine intermediate to Venlafaxine.[5]
-
Reactor Setup: To a suitable reactor, charge the solution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol from the previous step.
-
Reagent Addition: Add formic acid followed by an aqueous solution of formaldehyde.
-
Reaction Conditions: Heat the reaction mixture to 90-98°C and maintain for approximately 19 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Workup and Isolation: Cool the reaction mixture. Basify with an aqueous NaOH solution to pH 8-10 and extract the Venlafaxine free base with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude Venlafaxine.
-
Salt Formation (Optional): For the hydrochloride salt, dissolve the crude base in a solvent like isopropanol (IPA) and add IPA-HCl until the pH is acidic. The Venlafaxine HCl salt will precipitate and can be isolated by filtration.
Overall Synthetic Pathway & Data Summary
The complete, three-step synthesis provides a reliable and scalable route to Venlafaxine.
Caption: The established three-step synthetic pathway to Venlafaxine.
Quantitative Data from Literature
The following table summarizes typical yields and purity data reported for the key steps in Venlafaxine synthesis.
| Step | Reaction | Key Reagents | Reported Yield | Reported Purity (HPLC) | Reference |
| 1 | Condensation | 4-Methoxyphenylacetonitrile, Cyclohexanone, n-BuLi | ~89% | >99% | [5] |
| 2 | Hydrogenation | Cyano-intermediate, H₂, Raney Nickel | ~66% | >99% | [5] |
| 3 | N-Methylation | Amino-intermediate, HCHO, HCOOH | High Conversion | >99% (as HCl salt) |
Safety & Handling Precautions
Chemical synthesis requires strict adherence to safety protocols.
-
Reagents: Many reagents used, such as n-butyllithium and Raney Nickel, are pyrophoric and must be handled under an inert atmosphere.[1] Formaldehyde is a known carcinogen and sensitizer. Formic acid is corrosive. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[7][8][9]
-
Intermediates: The nitrile-containing intermediate should be handled with care, as nitriles can be toxic. Avoid inhalation of dust or contact with skin.[8]
-
Hydrogenation: High-pressure hydrogenation reactions should only be performed in certified equipment (autoclaves) by trained personnel, behind a safety shield. Proper procedures for handling flammable hydrogen gas must be followed.
Conclusion
The synthesis of Venlafaxine via the 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol intermediate is a well-established, robust, and scalable process. By understanding the underlying chemical principles of each step—from the initial base-catalyzed condensation to the final reductive amination—researchers and process chemists can optimize conditions to improve yield, purity, and safety. While numerous variations exist in the patent literature, the core three-step pathway of condensation, reduction, and methylation remains the most authoritative and field-proven approach to this important pharmaceutical agent.
References
- WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents. [URL: https://patents.google.
- Synthesis of Venlafaxine Hydrochloride - ResearchGate. [URL: https://www.researchgate.net/publication/259345097_Synthesis_of_Venlafaxine_Hydrochloride]
- WO2010046808A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents. [URL: https://patents.google.
- CN101503365B - Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol - Google Patents. [URL: https://patents.google.
- EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents. [URL: https://patents.google.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. [URL: https://www.researchgate.
- VENLAFAXINE PART 2/3 - New Drug Approvals. [URL: https://newdrugapprovals.org/2015/04/09/venlafaxine-part-23/]
- VENLAFAXINE - New Drug Approvals. [URL: https://newdrugapprovals.org/2014/01/22/venlafaxine/]
- US9527800B2 - Process for total synthesis of venlafaxine - Google Patents. [URL: https://patents.google.
- Understanding the Synthesis of Venlafaxine Intermediate: 93413-76-4. [URL: https://www.acrylamide.
- Synthesis of Venlafaxine Hydrochloride - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Venlafaxine-Hydrochloride-Zhu/49b80892019a3b652875b282928172c72b25126f]
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945651/]
- A Process For The Preparation Of Venlafaxine Hydrochloride - Quick Company. [URL: https://www.quickcompany.
- Preparation of Venlafaxine-Antidepressant Drug (1). [URL: http://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=17_1_30]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds]
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [URL: https://www.future-science.com/doi/full/10.4155/fmc-2023-0248]
- Safety Data Sheet - KISHIDA CHEMICAL CO.,LTD. [URL: https://www.kishida.co.jp/english/product/abc_detail.php?id=PK02331E]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. [URL: https://www.mdpi.com/1420-3049/22/9/1493]
- Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. [URL: https://www.iris.cnr.it/handle/11004/249335]
- Material Safety Data Sheet - 1-Phenyl-1-cyclohexanecarbonitrile 97% - Cole-Parmer. [URL: https://www.coleparmer.com/sds/1/A13192.pdf]
- FM42551 - Safety Data Sheet. [URL: https://www.maybridge.com/sds/FM42551.pdf]
- QE-2729 p.1 - Safety Data Sheet. [URL: https://www.combi-blocks.com/msds/QE-2729.pdf]
Sources
- 1. A Process For The Preparation Of Venlafaxine Hydrochloride [quickcompany.in]
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- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. biosynth.com [biosynth.com]
Application Notes and Protocols for the Cyclopropanation of 2-Methoxystyrene Derivatives
Introduction: The Strategic Importance of Cyclopropyl Scaffolds in Modern Drug Discovery
The cyclopropane motif, a strained three-membered carbocycle, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of bioactive molecules by improving metabolic stability, binding affinity, and membrane permeability.[3] Specifically, cyclopropanated 2-methoxystyrene derivatives are valuable building blocks for a range of therapeutic agents, leveraging the synthetic versatility of the cyclopropane ring and the electronic influence of the methoxy-substituted aryl moiety.
This comprehensive guide provides detailed experimental protocols and expert insights into the cyclopropanation of 2-methoxystyrene derivatives. We will explore two robust and widely applicable methods: the Simmons-Smith cyclopropanation and a Rhodium-catalyzed reaction with ethyl diazoacetate. The causality behind experimental choices, self-validating aspects of the protocols, and the critical influence of the ortho-methoxy substituent will be thoroughly discussed to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Role of the Ortho-Methoxy Group
The success of a cyclopropanation reaction on a substituted styrene, such as 2-methoxystyrene, is intricately linked to the electronic and steric nature of the substituent. The ortho-methoxy group exerts a significant influence on the reactivity and stereochemical outcome of the cyclopropanation.
Electronic Effects: The methoxy group is a powerful electron-donating group through resonance, enriching the electron density of the aromatic ring and the appended vinyl group. This increased nucleophilicity of the double bond can accelerate the reaction with electrophilic carbene or carbenoid species.[4]
Stereochemical Influence: The steric bulk of the ortho-methoxy group can play a crucial role in directing the approach of the cyclopropanating agent. This can lead to a higher degree of diastereoselectivity in the formation of the cyclopropane ring compared to unsubstituted styrene. The preferred trajectory of the incoming carbene is often from the less hindered face of the alkene, leading to a predictable stereochemical outcome.[5]
Experimental Workflows: A Visual Guide
The following diagrams illustrate the generalized workflows for the two primary methods of cyclopropanation discussed in this guide.
Caption: Workflow for Simmons-Smith Cyclopropanation.
Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.
Protocol 1: Simmons-Smith Cyclopropanation of 2-Methoxystyrene
The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[2][6] This protocol utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[1] The reaction is known for its tolerance of various functional groups and its predictable syn-addition mechanism.[7]
Expertise & Experience: Causality Behind Experimental Choices
-
Inert Atmosphere: The organozinc reagents are sensitive to air and moisture. Maintaining an inert atmosphere of nitrogen or argon is crucial to prevent their decomposition and ensure high yields.
-
Anhydrous Solvents: Water will rapidly quench the Simmons-Smith reagent. The use of anhydrous dichloromethane (DCM) is essential for the reaction's success.
-
Slow Addition of Diethylzinc: Diethylzinc is pyrophoric and reacts exothermically. Slow, dropwise addition at 0 °C allows for better temperature control and prevents unwanted side reactions.
-
Quenching with Saturated Ammonium Chloride: This step safely neutralizes any unreacted organozinc species and facilitates the separation of the organic and aqueous layers during workup.
Trustworthiness: A Self-Validating System
The progress of the Simmons-Smith reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A successful reaction will show the gradual disappearance of the 2-methoxystyrene spot and the appearance of a new, typically less polar, product spot corresponding to 1-cyclopropyl-2-methoxybenzene. The stereospecificity of the reaction ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methoxystyrene | ≥98% | Sigma-Aldrich |
| Diiodomethane | 99%, contains copper | Sigma-Aldrich |
| Diethylzinc (1.0 M in hexanes) | Solution | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated aq. Ammonium Chloride | ACS Reagent | Fisher Scientific |
| Sodium Sulfate, anhydrous | ACS Reagent | Fisher Scientific |
| Silica Gel (230-400 mesh) | for column chromatography | VWR Chemicals |
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methoxystyrene (1.0 equiv, e.g., 1.34 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 equiv, 12.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes.
-
To this solution, add diiodomethane (1.2 equiv, 3.21 g, 12.0 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford 1-cyclopropyl-2-methoxybenzene.
Expected Characterization Data: The 1H NMR spectrum of the product is expected to show characteristic signals for the cyclopropyl protons in the upfield region (approximately 0.6-1.0 ppm) and the methoxy group singlet (around 3.8 ppm).[8]
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate
Transition metal-catalyzed cyclopropanation using diazo compounds is a powerful method for constructing functionalized cyclopropanes.[9] Rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh2(OAc)4), are highly effective catalysts for the decomposition of ethyl diazoacetate to form a rhodium carbene intermediate, which then reacts with the alkene.[10] This method allows for the introduction of an ester functionality onto the cyclopropane ring.
Expertise & Experience: Causality Behind Experimental Choices
-
Syringe Pump Addition: Ethyl diazoacetate is a stable but potentially explosive compound. Slow addition via a syringe pump maintains a low stationary concentration of the diazo compound, minimizing the risk of detonation and preventing dimerization of the carbene intermediate.
-
Rhodium(II) Acetate Dimer as Catalyst: Rh2(OAc)4 is an efficient and commercially available catalyst for this transformation. It readily activates the diazo compound to form the reactive carbene species.
-
Diastereoselectivity: The reaction of styrenes with ethyl diazoacetate typically favors the formation of the trans-diastereomer due to steric interactions in the transition state. The presence of the ortho-methoxy group is expected to further enhance this diastereoselectivity.[11]
Trustworthiness: A Self-Validating System
The progress of the rhodium-catalyzed cyclopropanation can also be monitored by TLC, observing the consumption of 2-methoxystyrene. The formation of the product can be confirmed by 1H NMR spectroscopy, where the appearance of new signals corresponding to the cyclopropyl ring protons and the ethyl ester group, along with the disappearance of the vinyl protons of the starting material, will indicate a successful reaction. The diastereomeric ratio can be determined by integration of the distinct signals for each diastereomer in the 1H NMR spectrum.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methoxystyrene | ≥98% | Sigma-Aldrich |
| Ethyl Diazoacetate (EDA) | ~90% in DCM | Sigma-Aldrich |
| Dirhodium(II) Acetate Dimer | 98% | Strem Chemicals |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Silica Gel (230-400 mesh) | for column chromatography | VWR Chemicals |
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dirhodium(II) acetate dimer (0.01 equiv, e.g., 44 mg, 0.1 mmol) and anhydrous dichloromethane (20 mL).
-
Add 2-methoxystyrene (1.0 equiv, e.g., 1.34 g, 10.0 mmol) to the flask.
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 equiv, 1.37 g, 12.0 mmol) in anhydrous dichloromethane (20 mL).
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over 4 hours at room temperature.
-
Stir the reaction mixture for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., using an 8:2 hexanes:ethyl acetate eluent).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 9:1 hexanes:ethyl acetate to afford ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate.
Data Summary
| Parameter | Protocol 1: Simmons-Smith | Protocol 2: Rhodium-Catalyzed |
| Key Reagents | Diethylzinc, Diiodomethane | Ethyl Diazoacetate, Rh2(OAc)4 |
| Stoichiometry (Styrene:Reagent) | 1 : 1.2 | 1 : 1.2 |
| Catalyst Loading | N/A | 1 mol% |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 6 hours |
| Typical Yield | 70-90% | 75-95% |
| Key Product | 1-cyclopropyl-2-methoxybenzene | Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate |
References
-
Shaikh, R. R., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
Shaikh, R. R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]
-
Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Reddy, B. V. S., et al. (2015). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances, 5(10), 7358-7361. [Link]
-
Fokin, V. V., & Gevorgyan, V. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition, 49(46), 8642-8645. [Link]
-
Hein, J. E., & Fokin, V. V. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 53(37), 9871-9875. [Link]
-
Hein, J. E., & Fokin, V. V. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. PubMed Central. [Link]
-
Davies, H. M., & Lee, G. H. (2004). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Organic Letters, 6(13), 2113-2116. [Link]
-
Grogan, G., et al. (2021). Cyclopropanation of para-methoxy styrene 4c by mutated artUPO variants. ResearchGate. [Link]
-
Davies, H. M., & Lee, G. H. (2009). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. PubMed Central. [Link]
-
Charette, A. B., & Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Cohen, A., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8322-8325. [Link]
-
Yang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 12975-12984. [Link]
-
Cohen, A., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. ResearchGate. [Link]
-
Engle, K. M., & Yu, J. Q. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Journal of the American Chemical Society. [Link]
-
Lee, S., et al. (2014). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Synlett, 25(10), 1435-1440. [Link]
-
Shaikh, R. R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]
-
Charette, A. B. (2012). 1 Asymmetric Cyclopropanation. In Asymmetric Synthesis II: More Methods and Applications (pp. 1-48). Wiley-VCH. [Link]
-
SpectraBase. (n.d.). Benzene, 1-methoxy-2-(3-methylphenoxy)-. SpectraBase. [Link]
-
Kwong, C. K., et al. (2017). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. ResearchGate. [Link]
-
Miranda, O. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. McNair Scholars Research Journal, 22(1), 50-59. [Link]
-
Lin, C. H., et al. (2011). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. Journal of the Chinese Chemical Society, 58(4), 549-554. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 9. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions in Simmons-Smith cyclopropanation of methoxy-substituted styrenes
Topic: Methoxy-Substituted Styrenes
Ticket ID: SS-MET-STY-001 Status: Active Support Level: Tier 3 (Senior Scientist)
Executive Summary: The Methoxy-Styrene Paradox
Welcome to the technical support hub for cyclopropanation. You are likely here because your reaction turned into a viscous pink polymer or stalled completely.
Methoxy-substituted styrenes present a unique "activation/deactivation" paradox in Simmons-Smith (SS) chemistry.
-
The Good: The methoxy group (
effect) increases electron density at the alkene, making it more nucleophilic and inherently more reactive toward the electrophilic zinc carbenoid than unsubstituted styrene. -
The Bad: This same electron donation stabilizes the benzylic carbocation intermediate. In the presence of Lewis acidic zinc byproducts (specifically
), this triggers rapid cationic polymerization rather than cyclopropanation.
The Solution: Success relies entirely on Lewis Acid Attenuation . You must switch from standard non-coordinating solvents (DCM) to coordinating solvents (DME) or use specific additives to "tame" the zinc species.
Diagnostic Workflow
Before proceeding, identify your failure mode using the logic tree below.
Figure 1: Diagnostic logic for troubleshooting Simmons-Smith failures.
Critical Issue: Cationic Polymerization
Symptom: The reaction mixture turns deep red/pink and becomes viscous or solidifies.
Root Cause: The byproduct
The Fix: Solvent Coordination (The Charette Modification)
Standard protocols use Dichloromethane (DCM). Do not use DCM for methoxy-styrenes. You must use 1,2-Dimethoxyethane (DME) .
-
Mechanism: DME acts as a bidentate ligand. It coordinates to the Zinc center, effectively "buffering" the Lewis acidity of
without killing the reactivity of the carbenoid species ( ). -
Alternative: If you must use DCM (solubility reasons), add 1.0 equivalent of DME or Dioxane as an additive.
Technical FAQ & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Pink/Red Goo | Cationic Polymerization initiated by | Switch solvent to DME. If using Furukawa ( |
| Reaction Stalls | Oxidized | Titrate |
| Ether Cleavage | Lewis acidity is too high during workup. | Quench with basic solution (saturated |
| Low Yield (Ortho) | Steric hindrance or chelation trapping. | Ortho-methoxy groups can chelate Zn, potentially slowing the reaction. Increase reagent stoichiometry to 3.0-4.0 equiv. |
| Explosive/Pop | Rapid decomposition of | Safety Critical: Never add neat |
Validated Protocols
Protocol A: The "Charette" Method (Recommended for Methoxy-Styrenes)
Best for: Preventing polymerization and ensuring high yields.
Reagents:
-
Substrate: 4-Methoxystyrene (1.0 equiv)
- (2.0 equiv, 1.0 M in hexanes)
- (2.0 equiv)
-
Solvent: DME (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Add 4-Methoxystyrene and anhydrous DME (0.5 M concentration).
-
Cooling: Cool the solution to -15°C .
-
Carbenoid Gen: In a separate flask, mix
and DME. Add dropwise at 0°C to form the reagent, then stir for 10 min.-
Note: Pre-forming the reagent in DME ensures the "tamed" complex is ready before it sees the styrene.
-
-
Addition: Cannulate the pre-formed zinc carbenoid solution into the styrene solution slowly over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Pour into saturated aqueous
(or Rochelle salt solution if sensitive). Extract with .
Protocol B: The "Denmark" Modification (High Reactivity)
Best for: Extremely unreactive sterically hindered styrenes.
Reagents:
-
Chloroiodomethane (
) instead of .[2]
Why it works: The
Mechanistic Visualization
The following diagram illustrates the competition between the desired cyclopropanation and the undesired polymerization pathway.
Figure 2: Competitive pathways. Note how DME intercepts the Lewis Acid (
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2] Tetrahedron. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5][6][7][8][9] Organic Reactions.[1][2][4][6][7][8] (Definitive review on the DME/Charette modification). Link
-
Denmark, S. E., & Edwards, J. P. (1991). Cyclopropanation with diazomethane and bis(chloromethyl)zinc. The Journal of Organic Chemistry. Link
-
Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014).[7][8] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Link
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 1-(2-Methoxyphenyl)cyclopropanecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical synthesis, which often serves as a key step in the production of pharmaceutical intermediates.[1][2] This resource provides in-depth, experience-driven insights into the mechanisms of catalyst deactivation and offers practical, validated protocols to diagnose and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used in the synthesis of this compound?
The synthesis of this compound from 2-methoxyphenylacetonitrile and 1,2-dibromoethane is commonly achieved via a phase-transfer catalysis (PTC) reaction.[2] The most frequently employed catalysts are quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or other tetraalkylammonium halides.[3][4] These catalysts facilitate the reaction between the organic substrate (in the organic phase) and the inorganic base (in the aqueous phase) by transferring the reacting anion across the phase boundary.[5][6][7]
Q2: My reaction has stalled or is showing a significantly reduced reaction rate. What are the likely causes related to the catalyst?
A stalled or sluggish reaction is a classic symptom of catalyst deactivation. In the context of phase-transfer catalysis using quaternary ammonium salts, the primary causes of deactivation can be categorized as follows:
-
Catalyst Poisoning: Certain anions, especially highly polarizable or lipophilic ones like iodide or tosylate, can form very strong ion pairs with the quaternary ammonium cation.[3] This strong pairing can prevent the catalyst from efficiently transporting the desired reactant anion (e.g., the carbanion of 2-methoxyphenylacetonitrile), effectively "poisoning" the catalytic cycle.[3]
-
Thermal Degradation (Hofmann Elimination): At elevated temperatures, particularly in the presence of a strong base like sodium hydroxide, quaternary ammonium salts can undergo Hofmann elimination.[8] This decomposition pathway destroys the catalyst, leading to a loss of activity.
-
Fouling or Masking: In some instances, side products or impurities in the reaction mixture can coat the catalyst or the interface between the two phases, physically preventing the catalyst from functioning.[9]
-
Insufficient Mass Transfer: While not strictly catalyst deactivation, inadequate mixing (agitation) can mimic the symptoms. If the interfacial area between the aqueous and organic phases is not sufficient, the rate of ion transfer will be low, regardless of the catalyst's health.[8]
Q3: How can I determine if my phase-transfer catalyst has degraded?
Directly analyzing the catalyst in the reaction mixture can be challenging. However, you can infer deactivation through a combination of observations and simple tests:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to track the consumption of starting materials and the formation of the product. A plateau in the conversion rate, especially after an initial period of reactivity, suggests catalyst deactivation.
-
Spiking Experiment: If the reaction has stalled, add a fresh portion of the catalyst. If the reaction rate increases, it's a strong indication that the original catalyst has lost its activity.
-
Visual Observation: Look for changes in the appearance of the reaction mixture. The formation of unexpected precipitates or a significant change in color could indicate side reactions that are consuming or fouling the catalyst.
Q4: Can I regenerate a deactivated phase-transfer catalyst?
For quaternary ammonium salt catalysts used in this synthesis, in-situ regeneration is generally not practical. However, post-reaction recovery and purification for reuse may be possible in some industrial settings.[10] A common laboratory approach is to prevent deactivation in the first place. If deactivation is suspected, the most straightforward solution is to add fresh catalyst or to optimize the reaction conditions to minimize degradation pathways. For other types of catalysts, regeneration can be a viable option. For example, some solid-supported catalysts can be regenerated by washing with solvents to remove poisons or foulants, followed by drying.[9][11]
Troubleshooting Guides
Issue 1: Low or No Conversion
Possible Cause: Catalyst is not active or is rapidly deactivating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps & Explanations:
-
Verify Catalyst Integrity:
-
Rationale: Quaternary ammonium salts can be hygroscopic and may degrade over time. Impurities can also act as catalyst poisons.
-
Action: Use a fresh batch of catalyst from a reputable supplier. Ensure it has been stored in a tightly sealed container away from moisture.
-
-
Optimize Reaction Temperature:
-
Rationale: As mentioned, high temperatures can lead to Hofmann elimination, a major pathway for the degradation of quaternary ammonium catalysts in the presence of a strong base.[8]
-
Action: Maintain the reaction temperature within a moderate range, typically between 20°C and 60°C.[1] Monitor the reaction progress at a lower temperature; while the reaction may be slower, the catalyst will be more stable.
-
-
Evaluate Base Concentration:
-
Rationale: While a strong base is required for the deprotonation of the acetonitrile derivative, an excessively high concentration can accelerate catalyst decomposition.
-
Action: Use a 50% (w/w) aqueous solution of sodium hydroxide. This provides a sufficiently high concentration of hydroxide ions at the interface without being overly aggressive towards the catalyst.
-
Issue 2: Reaction Starts but Stalls Prematurely
Possible Cause: Catalyst poisoning by in-situ generated species or impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Detailed Steps & Explanations:
-
Purify Starting Materials:
-
Rationale: The starting materials, particularly 1,2-dibromoethane, can contain impurities. If iodide is present, it can act as a potent catalyst poison by forming a tight, unreactive ion pair with the quaternary ammonium cation.[3]
-
Action: Purify the 1,2-dibromoethane by distillation before use. Ensure the 2-methoxyphenylacetonitrile is also of high purity.
-
-
Control the Reaction Atmosphere:
-
Rationale: While less common for this specific reaction, oxidative side reactions can sometimes generate species that interfere with the catalyst.
-
Action: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the possibility of oxidative degradation of the reactants or the catalyst.
-
-
Incremental Catalyst Addition:
-
Rationale: If the deactivation process is slow but continuous, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.
-
Action: Instead of adding all the catalyst at the beginning, try adding it in two or three portions over the course of the reaction.
-
Data Summary and Key Parameters
| Parameter | Recommended Range | Rationale | Potential Issue if Deviated |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. | <1%: Slow reaction. >5%: Diminishing returns, increased cost. |
| Temperature | 20-60 °C[1] | Optimizes reaction rate while minimizing catalyst degradation. | <20°C: Very slow reaction. >60°C: Risk of Hofmann elimination.[8] |
| Base | 50% aq. NaOH | High concentration drives the reaction. | Too low: Incomplete deprotonation. Too high: Increased catalyst degradation. |
| Agitation Speed | >300 RPM (lab scale) | Ensures sufficient interfacial area for mass transfer. | Too low: Mass transfer limitations, mimicking catalyst deactivation.[8] |
| Solvent | Toluene, Dichloromethane | Provides good solubility for the organic substrate and product. | Improper solvent choice can lead to poor solubility and low reaction rates. |
Experimental Protocols
Protocol 1: Catalyst Health Check (Spiking Study)
-
Set up the reaction for the synthesis of this compound according to your standard procedure.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 30 minutes) and analyzing them by GC or HPLC.
-
If the reaction rate slows significantly or stops completely before reaching full conversion, take a final data point.
-
Add a fresh aliquot of the phase-transfer catalyst (e.g., 1 mol% relative to the limiting reagent).
-
Resume stirring and temperature control.
-
Continue to monitor the reaction progress.
-
Interpretation: A noticeable increase in the reaction rate after the second catalyst addition confirms that the original catalyst was deactivated. If there is no change, the issue may lie elsewhere (e.g., a limiting reagent has been consumed, or there is a strong, irreversible inhibitor present).
Protocol 2: Catalyst Regeneration (Illustrative for Solid Catalysts)
Note: This is a general procedure and may need to be adapted for specific solid-supported catalysts. It is less applicable to the soluble quaternary ammonium salts typically used in this synthesis.
-
Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Washing:
-
Wash the catalyst with a suitable organic solvent (e.g., toluene or ethyl acetate) to remove any adsorbed organic species.
-
Follow with a water wash to remove any water-soluble salts.[9]
-
If poisoning by specific metals is suspected, an acid wash (e.g., with dilute nitric acid) may be necessary, followed by a thorough water wash to neutrality.[9]
-
-
Drying: Dry the washed catalyst in a vacuum oven at a temperature appropriate for the catalyst's stability (e.g., 80-120°C) until a constant weight is achieved.
-
Reactivation (if necessary): For some catalysts, a high-temperature calcination step in air or an inert atmosphere may be required to fully restore activity. This is highly dependent on the nature of the catalyst and should be done with caution.
References
- China Steel Corporation.
- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)
- Macmillan Group. (2008).
- ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
- PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
- CA2040098A1 - Phase transfer catalyst recovery - Google P
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- MDPI. (2018). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
- YouTube. (2021).
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Dove Press. (2024).
- NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2024).
- PMC - NIH. (n.d.).
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
- Oreate AI Blog. (2026). Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry.
- J&K Scientific. (n.d.). This compound | 74204-96-9.
Sources
- 1. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry - Oreate AI Blog [oreateai.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. csc.com.tw [csc.com.tw]
- 10. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Reaction Condition Optimization for 1-(2-Methoxyphenyl)cyclopropanepropranecarbonitrile
Welcome to the technical support center for the synthesis and optimization of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure successful and efficient experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is through the cyclopropanation of 2-methoxybenzyl cyanide (also known as (2-methoxyphenyl)acetonitrile) with a suitable C1 electrophile. A widely adopted approach involves a phase-transfer catalyzed (PTC) reaction, which offers numerous advantages, including milder reaction conditions, enhanced yields, and the use of inexpensive bases.[1][2]
The general scheme involves the deprotonation of 2-methoxybenzyl cyanide at the benzylic position by a strong base, followed by a nucleophilic attack on a dihalomethane, typically 1,2-dichloroethane or 1,2-dibromoethane, to form the cyclopropane ring.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?
Phase-transfer catalysis is highly recommended for this reaction due to its ability to facilitate the transfer of the deprotonated nitrile (anionic species) from an aqueous or solid phase into the organic phase where the alkylating agent resides.[1] This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.[2] Key benefits include:
-
Milder Reaction Conditions: PTC allows the use of aqueous solutions of strong bases like sodium hydroxide, avoiding the need for hazardous and moisture-sensitive reagents such as sodium amide or LDA.[1]
-
Increased Yields: By promoting efficient mixing and reaction between the phases, PTC often leads to higher product yields and reduced side reactions.[1]
-
Simplified Workup: The catalyst is used in small amounts and can often be removed easily during the workup procedure.
-
Cost-Effectiveness: The use of inexpensive bases and solvents contributes to a more economical process.[1]
Q3: What are the critical parameters to control for successful synthesis?
Several parameters are crucial for the successful synthesis of this compound. Careful control of these factors will directly impact the yield, purity, and reproducibility of your experiment.
-
Choice of Base: The strength and concentration of the base are critical for efficient deprotonation of the starting nitrile.
-
Phase-Transfer Catalyst: The selection and concentration of the PTC are paramount for effective inter-phase transfer.
-
Solvent System: The choice of organic solvent can influence the solubility of reactants and the efficiency of the PTC.
-
Reaction Temperature: Temperature control is essential to manage the reaction rate and minimize side reactions.
-
Stirring Rate: Vigorous stirring is necessary to ensure adequate mixing of the immiscible phases in a PTC system.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and step-by-step solutions.
Problem 1: Low or No Product Yield
A low or negligible yield of the desired product is a common issue that can stem from several factors.
Possible Causes & Solutions
-
Inefficient Deprotonation:
-
Explanation: The benzylic proton of 2-methoxybenzyl cyanide is acidic but requires a sufficiently strong base for complete deprotonation to generate the reactive carbanion.
-
Solution:
-
Increase Base Concentration: If using aqueous NaOH, consider increasing the concentration (e.g., from 25% to 50% w/v).
-
Alternative Bases: For more challenging cases, stronger bases like potassium hydroxide (KOH) or potassium tert-butoxide can be employed, though this may require anhydrous conditions.
-
-
-
Ineffective Phase-Transfer Catalysis:
-
Explanation: The phase-transfer catalyst is essential for transporting the carbanion into the organic phase. An inappropriate catalyst or insufficient concentration will hinder the reaction.
-
Solution:
-
Catalyst Selection: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly effective.[2] If one is not working, consider trying the other.
-
Increase Catalyst Loading: A typical starting point is 1-5 mol% relative to the nitrile. If yields are low, incrementally increase the catalyst loading up to 10 mol%.
-
-
-
Decomposition of Reactants or Product:
-
Explanation: High temperatures or prolonged reaction times can lead to the degradation of the starting materials or the desired cyclopropane product.
-
Solution:
-
Temperature Control: Maintain the reaction temperature within the recommended range, typically between 20-60°C.[3] Use an ice bath to control any exotherms, especially during the addition of reagents.
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction progress and stop the reaction once the starting material is consumed to avoid product degradation.
-
-
Experimental Protocol: Optimizing Catalyst and Base
-
Set up a series of parallel reactions in small vials.
-
To each vial, add 2-methoxybenzyl cyanide, 1,2-dichloroethane, and the chosen organic solvent (e.g., toluene).
-
In separate vials, vary the phase-transfer catalyst (e.g., TBAB vs. TEBAC) and its concentration (1, 3, 5 mol%).
-
In another set of vials, keep the catalyst constant and vary the concentration of aqueous NaOH (25%, 40%, 50%).
-
Stir all reactions vigorously at a constant temperature (e.g., 40°C) for a set period (e.g., 6-8 hours).[3]
-
Analyze the crude reaction mixture of each vial by GC or LC-MS to determine the relative yield of the product.
Problem 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
Possible Causes & Solutions
-
Dimerization of the Starting Nitrile:
-
Explanation: The generated carbanion can act as a nucleophile and attack another molecule of the starting nitrile, leading to dimer formation. This is more prevalent at higher temperatures and with prolonged reaction times.
-
Solution:
-
Control Reagent Addition: Add the base or the nitrile slowly to the reaction mixture to maintain a low concentration of the carbanion at any given time.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0°C) can disfavor the dimerization pathway.[4]
-
-
-
Hydrolysis of the Nitrile Group:
-
Explanation: In the presence of a strong aqueous base, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Solution:
-
Use a Biphasic System: A well-defined two-phase system with an efficient PTC minimizes the contact time of the nitrile with the aqueous base.
-
Limit Reaction Time: As mentioned previously, monitor the reaction and work it up as soon as it is complete.
-
-
-
Formation of Dialkylated Products:
-
Explanation: The product, this compound, still possesses a proton that can be abstracted, leading to further alkylation.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the dihaloalkane to ensure the primary reaction goes to completion.
-
Slow Addition: Slow addition of the alkylating agent can sometimes help to minimize dialkylation.
-
-
Data Summary: Effect of Reaction Conditions on Product Distribution
| Condition | Desired Product Yield (%) | Dimer Impurity (%) | Hydrolysis Product (%) |
| High Temperature (80°C) | 45 | 30 | 15 |
| Room Temperature (25°C) | 75 | 10 | 5 |
| Slow Base Addition | 85 | 5 | <5 |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Causes & Solutions
-
Co-elution with Starting Material or Side Products:
-
Explanation: The product may have a similar polarity to the starting material or some side products, making separation by column chromatography difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) for column chromatography.[4] The use of a less polar solvent system can often improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, distillation under reduced pressure can be employed.[5]
-
-
-
Emulsion Formation During Workup:
-
Explanation: The use of a phase-transfer catalyst and vigorous stirring can sometimes lead to the formation of a stable emulsion during the aqueous workup, making phase separation difficult.
-
Solution:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can aid in separating the layers.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the phases.
-
-
III. Visualized Workflows and Mechanisms
General Reaction Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle in the phase-transfer catalyzed synthesis of the target molecule.
IV. References
Sources
- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Workup & Purification of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for the workup and purification of 1-(2-methoxyphenyl)cyclopropanecarbonitrile. The synthesis of this compound, commonly achieved via the phase-transfer catalyzed (PTC) alkylation of 2-methoxyphenylacetonitrile with 1,2-dihaloethane, presents unique challenges during the isolation phase. This document is structured as a series of troubleshooting scenarios and frequently asked questions to address specific issues encountered in the laboratory, ensuring a higher rate of success and product purity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues observed during the post-reaction workup of this compound.
Question 1: I've quenched my reaction, but a persistent emulsion has formed in my separatory funnel. How can I break it to proceed with the extraction?
Answer:
Emulsion formation is a frequent complication in phase-transfer catalysis due to the surfactant-like properties of the catalyst (e.g., quaternary ammonium salts), which stabilize the interface between the aqueous and organic layers.[1][2]
Causality: The phase-transfer catalyst, designed to bridge the two phases, can create a stable colloidal suspension of organic droplets in the aqueous phase (or vice versa), preventing clean separation.
Solutions, from least to most disruptive:
-
Patience and Mechanical Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the phases will separate on their own. Gentle swirling or tapping of the funnel can help coalesce the dispersed droplets.
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar.[3] This "salting out" effect reduces the solubility of organic components in the aqueous layer and helps to destabilize the emulsion.
-
Filtration: For particularly stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion layer.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small volume of diethyl ether if using toluene) to alter the interfacial tension. Be mindful that this will require subsequent removal.
Question 2: My isolated yield is significantly lower than expected. Where might my product have been lost and how can I improve recovery?
Answer:
Low yield can stem from several stages of the workup process. The primary causes are typically incomplete extraction or premature product precipitation.
Potential Causes & Solutions:
-
Incomplete Extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal or if co-solvents are present.
-
Solution: Perform a back-extraction . After separating the initial organic layer, extract the aqueous layer one or two more times with fresh portions of the organic solvent (e.g., ethyl acetate, dichloromethane). Combine all organic extracts before proceeding.
-
-
Product Adsorption: If purification is performed via column chromatography, the nitrile group can exhibit polarity, leading to tailing or irreversible adsorption on silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a small percentage of a polar modifier like triethylamine mixed into the eluent system. This will cap the acidic silanol groups and reduce tailing.
-
-
Mechanical Losses: Significant product can be lost during transfers between glassware.
-
Solution: Ensure you rinse each piece of glassware (reaction flask, separatory funnel) with a small amount of the extraction solvent and add these rinsings to the main organic extract.
-
Question 3: My final product is contaminated with the phase-transfer catalyst. How can I effectively remove it?
Answer:
Residual phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), are a common purity issue. While designed to be water-soluble, their lipophilic alkyl chains grant them considerable solubility in organic solvents, making removal by simple extraction challenging.[4]
Removal Strategies:
-
Intensive Aqueous Washes: Perform multiple, vigorous washes of the combined organic layers with deionized water, followed by a brine wash. This is the most straightforward method.
-
Solvent Trituration/Precipitation: If the product is a solid, dissolving the crude material in a minimal amount of a solvent in which the product is highly soluble but the catalyst is not (e.g., a nonpolar solvent like hexanes) may cause the catalyst to remain undissolved or precipitate. Conversely, dissolving the crude mixture in a solvent where the catalyst is soluble but the product is not can allow for the product to be selectively precipitated or recrystallized.
-
Silica Gel Plug Filtration: Pass the crude product (dissolved in a minimally polar solvent) through a short column ("plug") of silica gel. The highly polar quaternary ammonium salt will strongly adsorb to the silica, while the less polar product will elute.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation is an excellent method for separation, as the PTC is non-volatile and will remain in the distillation flask.[4]
Question 4: I've noticed byproducts in my NMR/LCMS that appear to be the corresponding amide or carboxylic acid. What causes this and how can I prevent it?
Answer:
The presence of 1-(2-methoxyphenyl)cyclopropanecarboxamide or the corresponding carboxylic acid is a result of nitrile hydrolysis. This is a known side reaction, particularly under the basic conditions used for the cyclopropanation.[5][6]
Causality & Prevention:
-
Mechanism: The hydroxide ions (OH⁻) used as the base can act as a nucleophile, attacking the electrophilic carbon of the nitrile. This leads to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylate salt under the reaction conditions.[6][7]
-
Prevention:
-
Temperature Control: Avoid excessive heating during the reaction. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction by TLC or GC/MS.
-
Base Stoichiometry: Use the minimum effective amount of aqueous base. Excess base increases the likelihood of hydrolysis.
-
Separation of Hydrolysis Byproducts:
-
Carboxylic Acid: The 1-(2-methoxyphenyl)cyclopropanecarboxylic acid byproduct is easily removed. During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1M NaOH). The acid will be deprotonated to its water-soluble carboxylate salt and extracted into the aqueous layer.
-
Amide: The amide byproduct has a polarity similar to the desired nitrile product and is more difficult to remove. Flash column chromatography is typically required for this separation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the specific purpose of washing the organic layer with brine?
A: Washing with brine (a saturated NaCl solution) serves two primary functions. First, it helps to break any emulsions that may have formed, as discussed in the troubleshooting section. Second, it reduces the solubility of water in the organic layer. By Le Châtelier's principle, the high concentration of water in the brine solution drives the equilibrium of dissolved water out of the organic phase, making the subsequent drying step with agents like Na₂SO₄ or MgSO₄ more efficient.[3]
Q2: Which purification method—distillation, chromatography, or recrystallization—is best for this compound?
A: The optimal method depends on the physical state of your product and the nature of the impurities.
-
Vacuum Distillation: Ideal if your product is a thermally stable liquid and the impurities are non-volatile (e.g., PTC, salts). It is an excellent large-scale purification technique.
-
Flash Column Chromatography: The most versatile method. It is highly effective for removing impurities with different polarities, such as unreacted starting materials or the amide byproduct.[3]
-
Recrystallization: This is the best method if your product is a solid and you can find a suitable solvent system. It can yield material of very high purity.
Q3: How can I definitively confirm the identity and purity of my final product?
A: A combination of spectroscopic and analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides the structural fingerprint of the molecule. Key signals to look for are the diastereotopic protons of the cyclopropane ring (typically a complex multiplet) and the quaternary carbon of the cyclopropane attached to the nitrile.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2250-2210 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The absence of a broad O-H stretch (around 3300 cm⁻¹) or a strong C=O stretch (around 1700 cm⁻¹) can help confirm the absence of the carboxylic acid or amide byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing purity and confirming the molecular weight of the product.
Data Summary & Workflow
Table 1: Key Workup Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Quenching Agent | Deionized Water | Safely neutralizes reactive species and begins the process of dissolving inorganic salts. |
| Extraction Solvent | Ethyl Acetate, Dichloromethane, or Toluene | Choice depends on product solubility and density. Ethyl acetate is a good general-purpose solvent. |
| Aqueous Washes | 1. Dilute Acid (e.g., 1M HCl) 2. Water 3. Dilute Base (e.g., 5% NaHCO₃) 4. Brine (Saturated NaCl) | 1. Neutralizes excess base. 2. Removes water-soluble salts. 3. Removes acidic byproducts/starting materials. 4. Removes bulk water and breaks emulsions.[3] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic phase before solvent evaporation. |
| Typical Recovery | 75-90% | Highly dependent on the efficiency of the reaction and the care taken during the workup. |
Experimental Workflow Diagram
The following diagram illustrates a standard, robust workup and purification procedure for this compound.
Caption: Workflow for the workup and purification of the target compound.
References
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- Lahive, C. W., et al. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Separation of PTC Catalyst from Product by Distillation.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Accessed January 28, 2026.
- Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
- Synthesis of cyclopropanes. Organic Chemistry Portal. Accessed January 28, 2026.
- Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. Accessed January 28, 2026.
- Del Fiandra, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-5. Accessed January 28, 2026.
- Hydrolysis of nitriles. Chemguide. Accessed January 28, 2026.
- Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. Accessed January 28, 2026.
- Phase-Transfer Catalysis (PTC). Macmillan Group. Accessed January 28, 2026.
- Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters. Accessed January 28, 2026.
- Phase Transfer Catalysis. Alfa Chemistry. Accessed January 28, 2026.
- Biocatalytic hydrolysis of nitriles.
- Cyclopropanation of Alkenes. Master Organic Chemistry. Accessed January 28, 2026.
- Purification of chemically modified cyclodextrins.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Accessed January 28, 2026.
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). Accessed January 28, 2026.
- Chemoselective Cyclopropanation over Carbene Y–H Insertion Catalyzed by an Engineered Carbene Transferase. University of Rochester. Accessed January 28, 2026.
- This compound. J&K Scientific. Accessed January 28, 2026.
- PROCESS FOR THE PREPARATION AND SEPARATION OF CYCLOPROPANECARBONITRILE.
- Cyclopropanecarbonitrile, 98% 250 g. Thermo Fisher Scientific. Accessed January 28, 2026.
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. iajpr.com [iajpr.com]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
troubleshooting low conversion in aryl cyclopropanation reactions
Topic: Troubleshooting Low Conversion in Aryl Cyclopropanation Reactions Ticket ID: CYCLO-OPT-2026 Status: Open for Resolution
Introduction: The Mechanic’s View of Carbenoids
Welcome to the Technical Support Center. As Senior Application Scientists, we treat low conversion not as a "bad reaction" but as a mechanical failure in a specific catalytic cycle.
In aryl cyclopropanation—whether mediated by Zinc (Simmons-Smith) or Transition Metals (Rh/Cu/Fe/Co)—the central challenge is lifetime management . You are generating a transient, high-energy species (a metal-carbenoid) that must find an alkene before it destroys itself (dimerization) or dies by other means (insertion/hydrolysis).
If your conversion is low, your carbenoid is likely "dying" before it can do its job. This guide diagnoses how it died and provides the protocol to fix it.
Module 1: Diagnostic Logic & Workflow
Before altering variables, determine the failure mode using this logic flow.
Visual 1: The Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow to distinguish between catalyst death (left branch) and pathway competition (right branch).
Module 2: The "Fizz but No Product" Scenario (Metal-Carbenoids)
Symptom: You see vigorous bubbling (
Root Cause: The rate of Diazo Decomposition (
Protocol A: The Matched-Rate Addition Technique
Standard "slow addition" is often insufficient. You must match consumption rates.
-
Dilution Factor: Dissolve your diazo compound to a concentration of 0.1 M - 0.2 M in the reaction solvent. High concentration in the syringe creates a "plume" of dimerization at the needle tip.
-
The "Color" Test:
-
Rh(II) Carboxylates: Green/Blue/Purple (Active) → Brown/Yellow (Decomposed/Resting).
-
Rule: If the solution turns the color of the diazo compound (yellow/orange) during addition, you are adding too fast. The solution should remain the color of the catalyst.
-
-
Syringe Pump Setup:
-
Place the needle tip submerged directly into the vortex of the stirring solution (high shear zone).
-
Set addition time to 4–8 hours for difficult substrates (e.g., electron-deficient styrenes).
-
Visual 2: Competing Pathways Mechanism
Figure 2: The fate of the metal-carbenoid.[1] High diazo concentration favors the "Dimer" path (k_dimer) over the "Cyclo" path.
Module 3: The "Silent Reaction" (Simmons-Smith & Zn)
Symptom: No exotherm, no color change, zinc remains metallic/shiny. Conversion is < 5%.
Root Cause: The Zinc surface is passivated (oxide layer), preventing the formation of the iodomethylzinc carbenoid (
Protocol B: Aggressive Zinc Activation
Do not rely on "store-bought" Zn-Cu couple stability.
| Method | Reagents | Procedure | Best For |
| Chemical Etch | TMSCl (Trimethylsilyl chloride) | Add 1-2 mol% TMSCl to the Zn suspension in ether/DCM. Stir 15 min before adding | General purpose, highly reliable. |
| Couple Formation | Zn Dust + Cu(OAc)₂ | Reflux Zn dust with Cu(OAc)₂ in acetic acid, wash x3 with ether, dry under vacuum. | Large scale, reproducible. |
| The "Furukawa" | Use diethylzinc (pyrophoric!) instead of Zn dust. Homogeneous reaction. | High reactivity, difficult substrates.[2] |
Critical QC Step:
Upon adding
Module 4: Substrate-Specific Troubleshooting (FAQs)
Q1: My styrene is electron-deficient ( , substituted). Rhodium is failing.
Diagnosis: Rhodium carbenoids are electrophilic. They struggle to attack electron-poor alkenes (mismatched polarity). Solution:
-
Switch Metal: Use Cobalt(II) Porphyrins or Iron(III) catalysts. These often operate via a radical mechanism (Stepwise Radical Pathway) rather than a concerted concerted pathway, making them less sensitive to electronic repulsion.
-
Increase Temperature: Electron-deficient substrates have a higher activation energy barrier. Refluxing in DCE (83°C) or Toluene (110°C) is often required.
Q2: I see product, but the enantioselectivity (ee) is lower than reported.
Diagnosis: Background reaction or "Achiral Leak." Solution:
-
Check Counter-ions: If using cationic Cu/Rh catalysts with non-coordinating anions (
, ), ensure no trace chloride is present. Chlorides can bridge metals, changing the geometry. -
The "Empty" Run: Run the reaction without the chiral ligand. If it proceeds (mediated by trace metal salts or thermal background), your background rate is destroying your ee. Lower the temperature.
Q3: The reaction stops at 50% conversion.
Diagnosis: Catalyst Death or Product Inhibition. Solution:
-
Add Catalyst in Batches: Add 50% of the catalyst at T=0, and the remaining 50% at T=4 hours.
-
Scavenge Poisons: If your substrate contains amines or thioethers, they are coordinating to the metal. Pre-complex the substrate with a Lewis Acid (e.g.,
) to protect the heteroatom, or switch to a steric bulky catalyst (e.g., ) that prevents coordination.
References & Grounding
-
Mechanism of Rh-Catalyzed Cyclopropanation:
-
Diazo Decomposition & Slow Addition:
-
Davies, H. M. L. et al. "Catalytic Asymmetric C–H Activation of Alkanes and Tetrahydrofuran." Journal of the American Chemical Society2000 , 122, 3063. Link
-
-
Simmons-Smith Activation (Furukawa Modification):
-
Iron/Cobalt Alternatives for Deficient Alkenes:
-
Charette’s Zinc Carbenoid Insights:
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical applicability.
Introduction: The Critical Role of the Solvent
The synthesis of this compound, a key intermediate in various pharmaceutical development programs, typically involves the cyclopropanation of 2-methoxyphenylacetonitrile with a 1,2-dihaloethane. The choice of solvent in this reaction is not merely a matter of dissolving the reactants; it is a critical parameter that profoundly influences reaction rate, yield, and purity by affecting the solubility of reactants, the efficacy of the base, and the performance of phase-transfer catalysts. This guide will explore the nuances of solvent selection and its impact on overcoming common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where does the solvent play a key role?
A1: The most prevalent method is the phase-transfer catalyzed (PTC) alkylation of 2-methoxyphenylacetonitrile with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane). In this route, a strong base deprotonates the acetonitrile, and a phase-transfer catalyst shuttles the resulting carbanion from the aqueous or solid phase into the organic phase where it reacts with the dihaloethane. The solvent's primary role is to dissolve the organic reactants and facilitate the action of the phase-transfer catalyst.
Q2: I am observing a very thick, difficult-to-stir reaction mixture. What is the cause, and how can I mitigate this?
A2: This is a common issue, particularly in concentrated reaction mixtures under PTC conditions. The formation of viscous slurries or solids can be due to the precipitation of inorganic salts (byproducts of the base) or the catalyst complex. To address this, consider adding a co-solvent like benzene or toluene, which can help to maintain a more homogeneous and stirrable reaction mixture.[1]
Q3: My reaction is showing low to no conversion. What are the likely causes related to the solvent?
A3: Low conversion can be attributed to several solvent-related factors:
-
Poor Catalyst Solubility: The phase-transfer catalyst must be soluble in the organic phase to be effective. If the chosen solvent cannot adequately dissolve the catalyst, the reaction will be significantly hindered.
-
Inappropriate Polarity: For PTC reactions, a non-polar or moderately polar aprotic solvent is often preferred to facilitate the transfer of the carbanion into the organic phase. Highly polar solvents might excessively solvate the catalyst's cation, reducing its interaction with the anion.
-
Presence of Water: While PTC often involves an aqueous phase, excess water in the organic phase can hinder the reaction by protonating the carbanion. Ensure your organic solvent is not excessively wet.
Q4: What are the common byproducts in this synthesis, and can solvent choice help in minimizing them?
A4: A common side reaction is the elimination of hydrogen halide from the 1,2-dihaloethane, leading to the formation of vinyl halides. This is often promoted by the basic conditions. The choice of solvent can influence the competition between the desired substitution and the undesired elimination. A less polar solvent can sometimes favor the substitution pathway by promoting tighter ion pairing between the carbanion and the catalyst. Additionally, self-condensation of the starting nitrile can occur.
Troubleshooting Guide: Impact of Solvent on Reaction Outcomes
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on the role of the solvent.
Issue 1: Low Yield
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Inefficient Phase Transfer | The carbanion of 2-methoxyphenylacetonitrile is not being effectively transported into the organic phase for reaction. | 1. Solvent System Modification: Switch to a less polar solvent like toluene or benzene in conjunction with a suitable phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBAC). This enhances the lipophilicity of the catalyst-anion pair, favoring its partitioning into the organic phase. 2. Catalyst Selection: Ensure your phase-transfer catalyst is appropriate for the chosen solvent system. Quaternary ammonium salts with longer alkyl chains exhibit better solubility in non-polar solvents. |
| Poor Reagent Solubility | The starting materials, particularly the 2-methoxyphenylacetonitrile, may have limited solubility in the chosen organic solvent. | 1. Co-solvent Addition: Introduce a co-solvent with higher polarity, such as a small amount of THF or dioxane, to improve the solubility of the reactants. Be mindful that excessive amounts of polar solvents can hinder the phase-transfer process. |
| Reaction Temperature Too Low | The activation energy for the reaction is not being overcome at the current temperature. | 1. Temperature Optimization: While room temperature is often a good starting point, gradually increasing the temperature (e.g., to 40-50 °C) can improve the reaction rate and yield. Monitor for an increase in byproduct formation at higher temperatures. |
Issue 2: Formation of Impurities
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Elimination Byproducts | The basic conditions are favoring the elimination of HX from the 1,2-dihaloethane over the desired substitution. | 1. Base Concentration: If using an aqueous base, ensure the concentration is appropriate (e.g., 50% NaOH). A very high concentration might favor elimination. 2. Solvent Polarity: Experiment with solvents of varying polarity. Sometimes, a less polar environment can suppress elimination pathways. |
| Hydrolysis of Nitrile | The nitrile group is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water. | 1. Anhydrous Conditions: If feasible for your specific protocol, consider using a solid base (e.g., powdered KOH) in an anhydrous aprotic solvent like THF or toluene. This will minimize water-related side reactions. 2. Reaction Time: Minimize the reaction time to reduce the exposure of the product to harsh basic conditions. |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis in a Biphasic System
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Methoxyphenylacetonitrile
-
1-Bromo-2-chloroethane
-
50% Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Deionized Water
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add 2-methoxyphenylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), toluene (5 mL per gram of nitrile), and TEBAC (0.05 eq).
-
With vigorous stirring, slowly add 50% aqueous sodium hydroxide (5.0 eq) to the reaction mixture.
-
Continue to stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualization of Key Concepts
Diagram 1: Phase-Transfer Catalysis (PTC) Workflow
Caption: Workflow of the phase-transfer catalyzed synthesis.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision tree for solvent selection in the synthesis.
References
-
Fedorynski, M., & Jonczyk, A. (1995). Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355-359. [Link]
- Stark, C. M., Liotta, C. L., & Halpern, M. (1982). Phase-Transfer Catalysis: Principles and Techniques. Academic Press.
-
Makosza, M., & Winiarski, J. (1987). Reactions of Organic Anions. 120. Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes and Heterocyclic Nitro Compounds. An Overview. Accounts of Chemical Research, 20(8), 282-289. [Link]
Sources
Validation & Comparative
A Multi-faceted Spectroscopic Approach to Confirming the Identity and Purity of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists working with 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents, ensuring its identity and purity is a critical first step. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive analysis of this compound, offering insights into the expected data and the rationale behind the application of each method.
Introduction
This compound (C₁₁H₁₁NO) is a molecule of significant interest due to its structural motifs, which are prevalent in a range of biologically active compounds.[1][2] Its synthesis can sometimes lead to side products or isomeric impurities. Therefore, a robust analytical workflow is essential to verify the correct structure and ensure the absence of contaminants that could compromise subsequent research and development efforts. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.
The Analytical Imperative: A Comparative Overview
Each spectroscopic technique provides a unique piece of the structural puzzle. While one method might offer information about the carbon-hydrogen framework, another reveals the functional groups present, and a third determines the molecular weight and fragmentation pattern. A combinatorial approach, leveraging the strengths of each, provides the highest level of confidence in structural elucidation.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry. | Provides detailed information about the number of different types of protons and their neighboring atoms. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule. | Reveals the number of unique carbon atoms and their chemical environment. | Lower sensitivity compared to ¹H NMR; may require longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups. | Quick and effective for identifying key bonds like C≡N, C-O, and aromatic C-H. | Does not provide detailed information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determines the exact mass of the molecule and provides clues about its substructures. | Isomeric compounds can have identical molecular weights. |
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular structure.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methoxy, and cyclopropyl protons.
-
Aromatic Protons (4H): These will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The ortho-substitution pattern of the methoxy group will lead to a complex splitting pattern (multiplets).
-
Methoxy Protons (3H): A sharp singlet will be observed around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.
-
Cyclopropyl Protons (4H): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns in the upfield region, likely between δ 1.0 and 2.0 ppm.[3] The geminal and cis/trans couplings will result in distinct multiplets.
The carbon NMR spectrum will provide complementary information about the carbon framework.
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield.
-
Methoxy Carbon (1C): A signal around δ 55-60 ppm is characteristic of the methoxy carbon.
-
Nitrile Carbon (1C): The carbon of the nitrile group will appear as a weak signal in the δ 115-125 ppm region.
-
Cyclopropyl Carbons (3C): The carbons of the cyclopropane ring will be observed in the upfield region. The quaternary carbon attached to the phenyl ring and nitrile group will be around δ 20-30 ppm, while the two CH₂ carbons will be at approximately δ 10-20 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.[5]
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclopropyl and methoxy groups.
-
C-O Stretch: A strong absorption band in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) will confirm the presence of the aryl ether linkage.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can be used to deduce the structure through analysis of fragmentation patterns.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Ionization: ESI is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and typically producing a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
For this compound (Molecular Weight: 173.22 g/mol ), the following ions are expected to be observed in the mass spectrum.[6]
-
[M+H]⁺: In positive ion mode, the protonated molecule will be observed at m/z 174.09.[6]
-
[M+Na]⁺: The sodium adduct may also be present at m/z 196.07.[6]
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Key fragments could arise from the loss of the methoxy group, the nitrile group, or cleavage of the cyclopropane ring. Analysis of these fragments can provide further structural confirmation.
Visualizing the Structure and Analytical Workflow
Figure 1. Workflow for the spectroscopic confirmation of this compound.
Conclusion: A Synergistic Approach for Unambiguous Confirmation
The definitive structural confirmation of this compound relies on a synergistic approach that integrates data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While each technique provides valuable information, their combined application creates a self-validating system that leaves little room for ambiguity. By understanding the expected spectral data and the principles behind each technique, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.
References
-
ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Available from: [Link].
-
PubChem. 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. Available from: [Link].
-
NIST WebBook. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. Available from: [Link].
-
PubChem. Cyclopropanecarbonitrile. Available from: [Link].
-
PubChem. (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one. Available from: [Link].
-
ChemRxiv. Top-down mass spectrometry analysis of capsid proteins of recombinant adeno-associated virus using multiple ion activations and. Available from: [Link].
-
ACS Publications. Stereoselective Cyclopropanation Reactions. Available from: [Link].
-
State Key Laboratory of Molecular Reaction Dynamics. Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl. Available from: [Link].
-
PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: [Link].
-
PubMed. Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl. Available from: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].
-
ResearchGate. Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. Available from: [Link].
- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
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- 3. Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum [chemicalbook.com]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
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A Comparative Guide to the Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile: Simmons-Smith vs. Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cyclopropanes is a cornerstone of modern medicinal chemistry, with the cyclopropyl motif being a key structural element in numerous pharmaceuticals. The unique conformational constraints and electronic properties of this three-membered ring system allow for the fine-tuning of a drug candidate's metabolic stability, potency, and target-binding affinity. One such molecule of interest is 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a potential building block in drug discovery programs. Its synthesis from the readily available precursor, (E/Z)-2-(2-methoxyphenyl)acrylonitrile, presents a classic challenge in cyclopropanation methodology. This guide provides an in-depth comparison of two of the most powerful methods for this transformation: the Simmons-Smith reaction and the Corey-Chaykovsky reaction. We will delve into the mechanistic underpinnings of each reaction, predict their outcomes for the target synthesis, provide detailed experimental protocols, and offer a comparative analysis to guide your synthetic strategy.
The Synthetic Challenge: Cyclopropanation of an Electron-Deficient Alkene
The starting material, 2-(2-methoxyphenyl)acrylonitrile, is an α,β-unsaturated nitrile. The nitrile group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack. This electronic deficiency is a critical factor in selecting the appropriate cyclopropanation method. Furthermore, the presence of a methoxy group at the ortho position of the phenyl ring can exert significant steric and electronic effects, including the potential for chelation control.
Theoretical and Mechanistic Showdown
The Simmons-Smith Reaction: A Concerted, Directed Approach
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to a double bond.[1][2] The reaction is characterized by its concerted and stereospecific nature, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]
Mechanism: The generally accepted mechanism involves the formation of a "butterfly" transition state where the zinc carbenoid complexes with the alkene and delivers the methylene group in a single step.[3] A key feature of the Simmons-Smith reaction is its susceptibility to directing groups. Lewis basic heteroatoms, such as the oxygen of alcohols or ethers, can coordinate to the Lewis acidic zinc atom of the carbenoid.[4] This coordination event directs the methylene delivery to the same face of the double bond as the directing group.
Application to this compound:
For our target synthesis, the ortho-methoxy group is perfectly positioned to act as a directing group. It is anticipated that the zinc carbenoid will chelate to the methoxy oxygen, leading to a diastereoselective cyclopropanation.
However, a significant drawback of the Simmons-Smith reaction is its generally poor performance with electron-deficient alkenes.[1] The electrophilic nature of the zinc carbenoid makes it less reactive towards double bonds that are polarized by electron-withdrawing groups like the nitrile in our substrate. Therefore, while the directing effect of the methoxy group is a potential advantage for stereocontrol, the overall yield of the reaction may be compromised.
The Corey-Chaykovsky Reaction: A Nucleophilic Attack Strategy
In contrast to the electrophilic nature of the Simmons-Smith reagent, the Corey-Chaykovsky reaction employs a nucleophilic sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide.[5] This reaction is highly effective for the cyclopropanation of α,β-unsaturated carbonyl compounds and, importantly, can be extended to α,β-unsaturated nitriles.[5][6]
Mechanism: The reaction with α,β-unsaturated systems proceeds via a nucleophilic 1,4-conjugate addition (Michael addition) of the sulfur ylide to the double bond.[7] This initial addition forms a stabilized enolate intermediate. Subsequent intramolecular nucleophilic attack of the enolate onto the carbon bearing the sulfonium group results in a ring closure, displacing dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) as a leaving group and forming the cyclopropane ring.[7]
Application to this compound:
The Corey-Chaykovsky reaction is mechanistically well-suited for the cyclopropanation of our electron-deficient substrate. The nucleophilic sulfur ylide will readily attack the electron-poor double bond of the α,β-unsaturated nitrile. The presence of the ortho-methoxy group is not expected to have a significant directing effect in this reaction, as the mechanism does not involve chelation control in the same manner as the Simmons-Smith reaction. The stereochemical outcome will be primarily governed by the thermodynamics of the intermediate enolate and the subsequent ring closure.
Predicted Performance: A Head-to-Head Comparison
| Feature | Simmons-Smith Reaction | Corey-Chaykovsky Reaction |
| Reagent Nature | Electrophilic (Zinc Carbenoid) | Nucleophilic (Sulfur Ylide) |
| Substrate Suitability | Prefers electron-rich alkenes. May be sluggish with electron-deficient α,β-unsaturated nitriles. | Well-suited for electron-deficient alkenes, including α,β-unsaturated nitriles. |
| Directing Group Effect | The ortho-methoxy group is expected to act as a strong directing group, leading to high diastereoselectivity. | The ortho-methoxy group is not expected to have a significant directing effect. |
| Predicted Yield | Potentially low due to the deactivated nature of the substrate. | Expected to be moderate to high. |
| Side Reactions | Possible decomposition of the carbenoid and low conversion. | Potential for polymerization of the starting material under basic conditions. |
| Stereospecificity | High (concerted mechanism). | Not strictly stereospecific; the stereochemistry is determined during the ring-closing step. |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the synthesis of this compound.
Simmons-Smith Cyclopropanation Protocol (Furukawa Modification)
The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often more reactive than the classical zinc-copper couple and is recommended for less reactive alkenes.[8]
Materials:
-
(E/Z)-2-(2-methoxyphenyl)acrylonitrile
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of (E/Z)-2-(2-methoxyphenyl)acrylonitrile (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq) over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Corey-Chaykovsky Cyclopropanation Protocol
This protocol utilizes dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
(E/Z)-2-(2-methoxyphenyl)acrylonitrile
-
Water
-
Brine
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 eq) and wash with anhydrous THF to remove the mineral oil.
-
Add anhydrous DMSO and heat the suspension to 50 °C for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of dimethylsulfoxonium methylide to room temperature.
-
In a separate flask, dissolve (E/Z)-2-(2-methoxyphenyl)acrylonitrile (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the acrylonitrile to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Pathways
Caption: Comparative workflow of Simmons-Smith and Corey-Chaykovsky reactions.
Conclusion and Recommendation
For the synthesis of this compound, the Corey-Chaykovsky reaction is the recommended method. The nucleophilic nature of the sulfur ylide is ideally suited for the electron-deficient nature of the α,β-unsaturated nitrile substrate, promising a higher yield. While the Simmons-Smith reaction offers the potential for high diastereoselectivity due to the directing effect of the ortho-methoxy group, the inherent low reactivity of the zinc carbenoid towards electron-poor alkenes is a significant concern that will likely lead to low conversion and a less efficient process.
Ultimately, the choice of method will depend on the specific goals of the synthesis. If maximizing yield is the primary objective, the Corey-Chaykovsky reaction is the clear choice. If achieving high diastereoselectivity is paramount and lower yields are acceptable, the Simmons-Smith reaction may be worth exploring, potentially with optimization of reaction conditions to enhance reactivity. This guide provides the foundational knowledge and practical protocols to embark on the synthesis of this valuable cyclopropane-containing building block.
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]
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Simmons–Smith reaction. Wikipedia. [Link]
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Simmons-Smith Reaction. YouTube. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [Link]
-
Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate. [Link]
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The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
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A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. [Link]
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Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
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Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
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Corey-Chaykovsky Reactions. NROChemistry. [Link]
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A Comparative Guide to Catalysts in the Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
In the landscape of modern medicinal chemistry and drug development, the cyclopropane motif stands out for its unique conformational constraints and metabolic stability, often enhancing the potency and pharmacokinetic profile of therapeutic candidates. Among these, 1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a valuable building block. This guide offers a comparative analysis of catalytic systems for its synthesis, providing researchers with the data and insights necessary to select the most effective method for their applications.
Introduction to the Synthesis
The primary route to this compound involves the reaction of 2-methoxyphenylacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base and a catalyst. The efficiency of this reaction is critically dependent on the choice of catalyst, which facilitates the formation of the cyclopropane ring. This guide will focus on a comparative study of various catalysts under phase-transfer catalysis (PTC) conditions, a robust and scalable methodology for this transformation.
Comparative Analysis of Catalysts
The synthesis of 1-arylcyclopropanecarbonitriles, including the title compound, has been effectively achieved using phase-transfer catalysis. This method utilizes a catalyst to transport the deprotonated acetonitrile anion from an aqueous or solid phase into the organic phase where the reaction with the dihaloalkane occurs. The following table summarizes the performance of different catalysts in the synthesis of 1-arylcyclopropanecarbonitriles, providing a basis for comparison.
| Catalyst | Substrate | Dihaloalkane | Base (50% aq. soln.) | Solvent | Yield (%) | Reference |
| Benzyltriethylammonium chloride (TEBA) | 2-Methoxyphenylacetonitrile | 1,2-Dibromoethane | NaOH | Toluene | 85 | [1] |
| Tetrabutylammonium bromide (TBAB) | Phenylacetonitrile | 1,2-Dichloroethane | NaOH | None | 92 | [1] |
| Katamin AB | 4-Methoxyphenylacetonitrile | 1,2-Dibromoethane | NaOH | Toluene | 88 | [1] |
Note: The yields reported are for the general synthesis of 1-arylcyclopropanecarbonitriles as detailed in the cited literature. Specific yield for this compound with TEBA is highlighted.
From the data, it is evident that quaternary ammonium salts are effective phase-transfer catalysts for this cyclopropanation reaction. Benzyltriethylammonium chloride (TEBA) provides a high yield for the synthesis of the target molecule, this compound. Tetrabutylammonium bromide (TBAB) also shows excellent efficacy, particularly in a solvent-free system for the synthesis of the parent 1-phenylcyclopropanecarbonitrile, suggesting its potential for greener synthetic protocols. Katamin AB, a mixture of benzyldimethyl(C10-C16)alkylammonium chlorides, also demonstrates high catalytic activity.
Mechanistic Insights
The reaction proceeds through a nucleophilic substitution mechanism facilitated by the phase-transfer catalyst. The base deprotonates the 2-methoxyphenylacetonitrile in the aqueous phase, forming a carbanion. The quaternary ammonium cation of the catalyst then forms an ion pair with this carbanion, transporting it into the organic phase. Here, the carbanion undergoes a tandem alkylation with the 1,2-dihaloethane to form the cyclopropane ring, regenerating the catalyst in the process.
Caption: Mechanism of Phase-Transfer Catalyzed Synthesis.
Experimental Protocol: Synthesis of this compound using TEBA
This protocol is based on the general procedure described for the synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalysis.[1]
Materials:
-
2-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
Toluene
-
50% aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBA)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add 2-methoxyphenylacetonitrile (10 mmol), 1,2-dibromoethane (15 mmol), toluene (20 mL), and benzyltriethylammonium chloride (1 mmol).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (10 mL) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Alternative Catalytic Approaches
While phase-transfer catalysis is a highly effective method, other catalytic systems are also employed for cyclopropanation reactions and could be adapted for the synthesis of this compound.
-
Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylates are powerful catalysts for the decomposition of diazo compounds to generate carbenes, which then undergo cyclopropanation with alkenes.[2][3][4][5][6] This method is particularly advantageous for achieving high stereoselectivity when using chiral rhodium catalysts. For the synthesis of the target molecule, this would involve the reaction of a suitable alkene with a diazoacetonitrile, which is a different synthetic strategy.
-
Photocatalytic Cyclopropanation: Recent advances have demonstrated the use of photocatalysts for cyclopropanation reactions under mild, visible-light-mediated conditions.[7] These methods often proceed via radical intermediates and offer a high degree of functional group tolerance.
The choice of the catalytic system will ultimately depend on the specific requirements of the synthesis, including scalability, cost, and desired stereochemistry. For a robust and high-yielding synthesis of this compound, the described phase-transfer catalysis method using TEBA is a well-documented and efficient choice.
Conclusion
The synthesis of this compound is effectively achieved through phase-transfer catalysis, with quaternary ammonium salts like TEBA demonstrating high efficacy. This method offers operational simplicity, high yields, and the use of readily available and inexpensive reagents. While alternative catalytic systems such as those based on rhodium or photocatalysis exist for cyclopropanation, the phase-transfer catalysis approach remains a practical and scalable option for the preparation of this valuable synthetic intermediate. Researchers and drug development professionals can confidently employ this method for the reliable production of this compound for their research and development needs.
References
[8] European Patent Office. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents. Retrieved January 28, 2026, from
[2] Royal Society of Chemistry. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Retrieved January 28, 2026, from [Link]
[9] ResearchGate. (n.d.). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. Retrieved January 28, 2026, from [Link]
[1] Taylor & Francis Online. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS. Organic Preparations and Procedures International, 27(3), 355-359. Retrieved January 28, 2026, from [Link]
[10] Wiley Online Library. (2020). Electrocatalytic Activation of Donor–Acceptor Cyclopropanes and Cyclobutanes: An Alternative C(sp3)−C(sp3) Bond Activation. Angewandte Chemie International Edition. Retrieved January 28, 2026, from [Link]
[3] National Center for Biotechnology Information. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PubMed Central. Retrieved January 28, 2026, from [Link]
[11] J&K Scientific. (n.d.). This compound | 74204-96-9. Retrieved January 28, 2026, from [Link]
[12] European Patent Office. (2021). CYCLOPROPANATION METHOD AND REAGENT - EP 3782977 A1. Retrieved January 28, 2026, from [Link]
[4] Emory University Libraries. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Retrieved January 28, 2026, from [Link]
[13] Royal Society of Chemistry. (2018). The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. Green Chemistry. Retrieved January 28, 2026, from [Link]
[14] National Center for Biotechnology Information. (2025). Catalytic enantioselective synthesis of alkylidenecyclopropanes. PubMed Central. Retrieved January 28, 2026, from [Link]
[15] National Center for Biotechnology Information. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PubMed Central. Retrieved January 28, 2026, from [Link]
[5] Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Retrieved January 28, 2026, from [Link]
[16] ResearchGate. (n.d.). Practical and Phase Transfer Catalyzed Synthesis of 6-Methoxytryptamine. Retrieved January 28, 2026, from [Link]
[17] MDPI. (2023). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. Retrieved January 28, 2026, from [Link]
[6] ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Retrieved January 28, 2026, from [Link]
[18] MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved January 28, 2026, from [Link]
[19] University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Retrieved January 28, 2026, from [Link]
[20] PubChem. (n.d.). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. Retrieved January 28, 2026, from [Link]
[21] MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved January 28, 2026, from [Link]
[7] National Center for Biotechnology Information. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. PubMed. Retrieved January 28, 2026, from [Link]
[22] National Center for Biotechnology Information. (2025). Catalytic enantioselective synthesis of alkylidenecyclopropanes. PubMed. Retrieved January 28, 2026, from [Link]
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A Comparative Guide to the Enantioselective Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure molecules is a cornerstone of modern drug discovery and development. Among the vast landscape of chiral scaffolds, 1-arylcyclopropanecarbonitriles, and specifically the 1-(2-methoxyphenyl)cyclopropanecarbonitrile moiety, have emerged as valuable building blocks. Their rigid, three-dimensional structure allows for precise spatial presentation of substituents, making them attractive pharmacophores. This guide provides a comparative analysis of the leading enantioselective strategies for the synthesis of these target molecules, offering insights into the underlying principles, performance of different catalytic systems, and detailed experimental protocols.
The Significance of Chiral 1-Arylcyclopropanecarbonitriles
The cyclopropane ring, with its inherent strain and unique electronic properties, imparts specific conformational constraints on molecules. When incorporated into a drug candidate, this can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. The 1-arylcyclopropanecarbonitrile framework, in particular, offers a versatile platform for derivatization, with the cyano group serving as a handle for further chemical transformations. The 2-methoxyphenyl substituent introduces an additional element of steric and electronic diversity, potentially influencing biological activity.
Comparative Analysis of Synthetic Strategies
The asymmetric construction of the quaternary stereocenter in 1-arylcyclopropanecarbonitriles presents a significant synthetic challenge. Three primary catalytic approaches have demonstrated considerable success in achieving high enantioselectivity:
-
Chiral Phase-Transfer Catalysis (PTC): This method has proven to be a robust and scalable strategy for the synthesis of 1-arylcyclopropanecarbonitriles.
-
Organocatalysis: The use of small chiral organic molecules as catalysts offers a metal-free alternative, often with excellent stereocontrol.
-
Metal Catalysis: Transition metal complexes, particularly those of rhodium and copper, are well-established for catalyzing asymmetric cyclopropanation reactions, although their application to this specific substrate class is less documented.
This guide will focus on a detailed comparison of Phase-Transfer Catalysis and Organocatalysis, as these have been more extensively reported for the synthesis of analogous systems.
Chiral Phase-Transfer Catalysis: The Workhorse Approach
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase). In the context of enantioselective synthesis, chiral phase-transfer catalysts, often derived from cinchona alkaloids or featuring quaternary ammonium or phosphonium salts with chiral backbones, are employed to shuttle one of the reactants to the other phase in a stereocontrolled manner.
Mechanistic Rationale:
The key to enantioselectivity in PTC lies in the formation of a tight, chiral ion pair between the catalyst and the enolate of the arylacetonitrile. This chiral environment dictates the facial selectivity of the subsequent alkylation with a dihaloalkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane), leading to the formation of the cyclopropane ring.
Caption: Generalized workflow for phase-transfer catalyzed enantioselective cyclopropanation.
Performance Comparison of Chiral Phase-Transfer Catalysts:
The choice of the chiral phase-transfer catalyst is critical for achieving high enantioselectivity. Catalysts derived from Cinchona alkaloids, such as those based on cinchonine and cinchonidine, have been extensively studied. The nature of the substituents on the quaternary ammonium nitrogen and the aryl backbone significantly influences the steric environment and, consequently, the stereochemical outcome.
| Catalyst Type | Aryl Substituent (Analog) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid-derived | Phenyl | 85-95 | up to 90 | [1] |
| Cinchona Alkaloid-derived | 4-Chlorophenyl | 80-90 | up to 88 | [1] |
| Cinchona Alkaloid-derived | 4-Methylphenyl | 82-92 | up to 85 | [1] |
| Spiro-type Ammonium Salt | Phenyl | 90-98 | up to 95 | Hypothetical Data |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is adapted from the general procedures reported for the synthesis of 1-arylcyclopropanecarbonitriles.[1]
Materials:
-
2-(2-Methoxyphenyl)acetonitrile
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide
-
Toluene
-
Chiral Phase-Transfer Catalyst (e.g., N-benzylcinchonidinium bromide)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of 2-(2-methoxyphenyl)acetonitrile (1.0 eq.) and the chiral phase-transfer catalyst (0.02 eq.) in toluene, add 50% aqueous sodium hydroxide (5.0 eq.).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add 1,2-dibromoethane (1.2 eq.) dropwise over 1 hour.
-
Continue stirring at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering the advantages of being metal-free, generally less sensitive to air and moisture, and employing readily available and often recyclable catalysts. For the synthesis of chiral cyclopropanes, aminocatalysis has been particularly successful.
Mechanistic Rationale:
In a typical organocatalytic approach for cyclopropanation, a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a nucleophilic attack. While this is a common strategy for many cyclopropanations, the direct application to the synthesis of 1-arylcyclopropanecarbonitriles from the corresponding arylacetonitrile is less straightforward. A more plausible organocatalytic route involves a Michael-initiated ring closure (MIRC) reaction.
Caption: Conceptual workflow for an organocatalytic Michael-initiated ring closure.
Performance of Organocatalytic Systems:
While specific data for the synthesis of this compound via organocatalysis is scarce, related transformations showcase the potential of this approach. For instance, the asymmetric cyclopropanation of α,β-unsaturated aldehydes with various nucleophiles using diarylprolinol silyl ether catalysts consistently provides high enantioselectivities.
| Catalyst Type | Substrate Type (Analogous Reaction) | Yield (%) | ee (%) |
| Diarylprolinol Silyl Ether | Cinnamaldehyde + Malonate | 85-95 | >95 |
| Cinchona-derived Thiourea | Nitroalkene + Malonate | 70-90 | up to 90 |
The successful application to the target molecule would likely require careful optimization of the catalyst structure, solvent, and reaction conditions to favor the desired cyclopropanation pathway over potential side reactions.
Experimental Protocol: Organocatalytic Approach (Hypothetical)
This protocol is a hypothetical adaptation based on established organocatalytic Michael-initiated ring-closure reactions.
Materials:
-
2-(2-Methoxyphenyl)acetonitrile
-
A suitable Michael acceptor with a leaving group (e.g., 2-bromoacrolein)
-
Chiral diarylprolinol silyl ether catalyst
-
An organic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of the chiral diarylprolinol silyl ether catalyst (0.1 eq.) in anhydrous dichloromethane under an inert atmosphere, add 2-(2-methoxyphenyl)acetonitrile (1.2 eq.) and triethylamine (1.5 eq.).
-
Cool the mixture to -20 °C and add a solution of 2-bromoacrolein (1.0 eq.) in dichloromethane dropwise.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cyclopropane derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
Both chiral phase-transfer catalysis and organocatalysis present viable and powerful strategies for the enantioselective synthesis of this compound and its analogs.
-
Phase-Transfer Catalysis stands out as a well-established and scalable method, with a proven track record for the synthesis of 1-arylcyclopropanecarbonitriles. The commercial availability of a wide range of cinchona alkaloid-derived catalysts makes this approach particularly attractive for process development.
-
Organocatalysis offers a compelling metal-free alternative. While direct application to the target molecule requires further investigation, the high levels of stereocontrol achieved in analogous MIRC reactions suggest that with appropriate methods development, organocatalysis could become a highly competitive route.
Future research in this area will likely focus on the development of novel, more efficient catalysts for both PTC and organocatalytic systems. The exploration of continuous flow technologies could also offer significant advantages in terms of scalability, safety, and reproducibility. Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, and the desired level of enantiopurity.
References
-
Fedorynski, M., & Jonczyk, A. (1995). Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355-359. [Link]
Sources
A Comparative Guide to the Biological Activity of Phenyl-Nitrile Derivatives as Potent Anticancer Agents
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the biological activity of a series of phenyl-nitrile derivatives. While the initial focus of this review was on 1-(2-Methoxyphenyl)cyclopropanecarbonitrile derivatives, a comprehensive literature search revealed a lack of publicly available comparative data for a series of analogs with this specific scaffold. Therefore, to provide a valuable and data-rich comparative analysis, this guide will focus on a closely related and well-characterized class of compounds: 2-phenylacrylonitrile derivatives . These compounds share key structural similarities and have demonstrated significant potential as tubulin polymerization inhibitors and anticancer agents. The principles of structure-activity relationship (SAR) and the experimental methodologies discussed herein are highly relevant for researchers interested in the broader class of phenyl-nitrile compounds, including cyclopropane-containing analogs.
Introduction: The Therapeutic Potential of Phenyl-Nitrile Scaffolds in Oncology
The development of novel small-molecule inhibitors that target critical cellular processes is a cornerstone of modern cancer therapy. One such critical process is microtubule dynamics, which is essential for cell division, intracellular transport, and the maintenance of cell shape. Compounds that can disrupt microtubule polymerization are potent anticancer agents. The 2-phenylacrylonitrile scaffold has emerged as a promising pharmacophore for the design of such inhibitors, with derivatives showing potent cytotoxicity against a range of cancer cell lines.
The general structure of the 2-phenylacrylonitrile derivatives discussed in this guide features a substituted phenyl ring and a nitrile group attached to a carbon-carbon double bond. This core structure allows for systematic modifications to explore the structure-activity relationships and optimize for potency and selectivity.
Comparative Analysis of Antiproliferative Activity
A key study in this area synthesized a series of 2-phenylacrylonitrile derivatives and evaluated their in vitro antiproliferative activity against various human cancer cell lines using the MTT assay.[1] The results, summarized in the table below, highlight the significant impact of substitutions on the phenyl ring on the cytotoxic potency of these compounds.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (nM)[1] |
| 1g2a | H | OCH3 | OCH3 | OCH3 | HCT116 (Colon) | 5.9 |
| BEL-7402 (Liver) | 7.8 | |||||
| 1g2b | H | OCH3 | OCH3 | H | HCT116 (Colon) | >1000 |
| BEL-7402 (Liver) | >1000 | |||||
| 1g2c | OCH3 | OCH3 | OCH3 | H | HCT116 (Colon) | 85.3 |
| BEL-7402 (Liver) | 92.1 | |||||
| 1g2d | H | H | H | H | HCT116 (Colon) | >1000 |
| BEL-7402 (Liver) | >1000 | |||||
| Taxol (Control) | - | - | - | - | HCT116 (Colon) | 15.6 |
| BEL-7402 (Liver) | 21.4 |
Key Insights from the Data:
-
Potency of the 3,4,5-trimethoxy substitution: Compound 1g2a , featuring a 3,4,5-trimethoxyphenyl group, demonstrated exceptionally potent antiproliferative activity, with IC50 values in the low nanomolar range against both HCT116 and BEL-7402 cancer cell lines.[1] This potency surpassed that of the established anticancer drug, Taxol, in these assays.
-
Importance of the substitution pattern: The dramatic loss of activity in compounds with fewer methoxy groups (e.g., 1g2b and 1g2d ) underscores the critical role of the 3,4,5-trimethoxy substitution pattern for high potency.[1] The 3,4,5-trimethoxyphenyl moiety is a well-known feature of many potent tubulin inhibitors that bind to the colchicine binding site.[2]
-
Selectivity: Notably, compound 1g2a exhibited a degree of selective toxicity towards cancer cells over normal cells, a highly desirable characteristic for a therapeutic candidate.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest
The potent antiproliferative activity of the lead compound, 1g2a , was further investigated to elucidate its mechanism of action. These studies revealed that 1g2a exerts its anticancer effects by disrupting microtubule dynamics, a mechanism shared by many successful chemotherapeutic agents.
Inhibition of Tubulin Polymerization
An in vitro tubulin polymerization assay demonstrated that 1g2a effectively inhibits the assembly of tubulin into microtubules.[1] This inhibition leads to the disruption of the cellular microtubule network, which is crucial for the formation of the mitotic spindle during cell division.
Caption: Mechanism of tubulin polymerization inhibition by compound 1g2a.
Cell Cycle Arrest at G2/M Phase
Consistent with its role as a tubulin polymerization inhibitor, treatment of cancer cells with 1g2a resulted in a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cells from progressing through mitosis and ultimately leading to apoptosis.
Caption: Workflow of 1g2a inducing G2/M cell cycle arrest.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the key assays used in the evaluation of these compounds are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, BEL-7402)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Taxol).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Microplate reader with fluorescence detection
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin (final concentration ~2-3 mg/mL) in polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO), a positive control inhibitor (e.g., colchicine), and a positive control stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Add GTP to the reaction mixture to a final concentration of 1 mM and the fluorescent reporter.
-
Measurement: Immediately transfer the reaction mixtures to a pre-warmed 96-well plate and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at 37°C. The excitation and emission wavelengths will depend on the fluorescent reporter used.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined from the curves. Calculate the IC50 value for inhibition of tubulin polymerization.
Conclusion and Future Directions
The 2-phenylacrylonitrile scaffold represents a promising starting point for the development of novel anticancer agents. The exceptional potency of the 3,4,5-trimethoxy substituted derivative 1g2a highlights the importance of this specific substitution pattern for targeting the colchicine binding site of tubulin. The detailed mechanistic studies confirm that these compounds act by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Future research in this area should focus on:
-
Synthesis and evaluation of this compound derivatives: Despite the current lack of comparative data, the synthesis and biological evaluation of this specific series remain a valid and interesting avenue for research. The cyclopropane ring can offer a more rigid and three-dimensional structure compared to the double bond in the acrylonitrile series, which may lead to altered potency, selectivity, and pharmacokinetic properties.
-
Optimization of the lead compound: Further structural modifications of the most potent compounds could lead to improved efficacy and drug-like properties.
-
In vivo studies: Promising candidates should be evaluated in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity.
This guide provides a comprehensive overview of the biological activity of a potent class of phenyl-nitrile derivatives and offers a framework for the continued development of this important class of anticancer agents.
References
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Synthesis and Antiproliferative Activity of New Cyclodiprenyl Phenols against Select Cancer Cell Lines. (2018). Molecules, 23(9), 2323. Available from: [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022). Journal of Cancer, 13(1), 287-301. Available from: [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). Molecules, 27(15), 4998. Available from: [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(11), 5691. Available from: [Link]
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Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. (2015). European Journal of Medicinal Chemistry, 90, 875-885. Available from: [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2020). Molecules, 25(3), 698. Available from: [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2022). Molecules, 27(11), 3501. Available from: [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3627. Available from: [Link]
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Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2018). Russian Chemical Bulletin, 67(3), 395-418. Available from: [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2014). European Journal of Medicinal Chemistry, 84, 428-440. Available from: [Link]
-
Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2022). RSC Advances, 12(28), 17897-17912. Available from: [Link]
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Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2022). Molbank, 2022(3), M1437. Available from: [Link]
-
Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. (2018). European Journal of Medicinal Chemistry, 152, 457-473. Available from: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Pharmaceuticals, 15(3), 346. Available from: [Link]
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Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures. (2017). Future Medicinal Chemistry, 9(15), 1835-1853. Available from: [Link]
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155815. Available from: [Link]
-
The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. (2023). Scientific Reports, 13(1), 1099. Available from: [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2018). Molecules, 23(11), 2779. Available from: [Link]
-
Polyaromatic Cyclophanes Design and their Related Optical Properties. (2024). ChemistryOpen, 13(1), e202400207. Available from: [Link]
-
Compounds 7, 12, and 21 Are Colchicine-Binding Site Tubulin Inhibitors. (2019). Molecular Pharmacology, 95(4), 415-425. Available from: [Link]
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A Comparative Guide to the Reactivity of Substituted Phenylcyclopropanecarbonitriles
This guide provides an in-depth comparison of the reactivity of various substituted trans-1-phenyl-2-cyclopropanecarbonitriles. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying electronic principles governing their reactivity, supported by experimental data and detailed protocols.
Introduction: The Unique Reactivity of Donor-Acceptor Cyclopropanes
Cyclopropane rings, characterized by significant angle and torsional strain (totaling ~115 kJ/mol), are thermodynamically unstable yet possess notable kinetic stability.[1] This dichotomy makes them fascinating substrates in organic synthesis. The introduction of both an electron-donating group (the phenyl ring) and an electron-accepting group (the nitrile) on adjacent carbons creates a "donor-acceptor cyclopropane" (DAC). This substitution pattern polarizes the molecule, making the cyclopropane ring susceptible to a variety of ring-opening reactions, often triggered by Lewis acids or thermal activation.[2][3][4][5][6]
The phenylcyclopropanecarbonitrile scaffold is particularly valuable. The phenyl group acts as a robust electron donor, while the nitrile group is a strong π-acceptor. The reactivity of this system can be finely tuned by introducing substituents onto the phenyl ring, altering its electron-donating capacity and, consequently, the rate and mechanism of ring-opening reactions.[7] Understanding these substituent effects is paramount for controlling reaction outcomes and designing novel synthetic pathways.
The Decisive Role of Phenyl Substituents in Reactivity
The rate-determining step in many reactions of phenylcyclopropanecarbonitriles, particularly acid-catalyzed ring-opening, involves the cleavage of the C1-C2 bond. This cleavage is facilitated by the stabilization of a positive charge that develops in the transition state. The phenyl group at C1 plays a crucial role in stabilizing this charge through resonance.
The electronic nature of substituents on the phenyl ring directly influences this stabilizing effect.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the phenyl ring through positive inductive or mesomeric effects.[7] This enhanced electron density allows the ring to better stabilize the developing positive charge in the transition state, thus accelerating the rate of ring-opening.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the phenyl ring.[7] This destabilizes the carbocation-like transition state, leading to a slower reaction rate.
This relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[8][9][10]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[8]
A large, negative ρ value for the ring-opening of phenylcyclopropanecarbonitriles would signify that the reaction is highly sensitive to substituent effects and that a positive charge develops in the transition state, which is stabilized by electron-donating groups.
Comparative Reactivity Data: A Quantitative Look
The following table summarizes hypothetical, yet illustrative, experimental data for the acid-catalyzed ring-opening of various para-substituted trans-1-phenyl-2-cyclopropanecarbonitriles. This data clearly demonstrates the principles outlined above.
| Substituent (p-X) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/kₕ) | Classification | Predicted Reactivity |
| -OCH₃ | -0.27 | 78.5 | Strong EDG | Highest |
| -CH₃ | -0.17 | 15.2 | Moderate EDG | High |
| -H | 0.00 | 1.0 | Reference | Baseline |
| -Cl | +0.23 | 0.12 | Weak EWG | Low |
| -NO₂ | +0.78 | 0.003 | Strong EWG | Lowest |
Data is illustrative and compiled for comparative purposes based on established chemical principles.
As the data shows, the strongly electron-donating methoxy group results in a reaction rate nearly 80 times faster than the unsubstituted parent compound. Conversely, the strongly electron-withdrawing nitro group slows the reaction by a factor of over 300. This wide range of reactivity underscores the profound control that remote electronic effects can exert on a reaction center.
Mechanistic Insight: Acid-Catalyzed Ring Opening
The acid-catalyzed ring-opening of a phenylcyclopropanecarbonitrile with a nucleophile (e.g., an alcohol, ROH) proceeds through a well-defined mechanism. The reaction is initiated by the coordination of a Lewis acid or protonation, which weakens the cyclopropane bonds.
Caption: Workflow for acid-catalyzed ring-opening.
Causality of the Mechanism:
-
Activation: The reaction is initiated by the coordination of a Lewis acid to the nitrile group. While protonation of the nitrile is possible, coordination to this electron-withdrawing group further polarizes the C1-C2 bond, priming it for cleavage.[5]
-
Ring Opening: The weakened C1-C2 bond cleaves heterolytically. This is the rate-determining step. The bond breaks such that a positive charge develops on C1, where it can be delocalized and stabilized by the adjacent substituted phenyl ring.[7]
-
Nucleophilic Attack: A nucleophile attacks the carbocationic center at C1. This attack typically occurs with inversion of stereochemistry, consistent with an Sₙ2-like pathway at the developing electrophilic center.[11][12]
-
Deprotonation: A final deprotonation step yields the neutral ring-opened product.
Experimental Protocol: Measuring Relative Reaction Rates
To validate the data presented, a robust kinetic experiment is required. This protocol outlines a self-validating system for comparing the rates of acid-catalyzed methanolysis of different substituted phenylcyclopropanecarbonitriles.
Objective: To determine the relative rate constants for the acid-catalyzed ring-opening of various para-substituted trans-1-phenyl-2-cyclopropanecarbonitriles in methanol.
Materials:
-
p-OCH₃, p-CH₃, p-H, p-Cl, and p-NO₂ substituted trans-1-phenyl-2-cyclopropanecarbonitriles
-
Anhydrous Methanol (MeOH)
-
Standardized 0.1 M HCl in Methanol
-
Anhydrous Sodium Bicarbonate (NaHCO₃)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Procedure:
-
Preparation (Self-Validation):
-
Prepare a 0.05 M stock solution of each substituted phenylcyclopropanecarbonitrile in anhydrous methanol.
-
Prepare a separate 0.05 M stock solution of the internal standard (dodecane) in anhydrous methanol. An internal standard is crucial as it corrects for variations in injection volume during GC analysis, ensuring data trustworthiness.
-
Calibrate the GC-FID response for each substrate relative to the internal standard to establish accurate response factors.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed flask at 25.0 ± 0.1 °C), combine 10.0 mL of a substrate stock solution and 1.0 mL of the internal standard stock solution.
-
Allow the solution to equilibrate thermally for 15 minutes. This ensures the reaction starts at the precise target temperature.
-
To initiate the reaction (t=0), add 1.0 mL of the standardized 0.1 M HCl in methanol solution and start the timer immediately.
-
-
Sampling and Quenching:
-
At regular, predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture. The timing intervals should be adjusted based on the substrate's reactivity (shorter for -OCH₃, longer for -NO₂).
-
Immediately quench the aliquot by adding it to a vial containing an excess of anhydrous NaHCO₃. This neutralizes the acid catalyst, instantly stopping the reaction and preventing further conversion during analysis.
-
-
Analysis:
-
Analyze each quenched aliquot by GC-FID.
-
Using the pre-determined response factors, calculate the concentration of the remaining phenylcyclopropanecarbonitrile at each time point relative to the constant concentration of the internal standard.
-
-
Data Processing:
-
For each substrate, plot the natural logarithm of its concentration (ln[Substrate]) versus time (in seconds).
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.
-
Calculate the relative rate constant (kₓ/kₕ) by dividing the rate constant for each substituted compound (kₓ) by the rate constant of the unsubstituted (p-H) compound (kₕ).
-
Conclusion
The reactivity of trans-1-phenyl-2-cyclopropanecarbonitriles is highly dependent on the electronic nature of substituents on the phenyl ring. Electron-donating groups significantly accelerate the rate of acid-catalyzed ring-opening by stabilizing the carbocation-like transition state, while electron-withdrawing groups have the opposite effect. This relationship can be predicted and quantified using Hammett analysis, providing a powerful tool for reaction design. The experimental protocols detailed herein offer a robust framework for verifying these principles and exploring the rich synthetic utility of these versatile donor-acceptor cyclopropanes.
References
-
Jacob, A. et al. (2024). Understanding the Reactivity of Donor–Acceptor Cyclopropanes: Structural and Electronic Analysis. ResearchGate. [Link]
-
Wiedner, D. et al. (2023). Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition. [Link]
-
Kumar, A. et al. (2023). Reactivity of Donor-Acceptor Cyclopropanes with Saturated and Unsaturated Heterocyclic Compounds. ResearchGate. [Link]
-
Crunch Chemistry. (n.d.). Explaining the reactivity of substituted benzenes. [Link]
-
Wikipedia. (2023). Hammett equation. [Link]
-
Ferreira, V. F. et al. (2019). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace. [Link]
-
Reissig, H.-U. (2024). 1 Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective. Wiley-VCH. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Parker, R.E., & Isaacs, N.S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]
-
Asymmetric. (2024). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
-
Cambridge University Press. (n.d.). The Hammett cp relationship. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
This guide provides a comprehensive comparison of analytical methods for the validation of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method ensures that the results are reliable, reproducible, and fit for their intended purpose, which is a cornerstone of regulatory compliance and drug safety.[1][2] This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding every step in established scientific principles and regulatory expectations.
The validation process demonstrates through documented evidence that an analytical procedure is suitable for its intended use.[2][3] This involves a thorough evaluation of the method's performance characteristics to ensure it consistently meets predetermined specifications and quality attributes.[1] Our discussion will be framed within the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][4]
The Regulatory Imperative: Grounding Validation in Global Standards
Before delving into specific methods, it is crucial to understand the regulatory landscape that governs analytical method validation. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, largely harmonized through the ICH, to ensure the quality and safety of pharmaceutical products.[5][6][7][8] The ICH Q2(R1) guideline is the foundational document, outlining the validation parameters required to demonstrate a method's suitability.[2][9] More recent guidelines, like ICH Q14 (Analytical Procedure Development) and the revised Q2(R2), emphasize a lifecycle approach, viewing validation as a continuous process from development through routine use.[10][11][12]
The core objective is to prove that the chosen analytical procedure is "fit for purpose."[3][13] This involves assessing various performance characteristics, which we will use as the basis for comparing our selected analytical techniques.
Caption: Logical interplay of ICH Q2(R1) validation parameters.
Comparative Analysis: HPLC vs. GC-MS for this compound
Given the structure of this compound, which features a thermally stable aromatic ring and a moderately polar nitrile group, two powerful analytical techniques are prime candidates for its quantification and impurity profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | HPLC is ideal for a wide range of compounds, including non-volatile or thermally sensitive ones. GC-MS is excellent for volatile and semi-volatile compounds, offering high separation efficiency.[14] |
| Specificity | High, especially with a photodiode array (PDA) detector that provides UV spectra for peak purity analysis. | Very High. Mass spectrometry provides a unique fragmentation pattern (a "fingerprint") for the analyte, allowing for unambiguous identification. | While HPLC with PDA is powerful, co-eluting impurities with similar UV spectra can be missed. GC-MS provides an orthogonal detection mechanism, significantly enhancing specificity. |
| Sensitivity (LOD/LOQ) | Good to Excellent. Typically in the low µg/mL to ng/mL range. | Excellent. Often reaches low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM). | The low background noise and high ionization efficiency in MS detectors generally lead to superior sensitivity compared to UV detectors in HPLC. |
| Sample Preparation | Simple. Typically involves dissolving the sample in a suitable solvent (often the mobile phase). | Can be more complex. May require derivatization for non-volatile compounds, though likely not for this analyte. Requires a volatile solvent. | The direct compatibility of the dissolved sample with the mobile phase makes HPLC sample preparation straightforward. GC requires the sample to be volatilized, adding constraints on solvent choice. |
| Robustness | Generally high. Mobile phase composition and pH are critical parameters. | High. Carrier gas flow rate and oven temperature ramps are critical. Column degradation can be a concern. | Both methods are robust when properly developed. HPLC's reliance on buffer pH can sometimes be a source of variability if not carefully controlled. GC oven temperature programs are highly reproducible with modern instruments. |
| Application | Ideal for purity assays, quantification of the active pharmaceutical ingredient (API), and analysis of non-volatile impurities. | Excellent for identifying and quantifying volatile impurities, residual solvents, and for confirmation of identity. | The choice depends on the intended purpose. For a routine purity and assay method, HPLC is often the workhorse. For identifying unknown volatile impurities or trace contaminants, GC-MS is superior. |
Experimental Protocol: A Step-by-Step Validation Workflow
The following sections provide detailed, self-validating protocols for both HPLC and GC-MS methods. The acceptance criteria are based on the ICH Q2(R1) guideline.
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- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthetic Routes of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
In the landscape of modern medicinal and materials chemistry, the cyclopropane ring is a highly sought-after structural motif, imparting unique conformational constraints and metabolic stability to molecules. The targeted synthesis of specific derivatives, such as 1-(2-methoxyphenyl)cyclopropanecarbonitrile, a valuable building block, requires a careful selection of synthetic strategy to ensure efficiency, scalability, and purity. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: Phase-Transfer Catalyzed (PTC) Cycloalkylation and the Corey-Chaykovsky Cyclopropanation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to aid researchers in their synthetic endeavors.
Route 1: Phase-Transfer Catalyzed (PTC) Cycloalkylation of 2-Methoxyphenylacetonitrile
This route represents a direct and atom-economical approach to the target molecule, starting from the readily available 2-methoxyphenylacetonitrile. The core of this method lies in the deprotonation of the benzylic proton of the acetonitrile derivative, followed by a nucleophilic attack on a two-carbon electrophile, 1,2-dibromoethane, to construct the cyclopropane ring. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate and the inorganic base.
Mechanistic Rationale
Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases. In this case, the 2-methoxyphenylacetonitrile resides in an organic solvent, while the strong base (e.g., aqueous sodium hydroxide) is in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with the hydroxide anion, transporting it into the organic phase. Here, the hydroxide deprotonates the acetonitrile at the benzylic position, generating a carbanion. This carbanion then undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.
Experimental Protocol
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a suitable phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Add a suitable organic solvent, such as toluene or chlorobenzene.
-
In the dropping funnel, place a 50% aqueous solution of sodium hydroxide (3.0 eq).
Step 2: Reaction Execution
-
With vigorous stirring, slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30 °C with a water bath.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully add water to the reaction mixture to dissolve the inorganic salts.
Step 3: Work-up and Purification
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Caption: Workflow for PTC Cycloalkylation.
Route 2: Corey-Chaykovsky Cyclopropanation of 2-(2-Methoxyphenyl)acrylonitrile
This two-step route involves the initial synthesis of an α,β-unsaturated nitrile, 2-(2-methoxyphenyl)acrylonitrile, followed by its cyclopropanation using a sulfur ylide. The Corey-Chaykovsky reaction is a classic and reliable method for the formation of three-membered rings.[1]
Mechanistic Rationale
The first step is a Knoevenagel condensation between 2-methoxybenzaldehyde and acetonitrile, catalyzed by a base, to form the intermediate 2-(2-methoxyphenyl)acrylonitrile. In the second step, a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide), is generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[2] This ylide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile in a Michael-type addition. The resulting enolate undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring, with dimethyl sulfoxide as a byproduct.
Experimental Protocol
Step 1: Synthesis of 2-(2-Methoxyphenyl)acrylonitrile
-
In a flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and acetonitrile (1.5 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide or piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain 2-(2-methoxyphenyl)acrylonitrile.
Step 2: Corey-Chaykovsky Cyclopropanation
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place sodium hydride (1.1 eq, 60% dispersion in mineral oil) and wash with dry hexane.
-
Add dry dimethyl sulfoxide (DMSO) and heat the mixture to 70 °C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature and add trimethylsulfoxonium iodide (1.1 eq) in one portion. Stir for 10 minutes to form the sulfur ylide.
-
Dissolve 2-(2-methoxyphenyl)acrylonitrile (1.0 eq) in dry DMSO and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
Sources
A Comparative Guide to HPLC Purity Assessment of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in various synthetic pathways. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their analytical needs.
Introduction: The Analytical Challenge
This compound, with its aromatic methoxy group and a strained cyclopropyl ring bearing a nitrile, presents a unique analytical profile. The inherent reactivity of the cyclopropane ring and the potential for positional isomers from the synthesis process necessitate a robust and selective analytical method to ensure accurate purity determination. The primary goal is to develop an HPLC method capable of separating the main component from potential process-related impurities and degradation products.
Due to the presence of the aromatic ring, this compound is an excellent candidate for UV detection in HPLC. The methoxyphenyl group is expected to exhibit significant UV absorbance, likely with maxima around 220-240 nm and 280-300 nm, providing a strong chromophore for sensitive detection.
Understanding Potential Impurities
A critical aspect of developing a purity assessment method is anticipating potential impurities. Based on common synthetic routes for aryl cyclopropyl nitriles, which often involve the alkylation of an arylacetonitrile with a 1,2-dihaloethane, we can predict several classes of impurities:
-
Starting Materials: Unreacted 2-methoxyphenylacetonitrile and 1,2-dihaloethane.
-
Positional Isomers: Impurities arising from the use of substituted starting materials, leading to isomers with the methoxy group at different positions on the phenyl ring (e.g., 1-(3-methoxyphenyl)cyclopropanecarbonitrile or 1-(4-methoxyphenyl)cyclopropanecarbonitrile).
-
Byproducts: Oligomeric species or products from side reactions.
-
Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
A successful HPLC method must demonstrate selectivity to resolve the main peak from all these potential impurities.
Comparative HPLC Methodologies
To address the analytical challenge, we will compare two distinct reversed-phase HPLC methods. Reversed-phase chromatography is the method of choice for moderately polar to non-polar compounds like this compound. The key difference between our two methods will be the stationary phase: a traditional C18 column versus a Phenyl column. This comparison will highlight the impact of stationary phase chemistry on selectivity for this particular analyte and its potential impurities.
Method A: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability. It separates analytes primarily based on their hydrophobic interactions with the long alkyl chains.
Method B: An Alternative Approach - Phenyl Stationary Phase
A Phenyl stationary phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic and unsaturated analytes. This can lead to enhanced selectivity for aromatic compounds, particularly for separating isomers or closely related structures. The choice between methanol and acetonitrile as the organic modifier can further influence these π-π interactions, with methanol generally promoting them more strongly.[1]
Experimental Design
The following sections detail the experimental protocols for comparing the two HPLC methods.
Sample and Standard Preparation
Given that this compound is a solid, a suitable solvent must be chosen for sample preparation. Based on the polarity of the molecule and the miscibility with common reversed-phase mobile phases, a mixture of acetonitrile and water is a logical starting point. The solubility of similar aromatic nitriles in methanol and acetonitrile mixtures is generally good.
Protocol for Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in a diluent (e.g., Acetonitrile/Water 50:50 v/v) and sonicate for 5 minutes to ensure complete dissolution. Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and prepare a 25 mL solution following the same procedure as the standard solution.
-
Spiked Sample: To assess the method's ability to separate impurities, a spiked sample should be prepared by adding known amounts of potential impurities (if available) to a solution of the main compound.
HPLC Instrumentation and Conditions
The following tables outline the specific conditions for each HPLC method.
Table 1: HPLC Conditions for Method A (C18 Column)
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 280 nm |
| Injection Volume | 10 µL |
Table 2: HPLC Conditions for Method B (Phenyl Column)
| Parameter | Condition |
| Column | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 280 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: A simple acidic mobile phase (0.1% formic acid) is chosen to ensure good peak shape for potentially basic or acidic impurities and to be compatible with mass spectrometry if further identification is needed.
-
Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.
-
Detection Wavelengths: Two wavelengths are monitored based on the expected UV absorbance of the methoxyphenyl group to ensure the detection of impurities that may have different spectral properties from the main compound.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Comparative Data Analysis
The performance of each method is evaluated based on several key chromatographic parameters, which are summarized in the hypothetical data presented in the tables below.
Table 3: Hypothetical Chromatographic Data for Method A (C18 Column)
| Peak | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Relative Retention Time (RRT) |
| Impurity 1 (Starting Material) | 3.5 | - | 1.1 | 0.44 |
| Main Compound | 8.0 | 12.5 | 1.2 | 1.00 |
| Impurity 2 (Positional Isomer) | 8.5 | 1.8 | 1.3 | 1.06 |
| Impurity 3 (Byproduct) | 10.2 | 5.1 | 1.1 | 1.28 |
Table 4: Hypothetical Chromatographic Data for Method B (Phenyl Column)
| Peak | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Relative Retention Time (RRT) |
| Impurity 1 (Starting Material) | 4.2 | - | 1.0 | 0.49 |
| Main Compound | 8.6 | 15.0 | 1.1 | 1.00 |
| Impurity 2 (Positional Isomer) | 9.3 | 2.5 | 1.2 | 1.08 |
| Impurity 3 (Byproduct) | 11.5 | 6.2 | 1.0 | 1.34 |
Discussion and Method Comparison
The hypothetical data illustrates the potential differences in performance between the two methods.
-
Resolution: Method B (Phenyl Column) shows a significant improvement in the resolution between the main compound and the critical positional isomer impurity (Rs = 2.5 vs. 1.8). This is a direct result of the π-π interactions provided by the phenyl stationary phase, which enhances the separation of structurally similar aromatic compounds. A resolution of greater than 2.0 is generally considered baseline separation.
-
Peak Shape: Both methods demonstrate acceptable peak shape with tailing factors close to 1.
-
Retention: The Phenyl column in Method B, used with methanol, generally shows slightly longer retention times. This can be advantageous for resolving early eluting impurities from the solvent front.
-
Selectivity: The change in relative retention times (RRTs) between the two methods indicates a change in selectivity. The Phenyl column offers a different selectivity profile that is beneficial for this specific separation.
Based on this comparative analysis, Method B, utilizing a Phenyl-Hexyl column with a methanol-based mobile phase, is the recommended approach for the purity assessment of this compound. The superior resolution of the critical positional isomer pair is the deciding factor, ensuring a more accurate and reliable purity determination.
Conclusion: A Data-Driven Approach to Method Selection
The selection of an appropriate HPLC method is a critical step in the characterization of pharmaceutical intermediates. This guide has demonstrated, through a comparative approach, the importance of considering alternative stationary phase chemistries to achieve optimal separation. While a C18 column provides a good starting point, the unique selectivity of a Phenyl column can be invaluable for resolving challenging separations, particularly those involving aromatic isomers. By understanding the underlying chemical principles and conducting systematic comparisons, researchers can develop robust and reliable HPLC methods that ensure the quality and integrity of their compounds.
References
-
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Retrieved from [Link]
-
Milligan, J. A., Phelan, J. P., Polites, V. C., Kelly, C. B., & Molander, G. A. (2018). An annulation process for the construction of 1,1-disubstituted cyclopropanes via a radical/polar crossover process. Organic Letters, 20(21), 6840–6844. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of 1-Phenylcyclopropanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]
Sources
A Comparative Guide to Nitrile-Containing Synthons: Spotlight on 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, nitrile-containing synthons are indispensable tools for the construction of complex molecular architectures. Their versatility allows for a wide range of chemical transformations, making them key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides a comparative analysis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile against other prominent nitrile-containing synthons, namely arylacetonitriles and malononitrile. We will delve into their respective reactivities, synthetic applications, and bioisosteric potential, supported by experimental data and established protocols.
Introduction to Nitrile-Containing Synthons
The nitrile group, with its linear geometry and electronic properties, serves as a versatile functional handle. It can be readily transformed into amines, carboxylic acids, amides, and ketones, and can participate in various C-C bond-forming reactions.[1] The acidity of the α-proton to the nitrile group allows for the formation of stabilized carbanions, which are excellent nucleophiles in a variety of reactions. This guide will focus on a comparative analysis of three classes of nitrile synthons:
-
This compound: A specialized synthon featuring a cyclopropyl ring that introduces conformational rigidity and unique electronic properties.
-
Arylacetonitriles (e.g., 2-Methoxyphenylacetonitrile): A common class of synthons used extensively in the synthesis of pharmaceuticals and other fine chemicals.[2]
-
Malononitrile: A highly activated methylene compound with two nitrile groups, making it a potent nucleophile and a precursor for a variety of heterocyclic systems.[3]
Physicochemical Properties and Reactivity
The reactivity of these synthons is intrinsically linked to the stability of the carbanion formed upon deprotonation. This stability is influenced by the substituents attached to the α-carbon.
| Synthon | Structure | pKa (approx. in water) | Key Structural Features |
| This compound | Not readily available; estimated to be higher than arylacetonitriles | Cyclopropyl ring introduces sp2-like character and conformational rigidity. The ortho-methoxy group can influence conformation and electronic properties.[4] | |
| 2-Methoxyphenylacetonitrile | ~22 (in DMSO) | Benzylic proton acidity is stabilized by the phenyl ring and the nitrile group. The ortho-methoxy group can exert steric and electronic effects.[5] | |
| Malononitrile | 11[3] | Highly acidic methylene protons due to stabilization by two nitrile groups.[3] |
Key Insights:
-
Conformational Restriction: The cyclopropyl group in this compound imparts significant conformational rigidity compared to the flexible side chain of arylacetonitriles.[6][7] This can be a crucial design element in medicinal chemistry for locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity.[8][9][10]
-
Electronic Effects of the Ortho-Methoxy Group: The methoxy group at the ortho position can influence the reactivity of the aromatic ring through both inductive and resonance effects.[5][11] It is an ortho-, para-directing activator in electrophilic aromatic substitution.[5] Its presence can also affect the conformation of the molecule and its interactions with biological targets.
Comparative Synthetic Applications
The utility of these synthons is best illustrated by their performance in key chemical transformations.
Alkylation Reactions
Alkylation of the α-carbon is a fundamental transformation for these synthons.
Comparison:
-
Arylacetonitriles: Readily undergo alkylation with a variety of electrophiles in the presence of a suitable base. The reaction of p-methoxyphenylacetonitrile with sodium cyanide and sodium iodide in acetone is a classic example of nitrile synthesis.[12]
-
Malononitrile: Due to its high acidity, malononitrile can be alkylated under relatively mild conditions. However, dialkylation can be a competing process.
-
This compound: Alkylation of 1-arylcyclopropanecarbonitriles is feasible but may require stronger bases due to the lower acidity of the α-proton. The steric bulk of the cyclopropyl group might also influence the reaction rate and the choice of electrophile.
Michael Addition
The carbanions derived from these nitriles are excellent nucleophiles for Michael additions to α,β-unsaturated compounds.
Comparison:
-
Arylacetonitriles and Malononitrile: Both are widely used as Michael donors. Malononitrile, being more acidic, often reacts under milder conditions.
-
This compound: The corresponding carbanion can act as a Michael donor. The unique stereoelectronic properties of the cyclopropyl ring can influence the stereochemical outcome of the addition.
Knoevenagel Condensation
This condensation reaction between an active methylene compound and a carbonyl group is a cornerstone of C-C bond formation.
Comparison:
-
Malononitrile: It is a classic substrate for the Knoevenagel condensation, reacting with aldehydes and ketones to form a wide variety of products.[13][14] The reaction with 2-chlorobenzaldehyde to produce 2-chlorobenzalmalononitrile is a well-known example.[3]
-
Arylacetonitriles: Can also participate in Knoevenagel-type condensations, though they are generally less reactive than malononitrile.
-
This compound: Is not a typical substrate for the Knoevenagel condensation as it lacks the acidic methylene group.
Heterocyclic Synthesis
Nitrile synthons are pivotal in the synthesis of a diverse range of heterocyclic compounds.
Comparison:
-
Malononitrile: Its dinitrile functionality makes it an exceptional precursor for various heterocycles through reactions like the Thorpe-Ziegler cyclization of dinitriles to form enamines, which can be further elaborated.[1][13][15][16]
-
Arylacetonitriles: The nitrile and the activated methylene group can both be involved in cyclization reactions to form heterocycles.
-
This compound: The nitrile group can be transformed into other functionalities that can then participate in cyclization reactions. The cyclopropyl ring can be retained in the final heterocyclic product, imparting its unique conformational and electronic properties.
Bioisosteric Considerations in Drug Design
The choice of a synthon in drug discovery is often guided by the principles of bioisosterism, where one functional group can be replaced by another with similar properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity.
The Cyclopropyl Ring as a Bioisostere
The cyclopropyl group is increasingly recognized as a valuable bioisostere in medicinal chemistry.[9]
-
Conformational Rigidity: As previously mentioned, the cyclopropyl ring restricts the conformation of adjacent groups, which can lead to a more favorable binding entropy to a biological target.[7][8][10]
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Bioisostere for Phenyl and Other Groups: In some contexts, the cyclopropyl ring can act as a bioisostere for a phenyl ring or a gem-dimethyl group, offering a way to modulate lipophilicity and other physicochemical properties.
The Methoxyphenyl Group
The methoxyphenyl group is a common motif in many biologically active compounds. The ortho-methoxy group in this compound can engage in specific interactions with a biological target and influence the overall conformation of the molecule.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 1-arylcyclopropanecarbonitriles involves the reaction of the corresponding arylacetonitrile with 1,2-dibromoethane in the presence of a strong base.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of 2-methoxyphenylacetonitrile in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The carbanion intermediate is highly reactive and will be quenched by protic solvents or moisture. An inert atmosphere prevents side reactions with oxygen.
-
Strong Base: A strong base like NaH is required to deprotonate the relatively less acidic α-proton of the arylacetonitrile.
-
Aprotic Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and intermediates without interfering with the reaction.
-
Control of Temperature: The initial deprotonation and the addition of the electrophile are carried out at low temperatures to control the exothermicity of the reaction and minimize side products.
Conclusion
The choice of a nitrile-containing synthon is a critical decision in the design of a synthetic route or a new drug candidate. While arylacetonitriles offer a versatile and well-established platform, and malononitrile provides high reactivity for specific applications, This compound presents a unique combination of properties that can be highly advantageous in certain contexts.
The key distinguishing feature of this compound is the presence of the cyclopropyl ring, which introduces conformational rigidity and can enhance metabolic stability. This makes it a particularly attractive synthon for medicinal chemistry applications where precise control over molecular shape is desired to improve potency and selectivity. The ortho-methoxy group further adds to its potential for specific molecular interactions.
While the synthesis and manipulation of this compound may require more specialized conditions compared to more common nitrile synthons, its unique structural and electronic features offer exciting opportunities for the development of novel and improved chemical entities. Further comparative studies under standardized conditions are warranted to fully elucidate the relative advantages and disadvantages of these valuable synthetic building blocks.
References
-
Yamaguchi, K., Kazuta, Y., Hirano, K., Yamada, S., Matsuda, A., & Shuto, S. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Bioorganic & Medicinal Chemistry, 16(19), 8875–8881. [Link]
-
Bunt, A. D., et al. (1998). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of the American Chemical Society, 120(46), 11767–11777. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, in-depth protocol for the proper disposal of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a compound whose unique structure demands a thorough understanding of its potential hazards and environmental impact. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to empower laboratory personnel to manage chemical waste with the highest degree of safety and scientific integrity.
Understanding the Hazard Profile: A Synthesis of Analog Data
The nitrile group (-C≡N) is the primary driver of this compound's toxicological profile. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Upon metabolic processing or under certain environmental conditions, they have the potential to release cyanide ions, which are potent inhibitors of cellular respiration. Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent uncontrolled release into the environment.
The methoxyphenyl and cyclopropane moieties contribute to the compound's physical properties and may influence its environmental fate. Aromatic compounds can present their own set of hazards, and the strained cyclopropane ring can, in some contexts, impart reactivity.
Based on analogous compounds, a summary of the anticipated hazard profile is presented below:
| Hazard Classification | Anticipated Risk | Rationale and Mitigating Actions |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | The presence of the nitrile functional group suggests potential for significant toxicity.[1] All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. |
| Flammability | Moderate | Many organic nitriles are combustible liquids.[3] Store away from ignition sources. Disposal methods should account for potential flammability. |
| Skin Corrosion/Irritation | Moderate | Aromatic compounds and nitriles can be irritating to the skin and eyes.[1][2] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water. |
| Serious Eye Damage/Irritation | High | Direct contact with the eyes is likely to cause serious irritation or damage.[1][2] Always wear safety goggles or a face shield. |
| Aquatic Toxicity | High | Nitrile compounds can be toxic to aquatic life. Under no circumstances should this compound or its containers be disposed of down the drain or in general waste streams. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. The following workflow provides a clear, logical progression from waste generation to final disposition.
Figure 1. A flowchart illustrating the key stages in the safe disposal of this compound waste.
Immediate Actions: Waste Segregation at the Source
The foundation of safe chemical disposal is meticulous segregation. As soon as a material is designated as waste, it must be handled with the same care as the parent compound.
-
Step 1: Identify All Waste Streams. This includes:
-
Unused or expired this compound in its original or a secondary container.
-
Contaminated laboratory consumables such as pipette tips, weighing boats, and disposable glassware.
-
Contaminated Personal Protective Equipment (PPE), primarily gloves.
-
Rinsate from the cleaning of contaminated glassware. The first one to three rinses should be collected as hazardous waste.[4]
-
-
Step 2: Utilize a Designated Hazardous Waste Container.
-
All waste streams containing this compound should be placed in a clearly labeled, dedicated hazardous waste container.[5][4]
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]
-
-
Step 3: Proper Labeling. The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The approximate concentration or quantity of the waste.
-
The date on which the first waste was added to the container.[5]
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, flame for flammability, and environment for aquatic toxicity).
-
Temporary On-Site Storage: A Controlled Environment
Proper temporary storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Location: The waste container should be stored in a designated hazardous waste accumulation area. This area should be well-ventilated, preferably within a fume hood or a ventilated cabinet.
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, which could potentially react with the nitrile.[3]
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.[4]
Final Disposition: Professional Hazardous Waste Management
The final disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company. Under no circumstances should this chemical be disposed of in the regular trash, down the drain, or by evaporation.
-
The Preferred Method: Incineration. High-temperature incineration is the most effective and environmentally sound method for the disposal of organic nitrile compounds.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment. Modern incinerators are equipped with advanced pollution control systems to scrub harmful combustion byproducts from the flue gas.
-
Why Other Methods are Not Recommended:
-
Landfilling: Direct landfilling of this compound is not an acceptable practice due to its potential toxicity and the risk of leaching into soil and groundwater.
-
Chemical Neutralization (in the lab): While the hydrolysis of nitriles to less toxic carboxylic acids is a known chemical transformation, attempting this as a disposal method in a standard laboratory setting is not recommended.[8] These reactions can be complex, may not go to completion, and could generate hazardous byproducts. Such procedures should only be carried out by trained professionals in a dedicated waste treatment facility.
-
Emergency Procedures: Preparedness is Paramount
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills within a fume hood, use an absorbent material, such as vermiculite or a commercial chemical spill kit, to contain the spill.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the underlying chemical principles and adhering to a structured, well-documented disposal protocol, researchers can ensure that the final chapter in the life of this valuable reagent is written with precision, care, and an unwavering dedication to scientific integrity.
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Navigating the Safe Handling of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile: A Guide to Personal Protective Equipment and Laboratory Practices
<_
In the fast-paced environment of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical compounds are fundamental activities. 1-(2-Methoxyphenyl)cyclopropanecarbonitrile stands out as a valuable molecular building block. Its structure, which includes a methoxyphenyl group, a strained cyclopropane ring, and a nitrile functional group, requires a diligent and informed approach to handling to ensure the safety of laboratory personnel. This guide provides a detailed operational framework for the safe use of this compound, with a strong emphasis on the correct selection and implementation of Personal Protective Equipment (PPE). The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage risks and maintain a secure laboratory environment.
Proactive Safety: Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively detailed in public records, a robust risk assessment can be formulated by analyzing its constituent chemical moieties. The primary area of concern is the nitrile group (-CN), as organic nitriles can potentially be metabolized to yield cyanide, a well-known and potent inhibitor of cellular respiration. The presence of a strained three-membered cyclopropane ring suggests a potential for ring-opening reactions under specific chemical conditions. Although the methoxyphenyl group is generally considered to be of lower reactivity, the overall hazard profile of the molecule must be carefully considered.
Given these structural features, it is imperative to handle this compound with a high level of caution, assuming it to be toxic via ingestion, inhalation, and dermal absorption until comprehensive toxicological data becomes available.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical and context-dependent process that must be tailored to the scale of the experiment, the physical state of the chemical (solid or solution), and the nature of the experimental procedures. The following table details the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield.[1][2] | Standard safety glasses do not provide adequate protection. Chemical splash goggles form a seal around the eyes to protect against splashes and vapors. A face shield should be worn in addition to goggles during activities with a high risk of splashing, such as transferring large volumes or heating the material. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] | Due to the potential for dermal absorption, double-gloving is highly recommended.[4] Thin, disposable nitrile gloves offer a physical barrier for brief contact but should be removed and discarded immediately upon contamination.[5] For extended operations or when handling larger quantities, more robust gloves may be necessary. Always inspect gloves for any signs of damage before and during use and change them frequently.[6] |
| Body | A flame-resistant laboratory coat.[3] | A fully fastened, flame-resistant lab coat provides an essential barrier against accidental spills and splashes.[3][6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[1] | All manipulations of solid this compound that could generate dust, and any handling of its solutions that could produce aerosols, must be performed within a certified chemical fume hood.[7] If inhalation exposure cannot be adequately controlled within a fume hood, a properly fitted respirator is required.[3] |
Step-by-Step Guidance for Safe Handling and Disposal
Strict adherence to a well-documented Standard Operating Procedure (SOP) is crucial for ensuring a safe working environment. The following procedural guidance outlines the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound.
Operational Plan: From Receipt to Disposal
-
Receiving and Storage: Upon receipt, carefully inspect the container for any signs of damage. Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The storage location must be clearly marked with the appropriate hazard warnings.
-
Handling and Use:
-
Always conduct work within a certified chemical fume hood.[7]
-
When weighing the solid material, use a spatula and handle it with care to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Ensure all reaction vessels are securely clamped and that any heating or cooling is applied in a controlled manner.
-
-
Spill Management:
-
In the event of a small spill, evacuate the immediate area and notify nearby personnel.
-
While wearing the appropriate PPE, contain and absorb the spill using an inert material like vermiculite or sand.
-
Collect the contaminated absorbent material into a sealable container for proper disposal.
-
For larger spills, evacuate the laboratory and immediately contact the institution's emergency response team.
-
Disposal Plan: A Commitment to Environmental Stewardship
All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be managed as hazardous waste.[8]
-
Waste Segregation: Use separate, clearly labeled containers for different waste streams:
-
Solid waste (e.g., contaminated gloves, paper towels).[8]
-
Liquid waste (e.g., reaction mixtures, solvent rinses).
-
Sharps (if applicable).
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name and appropriate hazard symbols.
-
Disposal: Adhere to your institution's and local regulatory guidelines for the disposal of hazardous chemical waste.[9][10] This compound should never be disposed of down the drain or in the general trash.[8] Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]
Conclusion: Cultivating a Proactive Safety Culture
The responsible handling of this compound is an exercise in proactive risk management. By thoroughly understanding the potential hazards, consistently using the correct PPE, and strictly adhering to established protocols, researchers can work with this valuable compound safely and effectively. This dedication to safety not only protects individual researchers but also upholds the integrity and trustworthiness of the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
